Product packaging for Benzofuran-4-carbaldehyde(Cat. No.:CAS No. 95333-13-4)

Benzofuran-4-carbaldehyde

Cat. No.: B1281938
CAS No.: 95333-13-4
M. Wt: 146.14 g/mol
InChI Key: RLBNWXQWPDJHAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Benzofuran-4-carbaldehyde (CAS 95333-13-4) is a high-purity chemical building block of significant interest in medicinal and organic chemistry research. With the molecular formula C9H6O2 and a molecular weight of 146.14 g/mol, this compound features a benzofuran core, a privileged scaffold in drug discovery, fused with an aldehyde functional group at the 4-position . The aldehyde group makes it a versatile synthon for constructing diverse chemical libraries through condensation and nucleophilic addition reactions, such as forming Schiff bases or serving as an intermediate in synthesizing more complex heterocyclic systems . Researchers value the benzofuran scaffold for its wide range of biological activities, as derivatives have demonstrated potential in areas including anticancer , antimicrobial , and antioxidant research. The specific spatial arrangement of the aldehyde group on the benzofuran core in this isomer makes it a valuable precursor for designing novel compounds and studying structure-activity relationships (SAR). This compound requires storage in an inert atmosphere at 2-8°C to maintain stability . It is intended For Research Use Only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6O2 B1281938 Benzofuran-4-carbaldehyde CAS No. 95333-13-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzofuran-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O2/c10-6-7-2-1-3-9-8(7)4-5-11-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLBNWXQWPDJHAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=COC2=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70536129
Record name 1-Benzofuran-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70536129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95333-13-4
Record name 1-Benzofuran-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70536129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Benzofuran-4-carbaldehyde from Isovanillin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible and scientifically supported synthetic route for the preparation of benzofuran-4-carbaldehyde, a valuable heterocyclic building block, starting from the readily available isovanillin. This document details the proposed multi-step synthesis, including reaction mechanisms, detailed experimental protocols derived from analogous transformations, and a summary of expected quantitative data.

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds frequently encountered in the core structures of numerous natural products and pharmacologically active molecules. Their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, have established them as privileged scaffolds in drug discovery and development. This compound, in particular, serves as a versatile intermediate for the synthesis of more complex, biologically active compounds due to the reactive aldehyde functionality.

This guide outlines a robust three-step synthetic pathway for the synthesis of 7-methoxythis compound, a derivative of this compound, from isovanillin. The proposed route involves an initial O-alkylation of isovanillin with chloroacetonitrile, followed by an intramolecular Thorpe-Ziegler cyclization to construct the benzofuran ring system, and concludes with a regioselective Vilsmeier-Haack formylation to introduce the carbaldehyde group.

Proposed Synthetic Pathway

The overall transformation from isovanillin to 7-methoxythis compound is envisioned to proceed through the following key steps:

Synthetic_Pathway Isovanillin Isovanillin Intermediate1 3-(Cyanomethoxy)-4-methoxybenzaldehyde Isovanillin->Intermediate1 1. O-Alkylation (ClCH₂CN, K₂CO₃, DMF) Intermediate2 7-Methoxybenzofuran Intermediate1->Intermediate2 2. Intramolecular Cyclization (KOH, Ethanol) FinalProduct 7-Methoxythis compound Intermediate2->FinalProduct 3. Vilsmeier-Haack Formylation (POCl₃, DMF)

Figure 1: Proposed three-step synthesis of 7-methoxythis compound from isovanillin.

Quantitative Data Summary

The following table summarizes the expected quantitative data for each step of the synthesis, based on analogous reactions reported in the scientific literature.

StepReactionReagents & ConditionsExpected Yield (%)Reference Reaction
1O-AlkylationIsovanillin, Chloroacetonitrile, K₂CO₃, DMF, 80°C, 3h~90%O-alkylation of 2-hydroxybenzonitrile
2Intramolecular Cyclization3-(Cyanomethoxy)-4-methoxybenzaldehyde, KOH, Ethanol, Reflux, 3h~65%Cyclization of 2-(cyanomethoxy)benzonitrile
3Vilsmeier-Haack Formylation7-Methoxybenzofuran, POCl₃, DMFVariableGeneral formylation of activated benzofurans

Detailed Experimental Protocols

The following protocols are detailed methodologies for each key experimental step, derived from established and analogous chemical transformations.

Step 1: Synthesis of 3-(Cyanomethoxy)-4-methoxybenzaldehyde (O-Alkylation)

This procedure describes the O-alkylation of the phenolic hydroxyl group of isovanillin with chloroacetonitrile.

Workflow:

Figure 2: Experimental workflow for the O-alkylation of isovanillin.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isovanillin (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • To the stirred solution, add anhydrous potassium carbonate (2.0 eq) followed by chloroacetonitrile (1.2 eq).

  • Heat the reaction mixture to 80°C and maintain it at this temperature for 3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water with stirring.

  • Collect the resulting precipitate by vacuum filtration and wash it thoroughly with water to remove inorganic salts.

  • Dry the solid product under vacuum to yield 3-(cyanomethoxy)-4-methoxybenzaldehyde.

Step 2: Synthesis of 7-Methoxybenzofuran (Intramolecular Cyclization)

This step involves the base-catalyzed intramolecular cyclization of the cyanomethoxy intermediate to form the benzofuran ring. This reaction is analogous to a Thorpe-Ziegler cyclization.

Reaction Mechanism:

Step2_Mechanism A Deprotonation of α-carbon to nitrile B Nucleophilic attack on aldehyde carbonyl A->B C Intramolecular cyclization B->C D Dehydration and tautomerization C->D E Formation of 3-amino-7-methoxybenzofuran-2-carbonitrile D->E F Hydrolysis and decarboxylation (postulated) E->F

Figure 3: Key mechanistic steps in the intramolecular cyclization.

Procedure:

  • Suspend 3-(cyanomethoxy)-4-methoxybenzaldehyde (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add potassium hydroxide (2.0 eq) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 3 hours.

  • Cool the mixture to room temperature and pour it into ice-cold water.

  • Neutralize the mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and dry. Note: The initial product of this cyclization is likely 3-amino-7-methoxybenzofuran-2-carbonitrile, which may undergo subsequent hydrolysis and decarboxylation under the reaction or workup conditions to yield 7-methoxybenzofuran. Further purification by column chromatography may be required.

Step 3: Synthesis of 7-Methoxythis compound (Vilsmeier-Haack Formylation)

This final step introduces the carbaldehyde group at the C4 position of the benzofuran ring system through an electrophilic aromatic substitution.

Workflow:

Figure 4: Experimental workflow for the Vilsmeier-Haack formylation.

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous DMF to 0°C.

  • Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 5°C. The formation of the Vilsmeier reagent is exothermic.

  • After the addition is complete, allow the mixture to stir at 0°C for 30 minutes.

  • Add a solution of 7-methoxybenzofuran (1.0 eq) in anhydrous DMF dropwise to the Vilsmeier reagent.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70°C for several hours, monitoring by TLC.

  • Cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 7-methoxythis compound.

Conclusion

The presented three-step synthesis provides a viable and efficient pathway for the preparation of this compound from isovanillin. The methodologies are based on well-established and analogous chemical transformations, offering a solid foundation for researchers in the fields of organic synthesis and medicinal chemistry. The target molecule, with its benzofuran scaffold and reactive aldehyde group, is a valuable building block for the development of novel therapeutic agents and other functional organic materials. Further optimization of reaction conditions for each step may be necessary to maximize yields and purity for specific applications.

Synthesis of Benzofuran-4-carbaldehyde from Ortho-Vanillin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed multi-step synthesis of benzofuran-4-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry, starting from the readily available ortho-vanillin (2-hydroxy-3-methoxybenzaldehyde). This document details the synthetic strategy, step-by-step experimental protocols, and relevant quantitative data, tailored for an audience in chemical research and drug development.

Synthetic Strategy Overview

The synthesis of this compound from ortho-vanillin is a multi-step process that can be broadly divided into two key stages: the construction of the 7-methoxybenzofuran core and the subsequent regioselective formylation at the C4 position. The proposed synthetic route is outlined below:

  • O-allylation of ortho-vanillin: The phenolic hydroxyl group of ortho-vanillin is etherified with an allyl group to yield 2-allyloxy-3-methoxybenzaldehyde.

  • Claisen Rearrangement: Thermal rearrangement of the allyl ether leads to the formation of an ortho-allyl phenol intermediate.

  • Cyclization and Isomerization: The resulting intermediate undergoes cyclization and isomerization to form the stable 7-methoxybenzofuran ring system.

  • Vilsmeier-Haack Formylation: The final step involves the regioselective introduction of a formyl group at the electron-rich C4 position of the 7-methoxybenzofuran core to afford the target molecule, this compound.

This strategy leverages well-established named reactions, including the Claisen rearrangement and the Vilsmeier-Haack reaction, to achieve the desired transformation.

Detailed Synthetic Pathway

The overall synthetic transformation from ortho-vanillin to this compound is depicted in the following workflow:

G ortho_vanillin ortho-Vanillin allyl_ether 2-Allyloxy-3-methoxybenzaldehyde ortho_vanillin->allyl_ether O-allylation claisen_intermediate 2-Allyl-3-hydroxy-4-methoxybenzaldehyde allyl_ether->claisen_intermediate Claisen Rearrangement methoxybenzofuran 7-Methoxybenzofuran claisen_intermediate->methoxybenzofuran Cyclization/ Isomerization final_product This compound methoxybenzofuran->final_product Vilsmeier-Haack Formylation

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis. The quantitative data for each reaction is summarized in the accompanying tables.

Step 1: Synthesis of 2-Allyloxy-3-methoxybenzaldehyde

The first step involves the Williamson ether synthesis to introduce the allyl group onto the phenolic oxygen of ortho-vanillin.

Reaction Mechanism:

G cluster_0 O-allylation of ortho-Vanillin ortho-Vanillin ortho-Vanillin Phenoxide Ion Phenoxide Ion ortho-Vanillin->Phenoxide Ion K2CO3 2-Allyloxy-3-methoxybenzaldehyde 2-Allyloxy-3-methoxybenzaldehyde Phenoxide Ion->2-Allyloxy-3-methoxybenzaldehyde Allyl Bromide

Caption: O-allylation of the phenolic hydroxyl group.

Experimental Protocol:

To a solution of ortho-vanillin (1 equivalent) in a suitable solvent such as acetone or DMF, add potassium carbonate (2 equivalents). Stir the mixture at room temperature for 15-20 minutes. Add allyl bromide (1.1 equivalents) dropwise to the reaction mixture. Stir the reaction at room temperature or with gentle heating until the starting material is consumed (as monitored by TLC). After completion, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude 2-allyloxy-3-methoxybenzaldehyde, which can be purified by column chromatography or used directly in the next step.

Table 1: Quantitative Data for Step 1

Reagent/ParameterMolar Ratio/ValueNotes
ortho-Vanillin1.0 eqStarting material
Potassium Carbonate2.0 eqBase
Allyl Bromide1.1 eqAlkylating agent
Solvent-Acetone or DMF
TemperatureRoom Temperature-
Reaction Time2-4 hours (typical)Monitor by TLC
Expected Yield>90%Based on similar reactions
Step 2 & 3: Claisen Rearrangement and Cyclization to 7-Methoxybenzofuran

This two-part step involves the thermal rearrangement of the allyl ether to an ortho-allyl phenol, followed by cyclization and isomerization to form the benzofuran ring.

Reaction Mechanism:

G allyl_ether 2-Allyloxy-3-methoxybenzaldehyde transition_state [3,3]-Sigmatropic Transition State allyl_ether->transition_state Heat claisen_intermediate ortho-Allyl Phenol Intermediate transition_state->claisen_intermediate methoxybenzofuran 7-Methoxybenzofuran claisen_intermediate->methoxybenzofuran Cyclization & Isomerization

Caption: Claisen rearrangement and subsequent cyclization.

Experimental Protocol:

The crude 2-allyloxy-3-methoxybenzaldehyde from the previous step is dissolved in a high-boiling solvent such as N,N-dimethylformamide. The solution is heated to reflux (around 153°C) for several hours (e.g., 15 hours) to induce the Claisen rearrangement and subsequent cyclization.[1] The progress of the reaction should be monitored by TLC. After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with a suitable organic solvent like ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude 7-methoxybenzofuran is then purified by flash column chromatography.

Table 2: Quantitative Data for Steps 2 & 3

Reagent/ParameterMolar Ratio/ValueNotes
2-Allyloxy-3-methoxybenzaldehyde1.0 eqStarting material
Solvent-N,N-Dimethylformamide
TemperatureReflux (approx. 153°C)-
Reaction Time15 hours (typical)Monitor by TLC
Expected Yield60-80%Based on similar reactions
Step 4: Vilsmeier-Haack Formylation of 7-Methoxybenzofuran

The final step is the formylation of the 7-methoxybenzofuran at the C4 position using the Vilsmeier-Haack reagent. The electron-donating methoxy group at the 7-position is expected to direct the electrophilic substitution to the C4 position.

Reaction Mechanism:

G cluster_0 Vilsmeier-Haack Formylation DMF + POCl3 DMF + POCl3 Vilsmeier Reagent Vilsmeier Reagent DMF + POCl3->Vilsmeier Reagent 7-Methoxybenzofuran 7-Methoxybenzofuran Iminium Salt Intermediate Iminium Salt Intermediate 7-Methoxybenzofuran->Iminium Salt Intermediate Vilsmeier Reagent This compound This compound Iminium Salt Intermediate->this compound Hydrolysis

Caption: Formation of the Vilsmeier reagent and subsequent formylation.

Experimental Protocol:

In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool a solution of anhydrous DMF (3 equivalents) in a suitable solvent like dichloromethane (DCM) to 0°C. Add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the cooled DMF solution, maintaining the temperature below 5°C. Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent. Add a solution of 7-methoxybenzofuran (1 equivalent) in anhydrous DMF dropwise to the reaction mixture at 0°C. Allow the reaction to slowly warm to room temperature and then heat to 50-60°C for 2-4 hours, monitoring the reaction progress by TLC.[2]

After the reaction is complete, cool the mixture to 0°C and carefully pour it onto crushed ice. Neutralize the mixture by adding a saturated solution of sodium acetate. Stir for 30 minutes, then extract the product with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield this compound.[2]

Table 3: Quantitative Data for Step 4

Reagent/ParameterMolar Ratio/ValueNotes
7-Methoxybenzofuran1.0 eqStarting material
N,N-Dimethylformamide (DMF)3.0 eqReagent and solvent
Phosphorus Oxychloride (POCl₃)1.2 eqReagent
Solvent-Dichloromethane (DCM)
Temperature0°C to 60°C-
Reaction Time2-4 hoursMonitor by TLC
Expected Yield50-70%Based on similar reactions

Characterization of Key Compounds

Table 4: Physicochemical and Spectroscopic Data

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberKey Spectroscopic Data
7-MethoxybenzofuranC₉H₈O₂148.167168-85-6MS data available in NIST WebBook[3]
This compoundC₉H₆O₂146.1495333-13-41H NMR data can be found in supporting information of various publications.[4]

Conclusion

This technical guide outlines a feasible and robust multi-step synthesis for this compound from ortho-vanillin. The described protocols, based on well-established organic reactions, provide a clear pathway for researchers and drug development professionals to access this important heterocyclic scaffold. The provided quantitative data and experimental details serve as a solid foundation for the practical execution of this synthesis in a laboratory setting. Further optimization of reaction conditions may be necessary to achieve higher overall yields.

References

An In-depth Technical Guide to the Sonogashira Coupling-Cyclization for the Synthesis of Benzofuran-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Sonogashira coupling-cyclization reaction for the synthesis of Benzofuran-4-carbaldehyde and its derivatives. This powerful one-pot reaction has emerged as a highly efficient method for constructing the benzofuran scaffold, a privileged core structure in numerous biologically active compounds and pharmaceuticals. This document details the reaction mechanism, optimized experimental protocols, and quantitative data to facilitate its application in research and drug development.

Introduction

The benzofuran moiety is a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities. The synthesis of specifically substituted benzofurans, such as those bearing a formyl group at the 4-position, is of significant interest for the development of novel therapeutics. The tandem Sonogashira coupling and cyclization reaction of a substituted o-halophenol with a terminal alkyne provides a direct and atom-economical route to these valuable compounds. This guide focuses on the synthesis of 2-aryl-substituted Benzofuran-4-carbaldehydes, a class of compounds with potential applications in materials science and as synthetic intermediates.

Reaction Principle

The synthesis of this compound derivatives via this methodology involves a palladium-catalyzed Sonogashira cross-coupling of an o-halophenol bearing a formyl group (or a protected precursor) with a terminal alkyne. The reaction proceeds through a tandem sequence where the initial C-C bond formation is immediately followed by an intramolecular 5-endo-dig cyclization, catalyzed by the same palladium complex, to construct the benzofuran ring. The process can be performed in a single pot, often under copper-free conditions to avoid the formation of alkyne homocoupling byproducts. Recent advancements have demonstrated the efficacy of microwave irradiation to accelerate the reaction and improve yields.[1][2]

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various 4-formyl-2-arylbenzofuran derivatives via a copper-free tandem Sonogashira coupling-cyclization reaction under microwave irradiation.[1][2] The use of PdCl(C3H5)dppb as a catalyst has been shown to be effective for this transformation.[1][2]

Entryo-HalophenolAlkyneCatalyst Loading (mol%)SolventBaseTemp. (°C)Time (min)Yield (%)
12-bromo-3-hydroxybenzaldehyde4-ethynylanisole1DMFCs₂CO₃1303058
22-iodo-3-hydroxybenzaldehyde4-ethynylanisole1DMFCs₂CO₃1303075
32-bromo-3-hydroxybenzaldehydePhenylacetylene1DMFCs₂CO₃1303065
42-iodo-3-hydroxybenzaldehydePhenylacetylene1DMFCs₂CO₃1303072
52-bromo-3-hydroxybenzaldehyde4-fluorophenylacetylene1DMFCs₂CO₃1303045
62-iodo-3-hydroxybenzaldehyde4-fluorophenylacetylene1DMFCs₂CO₃1303068
72-bromo-3-hydroxybenzaldehyde4-ethynyltoluene1DMFCs₂CO₃1303062
82-iodo-3-hydroxybenzaldehyde2-ethynylpyridine1DMFCs₂CO₃1303022

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of 4-formyl-2-arylbenzofurans based on the literature.[1][2]

Materials:
  • Substituted o-halobenzaldehyde (e.g., 2-bromo-3-hydroxybenzaldehyde or 2-iodo-3-hydroxybenzaldehyde)

  • Terminal alkyne (e.g., 4-ethynylanisole)

  • PdCl(C3H5)dppb (1 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Microwave reactor vials

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:
  • To a microwave reactor vial, add the o-halobenzaldehyde (1.0 eq.), the terminal alkyne (1.2 eq.), PdCl(C3H5)dppb (0.01 eq.), and Cs₂CO₃ (2.0 eq.).

  • Add anhydrous DMF to the vial to achieve a suitable concentration (e.g., 0.1 M).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 130 °C for 30 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 4-formyl-2-arylbenzofuran.

Visualizations

The following diagrams illustrate the key aspects of the Sonogashira coupling-cyclization for the synthesis of this compound.

Sonogashira_Coupling_Cyclization cluster_reactants Reactants cluster_catalytic_cycle Catalytic Cycle cluster_product Product o_iodophenol o-Iodo-4-formylphenol oxidative_addition Oxidative Addition o_iodophenol->oxidative_addition alkyne Terminal Alkyne (R-C≡CH) transmetalation Transmetalation alkyne->transmetalation pd0 Pd(0) Catalyst pd0->oxidative_addition pd_intermediate Aryl-Pd(II)-I oxidative_addition->pd_intermediate pd_intermediate->transmetalation alkynyl_pd Aryl-Pd(II)-Alkyne transmetalation->alkynyl_pd reductive_elimination Reductive Elimination alkynyl_pd->reductive_elimination reductive_elimination->pd0 Regeneration cyclization Intramolecular Cyclization (5-endo-dig) reductive_elimination->cyclization benzofuran This compound cyclization->benzofuran

Caption: Catalytic cycle for the Sonogashira coupling-cyclization.

experimental_workflow start Start reactants Combine Reactants: o-Halophenol, Alkyne, Catalyst, Base, Solvent start->reactants reaction Microwave Irradiation (130 °C, 30 min) reactants->reaction workup Aqueous Workup: EtOAc, H₂O, Brine reaction->workup purification Purification: Flash Column Chromatography workup->purification product Isolated Product: This compound purification->product end End product->end

Caption: Experimental workflow for the synthesis of this compound.

References

physical and chemical properties of Benzofuran-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran-4-carbaldehyde, a heterocyclic aromatic aldehyde, is a significant building block in organic synthesis and medicinal chemistry. Its unique structure, featuring a fused benzofuran ring system with a reactive aldehyde group at the 4-position, makes it a versatile precursor for the synthesis of a wide range of more complex molecules. Benzofuran derivatives are known to exhibit diverse biological activities, including antitumor, antibacterial, antioxidative, and antiviral properties, making this scaffold of particular interest in drug discovery and development. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and visualizations of key chemical processes.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueReference(s)
IUPAC Name 1-Benzofuran-4-carbaldehyde[1]
Synonyms Benzofuran-4-carboxaldehyde, 4-Formylbenzofuran[1]
CAS Number 95333-13-4[1]
Molecular Formula C₉H₆O₂
Molecular Weight 146.14 g/mol
Appearance Colorless liquid
Melting Point -27 °C
Boiling Point 251.5 °C
Flash Point 110.2 °C
Solubility Insoluble in water; soluble in ethanol, ether, benzene, and petroleum ether.[2][3]
Storage Temperature 2°C - 8°C

Chemical Reactivity and Synthetic Utility

The chemical behavior of this compound is dominated by the reactivity of both the benzofuran ring system and the aldehyde functional group.

The benzofuran nucleus is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. The position of substitution is directed by the existing functional groups.

The aldehyde group is a key reactive site, readily undergoing a variety of transformations:

  • Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, benzofuran-4-carboxylic acid, using standard oxidizing agents. This provides a route to amides, esters, and other carboxylic acid derivatives.

  • Reduction: Reduction of the aldehyde yields the corresponding alcohol, (benzofuran-4-yl)methanol, a useful intermediate for further functionalization.

  • Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. This includes reactions with Grignard reagents and organolithium compounds to form secondary alcohols.

  • Wittig Reaction: This is a powerful method for converting the aldehyde into an alkene, allowing for carbon-carbon bond formation and the extension of carbon chains.[4][5]

  • Condensation Reactions: The aldehyde can participate in condensation reactions, such as the aldol and Knoevenagel condensations, to form larger, more complex structures.

Experimental Protocols

Detailed methodologies for the synthesis and key reactions of this compound are crucial for its practical application in a research setting.

Synthesis of this compound via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, such as benzofuran.[6][7][8]

Reaction Scheme:

Experimental Procedure:

  • Preparation of the Vilsmeier Reagent: In a flask equipped with a dropping funnel and a stirrer, cool N,N-dimethylformamide (DMF) to 0°C. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 10°C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent, a chloroiminium salt.[6]

  • Formylation: Dissolve benzofuran in a suitable solvent, such as dichloromethane (DCM). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a beaker of crushed ice and water. Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Extraction and Purification: Extract the aqueous mixture with an organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Oxidation to Benzofuran-4-carboxylic Acid

Reaction Scheme:

Experimental Procedure:

  • Dissolve this compound in a suitable solvent, such as acetone or a mixture of t-butanol and water.

  • Prepare a solution of potassium permanganate (KMnO₄) or another suitable oxidizing agent, such as Jones reagent (CrO₃ in sulfuric acid).

  • Slowly add the oxidizing agent to the solution of the aldehyde at a controlled temperature, typically 0°C to room temperature.

  • Stir the reaction mixture until the starting material is consumed, as indicated by TLC.

  • Quench the reaction, for example, by adding a small amount of a reducing agent like sodium bisulfite to destroy any excess oxidant.

  • Acidify the mixture with a dilute acid, such as HCl, to precipitate the carboxylic acid.

  • Filter the solid product, wash with cold water, and dry to obtain Benzofuran-4-carboxylic acid.

Visualizations of Chemical Processes

The following diagrams, generated using the DOT language, illustrate key workflows and reaction mechanisms involving this compound.

G Synthesis of this compound via Vilsmeier-Haack Reaction cluster_reagent_prep Vilsmeier Reagent Preparation cluster_formylation Formylation and Work-up DMF DMF (solvent) Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent  + POCl₃  (0°C) POCl3 POCl₃ Reaction_Mixture Reaction Mixture Vilsmeier_Reagent->Reaction_Mixture  + Benzofuran Benzofuran Benzofuran Benzofuran->Reaction_Mixture Hydrolysis Hydrolysis (Ice water) Reaction_Mixture->Hydrolysis Neutralization Neutralization (NaHCO₃) Hydrolysis->Neutralization Extraction Extraction (Ethyl Acetate) Neutralization->Extraction Purification Purification (Column Chromatography) Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

G Key Reactions of this compound cluster_oxidation Oxidation cluster_reduction Reduction cluster_wittig Wittig Reaction Start This compound Oxidation_Product Benzofuran-4-carboxylic Acid Start->Oxidation_Product  [O]  (e.g., KMnO₄) Reduction_Product (Benzofuran-4-yl)methanol Start->Reduction_Product  [H]  (e.g., NaBH₄) Wittig_Product 4-Vinylbenzofuran Derivative Start->Wittig_Product  + Ph₃P=CHR  (Wittig Reagent)

Caption: Major reaction pathways of this compound.

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. Its physical and chemical properties, coupled with the versatile reactivity of its aldehyde group, provide numerous opportunities for the construction of novel and potentially bioactive molecules. The experimental protocols and reaction pathways detailed in this guide serve as a foundational resource for researchers and scientists working with this compound, facilitating its effective use in the laboratory and in the development of new chemical entities. As with all chemical research, appropriate safety precautions should be taken when handling this compound and the reagents used in its synthesis and subsequent reactions.

References

Benzofuran-4-carbaldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 95333-13-4

This technical guide provides an in-depth overview of Benzofuran-4-carbaldehyde, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. This document covers its chemical properties, potential suppliers, relevant experimental protocols, and its interaction with key biological signaling pathways.

Chemical and Physical Properties

This compound is a solid organic compound with the following properties:

PropertyValueSource
Molecular Formula C₉H₆O₂[PubChem][1]
Molecular Weight 146.14 g/mol [PubChem][1]
CAS Number 95333-13-4[PubChem][1]
Boiling Point 251.5 °C[Biosynth]
Flash Point 110.2 °C[Biosynth]
Appearance Solid-
Storage Temperature 2°C - 8°C[Biosynth]

Spectral Data

Detailed spectral data such as ¹H NMR, ¹³C NMR, HPLC, and LC-MS are often available from suppliers upon request or with purchase.[2]

Data TypeDescription
¹H NMR Proton Nuclear Magnetic Resonance data provides information on the hydrogen atoms in the molecule, confirming the structure.
¹³C NMR Carbon-13 Nuclear Magnetic Resonance data provides information on the carbon skeleton of the molecule.
Mass Spec. Mass spectrometry data confirms the molecular weight and can provide information on the fragmentation pattern of the molecule.
HPLC/UPLC High-Performance Liquid Chromatography or Ultra-Performance Liquid Chromatography data can be used to determine the purity of the compound.

Suppliers

This compound is available from several chemical suppliers catering to the research and development community. Notable suppliers include:

  • Biosynth

  • BLD Pharm [2]

  • Carl ROTH [3]

Experimental Protocols

Representative Synthesis: Palladium-Catalyzed Heck Reaction and Oxidative Cyclization

This method involves a tandem palladium-catalyzed Heck reaction followed by an oxidative cyclization of 2-hydroxystyrenes and iodobenzenes.[4]

Materials:

  • Substituted 2-hydroxystyrene

  • Substituted iodobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Ligand (e.g., 1,10-Phenanthroline)

  • Base (e.g., Potassium carbonate, K₂CO₃)

  • Oxidant (e.g., Benzoquinone, BQ)

  • Solvent (e.g., Dimethylformamide, DMF)

  • Ethyl acetate

  • Celite

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a sealed reaction tube, combine the substituted 2-hydroxystyrene (1.0 equiv.), substituted iodobenzene (1.2 equiv.), Pd(OAc)₂ (5 mol%), the appropriate ligand (10 mol%), K₂CO₃ (2.0 equiv.), and the oxidant (1.5 equiv.) in DMF.

  • Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired substituted benzofuran.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactants 2-Hydroxystyrene Iodobenzene Pd(OAc)₂ Ligand K₂CO₃ Oxidant DMF Heating Heat at 100 °C (12-24 hours) Reactants->Heating Monitoring Monitor by TLC Heating->Monitoring Cooling Cool to RT Monitoring->Cooling Dilution Dilute with Ethyl Acetate Cooling->Dilution Filtration Filter through Celite Dilution->Filtration Washing Wash with H₂O and Brine Filtration->Washing Drying Dry over Na₂SO₄ Washing->Drying Concentration Concentrate in vacuo Drying->Concentration Chromatography Column Chromatography (Silica Gel) Concentration->Chromatography Product Purified Benzofuran Derivative Chromatography->Product G cluster_stimulus Extracellular cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) TAK1 TAK1 Stimulus->TAK1 IKK IKK Complex Stimulus->IKK MAPKK MAPKK (MKK3/6, MKK4/7) TAK1->MAPKK MAPK MAPK (p38, JNK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 AP1_nuc AP-1 AP1->AP1_nuc translocation IkB IκBα IKK->IkB phosphorylates NFkB_p65 p50/p65 IkB_p65 IκBα-p50/p65 (Inactive) IkB->IkB_p65 NFkB_p65->IkB_p65 NFkB_p65_nuc p50/p65 NFkB_p65->NFkB_p65_nuc translocation IkB_p65->IKK Gene Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) NFkB_p65_nuc->Gene AP1_nuc->Gene Benzofuran Benzofuran Derivatives Benzofuran->MAPK inhibit Benzofuran->IKK inhibit

References

Spectroscopic Profile of Benzofuran-4-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Benzofuran-4-carbaldehyde, a significant heterocyclic compound with potential applications in medicinal chemistry and materials science. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra. The information presented herein is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The following tables summarize the predicted chemical shifts for the ¹H and ¹³C nuclei of this compound. These predictions are based on established principles of NMR spectroscopy and data from structurally related benzofuran derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-10 (Aldehyde)10.1 - 10.3s-
H-27.8 - 8.0d~2.2
H-37.0 - 7.2d~2.2
H-57.9 - 8.1d~7.8
H-67.4 - 7.6t~7.8
H-77.7 - 7.9d~7.8

Note: Chemical shifts are referenced to TMS (0 ppm) and are typically recorded in CDCl₃ or DMSO-d₆. The exact values may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Carbon AssignmentChemical Shift (δ, ppm)
C-9 (Aldehyde C=O)190 - 192
C-7a155 - 157
C-2145 - 147
C-3a128 - 130
C-4127 - 129
C-5125 - 127
C-6123 - 125
C-7112 - 114
C-3107 - 109

Note: Chemical shifts are referenced to TMS (0 ppm) and are typically recorded in CDCl₃ or DMSO-d₆. The exact values may vary depending on the solvent and experimental conditions.

Experimental Protocol for NMR Spectroscopy

A standard protocol for obtaining high-resolution NMR spectra of this compound is as follows:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • Ensure complete dissolution, using gentle vortexing if necessary.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Parameters (for a 400 MHz spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard one-pulse (zg30)

      • Number of Scans: 16-32

      • Relaxation Delay: 1.0 s

      • Acquisition Time: ~4 s

      • Spectral Width: -2 to 12 ppm

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled (zgpg30)

      • Number of Scans: 1024 or more, depending on sample concentration

      • Relaxation Delay: 2.0 s

      • Acquisition Time: ~1-2 s

      • Spectral Width: 0 to 220 ppm

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the TMS signal.

    • Integrate the signals in the ¹H NMR spectrum and assign the peaks based on their chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the aldehyde and the benzofuran ring system.

Table 3: Expected IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
C-H (aldehyde)Stretch2850 - 2750Medium
C=O (aldehyde)Stretch1700 - 1680Strong
C=C (aromatic)Stretch1600 - 1450Medium to Strong
C-O-C (furan ring)Asymmetric Stretch1250 - 1200Strong
C-H (aromatic)Out-of-plane bend900 - 675Strong
Experimental Protocol for IR Spectroscopy

A typical procedure for obtaining an FT-IR spectrum is as follows:

  • Sample Preparation:

    • KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the instrument's beam path.

    • Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Identify and label the significant absorption peaks.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

Table 4: Expected Mass Spectrometry Data for this compound

Ionm/z (expected)Description
[M]⁺146.0368Molecular Ion (C₉H₆O₂)
[M-H]⁺145Loss of a hydrogen radical from the aldehyde
[M-CHO]⁺117Loss of the formyl group
[C₆H₄]⁺76Fragment corresponding to the benzene ring
Experimental Protocol for Mass Spectrometry

A general protocol for obtaining an electron ionization (EI) mass spectrum is provided below:

  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization:

    • Utilize electron ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis:

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-400).

  • Data Analysis:

    • Identify the molecular ion peak to confirm the molecular weight.

    • Analyze the fragmentation pattern to gain structural information. The fragmentation can be rationalized based on the stability of the resulting ions and neutral fragments.

Workflow and Data Integration

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound, from sample preparation to structural confirmation.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Structural Elucidation Sample Purified this compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Structure Structure Confirmation of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

A Technical Guide to the Solubility and Stability of Benzofuran-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzofuran-4-carbaldehyde is a heterocyclic aromatic aldehyde of interest in medicinal chemistry and organic synthesis. A thorough understanding of its physicochemical properties, particularly solubility and stability, is fundamental for its effective application in research and development. This document provides a comprehensive technical overview of the known properties of this compound, alongside standardized protocols for determining its solubility and stability profiles. While specific quantitative data for this compound is limited in publicly available literature, this guide synthesizes information from analogous compounds and established pharmaceutical testing guidelines to provide a robust framework for its characterization.

Chemical and Physical Properties

This compound is a solid organic compound with the molecular formula C₉H₆O₂. Key physical data has been compiled from various chemical suppliers and databases.

PropertyValueSource
Molecular Formula C₉H₆O₂[1]
Molar Mass 146.14 g/mol [1]
CAS Number 95333-13-4[1]
Boiling Point 251.5 °C[2]
Flash Point 110.2 °C[2]
Appearance White to pale yellow solid (estimated)[3]
Recommended Storage 2°C - 8°C

Solubility Profile

The solubility of an active compound is a critical determinant of its behavior in both in vitro and in vivo systems, affecting everything from reaction kinetics to bioavailability. Based on its molecular structure, which features a largely nonpolar benzofuran ring system and a polar aldehyde group, this compound is expected to exhibit low solubility in aqueous media and higher solubility in organic solvents.

SolventSolubility (Qualitative)Compound
WaterInsoluble2-Benzofurancarboxaldehyde[4]
EthanolSlightly Soluble2-Benzofurancarboxaldehyde[4]
Experimental Protocol for Solubility Determination

To obtain quantitative data, a standardized experimental protocol such as the shake-flask method is recommended.

Objective: To determine the solubility of this compound in various solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, DMSO) at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (HPLC grade)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • HPLC-UV or GC-MS system for quantification[5]

  • Calibrated pH meter

Methodology:

  • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After agitation, allow the vials to stand undisturbed to let undissolved solid settle.

  • Centrifuge the samples to further separate the saturated solution from the excess solid.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV or GC-MS method.[5]

  • Calculate the solubility in units such as mg/mL or mM.

Visualization: Solubility Determination Workflow

G start Start: Excess Compound + Solvent agitate Agitate at Constant Temp (e.g., 24-48h) start->agitate centrifuge Centrifuge to Separate Solid from Supernatant agitate->centrifuge aliquot Extract Aliquot of Clear Supernatant centrifuge->aliquot dilute Dilute Sample for Analysis aliquot->dilute quantify Quantify Concentration (e.g., HPLC-UV) dilute->quantify end End: Determine Solubility quantify->end G cluster_conditions Stress Conditions Acid Acid Hydrolysis (0.1M HCl, 60°C) analysis Analyze via Stability-Indicating HPLC Method Acid->analysis Base Base Hydrolysis (0.1M NaOH, 60°C) Base->analysis Oxidation Oxidation (3% H2O2, RT) Oxidation->analysis Thermal Thermal (Solid/Solution, 70°C) Thermal->analysis Photo Photolytic (ICH Q1B) Photo->analysis start This compound (Stock Solution & Solid) start->Acid start->Base start->Oxidation start->Thermal start->Photo end Identify Degradants & Determine Degradation Rate analysis->end G reactant This compound product Benzofuran-4-carboxylic acid reactant->product [O] (e.g., H₂O₂, air)

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Natural Occurrence of Benzofuran Derivatives

Benzofuran derivatives represent a significant class of heterocyclic compounds that are ubiquitously distributed in nature.[1] Possessing a core structure of a fused benzene and furan ring, these metabolites are synthesized by a wide array of organisms, including higher plants, fungi, and marine life.[2][3] Their profound biological activities, such as anti-tumor, antimicrobial, antioxidant, and anti-inflammatory properties, have positioned them as crucial lead compounds in modern drug discovery and development.[1][2][4] This technical guide provides a comprehensive overview of the natural occurrence of benzofuran derivatives, supported by quantitative data, detailed experimental protocols for their isolation, and visualizations of their biosynthetic and signaling pathways.

Natural Distribution of Benzofuran Derivatives

Benzofuran derivatives are predominantly found as secondary metabolites in various botanical and microbial sources. In higher plants, families such as Moraceae, Asteraceae, and Rutaceae are particularly rich in these compounds.[2][5] Fungi, especially marine-derived strains, have also emerged as a prolific source of novel and structurally diverse benzofurans.[6][7]

Occurrence in Plants

Plants synthesize a vast array of benzofuran derivatives, often as a defense mechanism against pathogens and environmental stress. The white mulberry tree (Morus alba) is a notable source of 2-arylbenzofurans like moracin C and moracin M, which exhibit significant antioxidant and anti-inflammatory activities.[1][4] Other important plant sources include Eupatorium species, which produce compounds like euparin, and plants from the Zanthoxylum genus, known for producing ailanthoidol.[3][4][8]

Table 1: Quantitative Data of Benzofuran Derivatives from Plant Sources

Compound NameSource OrganismPlant PartYield / Concentration (mg/g DW)Reference(s)
Moracin MMorus alba (Hairy Root Culture)Roots (Secreted)7.82[1]
Moracin CMorus alba (Hairy Root Culture)Roots (Secreted)1.82[1]
Moracin VMorus albaLeaves9.0[4]
Moracin WMorus albaLeaves5.7[4]
Moracin XMorus albaLeaves1.9[4]
TremetoneAgeratina altissimaAerial PartsVaries Significantly[9]
DehydrotremetoneIsocoma plurifloraAerial PartsVaries Significantly[9]
Occurrence in Fungi and Marine Organisms

Marine-derived fungi are a frontier for the discovery of novel bioactive compounds, including unique benzofuran derivatives.[7] Strains such as Penicillium crustosum and Eurotium rubrum have been shown to produce benzofurans with antimicrobial and anti-inflammatory properties.[10][11] These compounds often feature unique halogen substitutions and complex structures not typically found in terrestrial sources.[6]

Table 2: Benzofuran Derivatives from Fungal & Marine Sources

Compound NameSource OrganismSource TypeKey Biological ActivityReference(s)
Chlorinated BenzofuransPseudallescheria boydiiMarine FungusNot specified[6]
Benzofuranone DerivativesEurotium rubrum MA-150Mangrove FungusAntioxidant[11]
Aza-benzofuransPenicillium crustosum SCNU-F0046Marine FungusAntibacterial, Anti-inflammatory[10]
XyloketalsXylaria sp. (#2508)Mangrove FungusNeuroprotective[12]

Biosynthesis and Biological Activity

Biosynthetic Pathway

The biosynthesis of the aromatic core of most benzofuran derivatives originates from the shikimate pathway .[2][13] This essential metabolic route in plants and microorganisms converts simple carbohydrate precursors, phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P), into chorismate.[5][13] Chorismate is the central branch-point metabolite for the production of the aromatic amino acids phenylalanine and tyrosine, which serve as the foundational building blocks for the benzene ring portion of benzofuran molecules.[7] The furan ring is typically formed through subsequent cyclization reactions involving acetate-derived units or isoprenoid precursors.

Biosynthetic Pathway of Benzofuran Precursors cluster_shikimate Shikimate Pathway cluster_products Primary Precursors cluster_final Benzofuran Assembly PEP Phosphoenolpyruvate (PEP) DAHP DAHP PEP->DAHP DAHP Synthase E4P Erythrose 4-Phosphate (E4P) E4P->DAHP DAHP Synthase Shikimate Shikimate DAHP->Shikimate Multiple Steps Chorismate Chorismate Shikimate->Chorismate Multiple Steps Phe L-Phenylalanine Chorismate->Phe Tyr L-Tyrosine Chorismate->Tyr Benzofuran Benzofuran Core Phe->Benzofuran Benzene Ring Formation Tyr->Benzofuran Benzene Ring Formation Acetate Acetate/Isoprenoid Units Acetate->Benzofuran Furan Ring Formation

Caption: General biosynthetic route to benzofurans via the shikimate pathway.

Signaling Pathway: Anti-inflammatory Action

Many benzofuran derivatives exert their anti-inflammatory effects by modulating key cellular signaling pathways. A significant mechanism is the upregulation of Heme Oxygenase-1 (HO-1) , a critical enzyme in the cellular stress response.[14][15] HO-1 catalyzes the breakdown of pro-oxidant heme into biliverdin (which is rapidly converted to the potent antioxidant bilirubin), carbon monoxide (CO), and free iron.[16] These products collectively suppress inflammatory responses by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress.[15]

Signaling Pathway of Benzofuran Anti-inflammatory Action cluster_cell Macrophage / Vascular Cell Benzofuran Benzofuran Derivative HO1 Heme Oxygenase-1 (HO-1) Benzofuran->HO1 Upregulates Expression Heme Heme (Pro-inflammatory) Products Biliverdin/Bilirubin Carbon Monoxide (CO) Fe²⁺ Heme->Products Catalyzes Degradation HO-1 Inflammation Inflammatory Response (e.g., Cytokine Production, Oxidative Stress) Products->Inflammation Inhibits

Caption: Upregulation of HO-1 by benzofurans to inhibit inflammation.

Experimental Protocols

The isolation and purification of benzofuran derivatives from natural sources are critical steps for their characterization and subsequent development. Methodologies typically involve solvent extraction, followed by multi-step chromatographic separation.

General Workflow for Isolation

The process begins with the collection and preparation of the source material, followed by extraction to create a crude mixture. This mixture is then fractionated and purified using various chromatographic techniques to isolate the target compounds, whose structures are finally elucidated using spectroscopic methods.

Experimental Workflow for Isolation A 1. Source Material (e.g., Dried Plant Leaves) B 2. Extraction (e.g., Maceration with MeOH/DCM) A->B C 3. Concentration (Rotary Evaporation) B->C D 4. Fractionation (Silica Gel Column Chromatography) C->D E 5. Purification (Preparative HPLC) D->E F 6. Isolation (Pure Compound) E->F G 7. Structure Elucidation (NMR, MS, X-Ray) F->G

Caption: A typical workflow for isolating benzofurans from natural sources.

Detailed Protocol: Isolation of Euparin from Eupatorium buniifolium

This protocol is adapted from the successful isolation of the antiviral benzofuran, euparin.[17][18]

  • 1. Plant Material and Extraction:

    • Air-dried and ground aerial parts of Eupatorium buniifolium (500 g) are macerated with a 1:1 mixture of dichloromethane (DCM) and methanol (MeOH) for 24 hours at room temperature.[17]

    • The mixture is vacuum-filtered, and the solvent from the filtrate is removed under reduced pressure using a rotary evaporator to yield a crude organic extract.[17]

  • 2. Chromatographic Fractionation:

    • A portion of the crude extract (e.g., 2.1 g) is adsorbed onto silica gel and loaded onto a silica gel 60 column (100 g).[17]

    • The column is eluted with a solvent gradient of increasing polarity, starting with 100% hexane, followed by hexane:ethyl acetate mixtures (9:1, 7:3, 1:1), 100% ethyl acetate, ethyl acetate:methanol (1:1), and finally 100% methanol.[17]

    • Fractions (e.g., 15 mL each) are collected and monitored by Thin-Layer Chromatography (TLC). Fractions with similar TLC profiles are combined.[17]

  • 3. Purification and Crystallization:

    • The combined fractions containing the target compound (identified by bioassay or TLC markers) are further purified.[17]

    • In the case of euparin, the compound crystallizes directly from a specific fraction (eluted with hexane:ethyl acetate) as yellow needles.[17] If crystallization does not occur, preparative HPLC with a suitable solvent system (e.g., acetonitrile/water on a C18 column) is employed.

  • 4. Structure Elucidation:

    • The structure of the purified compound is confirmed using a combination of spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), Infrared (IR), and Ultraviolet (UV) spectroscopy.[18]

Detailed Protocol: Isolation of Benzofurans from Morus alba Root Bark

This protocol is based on phytochemical investigations of Morus alba root bark.[12]

  • 1. Material and Extraction:

    • Powdered root bark of Morus alba is extracted with 75% aqueous ethanol.

    • The resulting extract is concentrated and then suspended in water, followed by partitioning with ethyl acetate. The ethyl acetate layer, containing the less polar compounds including benzofurans, is collected.[12]

  • 2. Open Column Chromatography:

    • The ethyl acetate fraction (e.g., 2.2 kg) is subjected to silica gel column chromatography.[12]

    • Elution is performed with a gradient of petroleum ether and ethyl acetate (from 10:1 to 1:1) to yield several primary fractions (e.g., Fr.1–4).[12]

  • 3. High-Performance Liquid Chromatography (HPLC):

    • The primary fractions are further purified using Reverse-Phase HPLC (RP-HPLC).[12]

    • For example, a sub-fraction (36.0 g) may be separated on an RP-HPLC system using an acetonitrile/water gradient (e.g., 64:36) to yield purified compounds.[12]

    • The purity of the isolated compounds is verified by analytical HPLC.

  • 4. Identification:

    • The structures of the isolated compounds are determined by comparing their HRESIMS, ¹H-NMR, and ¹³C-NMR data with those reported in the literature.[12]

Conclusion

The natural world remains a vast and invaluable repository of complex chemical structures with potent biological activities. Benzofuran derivatives, with their wide distribution across kingdoms and diverse pharmacological profiles, exemplify the potential of natural product research. A systematic approach involving targeted isolation from rich botanical and microbial sources, guided by robust analytical and spectroscopic techniques, is essential for unlocking their full therapeutic potential. The methodologies and data presented in this guide serve as a foundational resource for researchers dedicated to the discovery and development of next-generation pharmaceuticals derived from these remarkable natural scaffolds.

References

The Benzofuran Scaffold: A Comprehensive Technical Guide to its Vast Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold, a heterocyclic compound consisting of a fused benzene and furan ring, has emerged as a privileged structure in medicinal chemistry. Its derivatives, both naturally occurring and synthetic, exhibit a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutics. This in-depth technical guide explores the core biological potential of the benzofuran scaffold, with a focus on its anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. This document provides a comprehensive overview of quantitative data, detailed experimental protocols, and the underlying signaling pathways to facilitate further research and drug development endeavors.

Anticancer Activity of Benzofuran Derivatives

Benzofuran derivatives have demonstrated significant cytotoxic activity against a wide range of cancer cell lines.[1][2] Their mechanisms of action are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways implicated in tumor progression.[2][3]

Quantitative Data: In Vitro Anticancer Activity

The anticancer potency of various benzofuran derivatives has been quantified using the half-maximal inhibitory concentration (IC50) value, which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A summary of reported IC50 values for representative benzofuran derivatives is presented below.

Derivative ClassCompoundCancer Cell LineIC50 (µM)
Halogenated Benzofurans BNC105Various Cancer Cell LinesPotent Antiproliferative Agent
MCC1019A549 (Lung Adenocarcinoma)16.4
Benzofuran Hybrids Benzofuran derivative 12SiHa (Cervical Cancer)1.10
Benzofuran derivative 12HeLa (Cervical Cancer)1.06
Bromo derivative 14cHCT116 (Colon Cancer)3.27
3-Amidobenzofuran Derivatives Compound 28gMDA-MB-231 (Breast Cancer)3.01
Compound 28gHCT-116 (Colon Carcinoma)5.20
2-Benzoylbenzofuran Derivatives Compound 11eMCF-7 (Breast Cancer)Potent activity reported
Thiazole-containing Benzofurans Compound 32aHePG2, HeLa, MCF-7, PC34.0 - 16.72
Signaling Pathways in Anticancer Activity

The anticancer effects of benzofuran derivatives are often mediated through the modulation of critical signaling pathways that control cell proliferation, survival, and apoptosis.

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are crucial in regulating inflammatory responses and cell survival.[4][5] Certain benzofuran hybrids have been shown to inhibit the phosphorylation of key proteins in these pathways, such as IKKα/IKKβ, IκBα, p65, ERK, JNK, and p38, leading to a reduction in the expression of pro-inflammatory and pro-survival genes.[4]

NFkB_MAPK_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKKα/β/γ TAK1->IKK_complex MAPKKK MAPKKK (e.g., ASK1) TAK1->MAPKKK IkB IκB IKK_complex->IkB P NFkB NF-κB (p50/p65) Nucleus_NFkB NF-κB NFkB->Nucleus_NFkB Translocation Gene_Expression Inflammatory Gene Expression Nucleus_NFkB->Gene_Expression MAPKK MAPKK (MKK3/6, MKK4/7) MAPKKK->MAPKK P MAPK MAPK (p38, JNK) MAPKK->MAPK P AP1 AP-1 MAPK->AP1 AP1->Gene_Expression Benzofuran Benzofuran Derivatives Benzofuran->IKK_complex Benzofuran->MAPKK

Figure 1: Inhibition of NF-κB and MAPK pathways by benzofurans.

The mammalian target of rapamycin (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Novel benzofuran derivatives have been designed as inhibitors of the mTOR pathway, demonstrating in vivo anticancer efficacy in xenograft models.

mTOR_Pathway Growth_Factors Growth Factors (e.g., IGF-1) RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P TSC_complex TSC1/TSC2 Akt->TSC_complex Rheb Rheb TSC_complex->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 P fourEBP1 4E-BP1 mTORC1->fourEBP1 P Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis fourEBP1->Protein_Synthesis Benzofuran Benzofuran Derivatives Benzofuran->mTORC1

Figure 2: Benzofuran derivatives as inhibitors of the mTOR signaling pathway.

Antimicrobial Activity

Benzofuran derivatives have demonstrated broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungal strains.[6][7] The antimicrobial efficacy is often influenced by the nature and position of substituents on the benzofuran ring.[6]

Quantitative Data: In Vitro Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial activity of a compound, representing the lowest concentration that inhibits the visible growth of a microorganism.

Derivative TypeCompound(s)Target Organism(s)MIC (µg/mL)
Hydroxylated Benzofurans Compounds 15, 16 (hydroxyl at C-6)Various bacterial strains0.78 - 3.12
Aryl Substituted Benzofurans Phenyl, 5-methylfuran-2-yl, 4-methoxyphenyl at C-2Various bacterial strains0.78 - 6.25
Pyrazoline Derivatives Indophenazine 1,3,5-trisubstituted pyrazolines (9)E. coli, P. aeruginosa, S. aureus< 10
Thiazolidinone Derivatives 3-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-aryl)-1,3-thiazolidin-4-ones (41)Various bacteria and fungiGood activity reported
Benzofuran Amide Derivatives Compounds 6a, 6b, 6fGram-positive and Gram-negative bacteria, fungiAs low as 6.25

Anti-inflammatory Activity

Chronic inflammation is a key contributor to various diseases. Benzofuran derivatives have been investigated for their potential to mitigate inflammatory responses.[7][8]

Quantitative Data: In Vitro Anti-inflammatory Activity

The inhibitory effect of benzofuran derivatives on the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages is a common in vitro measure of anti-inflammatory activity.

CompoundCell LineIC50 (µM) for NO Inhibition
Aza-benzofuran 1RAW 264.717.3
Aza-benzofuran 4RAW 264.716.5
Piperazine/benzofuran hybrid 5dRAW 264.752.23

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous pathological conditions. Benzofuran derivatives have been shown to possess significant antioxidant properties.[9][10]

Quantitative Data: In Vitro Antioxidant Activity

The antioxidant capacity of benzofuran derivatives is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The results are typically expressed as the concentration required to scavenge 50% of the DPPH radicals (IC50).

Experimental Protocols

The following section provides detailed methodologies for key experiments cited in the evaluation of the biological potential of the benzofuran scaffold.

General Experimental Workflow for Screening

The screening of benzofuran derivatives for their biological activities typically follows a standardized workflow, from synthesis to in-depth mechanistic studies.

Experimental_Workflow Synthesis Synthesis of Benzofuran Derivatives Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Primary_Screening Primary Biological Screening Purification->Primary_Screening Anticancer Anticancer Activity (MTT Assay) Primary_Screening->Anticancer Antimicrobial Antimicrobial Activity (MIC/Disk Diffusion) Primary_Screening->Antimicrobial Anti_inflammatory Anti-inflammatory Activity (NO Inhibition) Primary_Screening->Anti_inflammatory Antioxidant Antioxidant Activity (DPPH Assay) Primary_Screening->Antioxidant Hit_Identification Hit Identification & Lead Selection Anticancer->Hit_Identification Antimicrobial->Hit_Identification Anti_inflammatory->Hit_Identification Antioxidant->Hit_Identification Secondary_Screening Secondary Screening Hit_Identification->Secondary_Screening Cell_Cycle Cell Cycle Analysis Secondary_Screening->Cell_Cycle Apoptosis Apoptosis Assays Secondary_Screening->Apoptosis Mechanism Mechanism of Action Studies (Western Blot, etc.) Secondary_Screening->Mechanism In_Vivo In Vivo Studies (Animal Models) Cell_Cycle->In_Vivo Apoptosis->In_Vivo Mechanism->In_Vivo

Figure 3: General experimental workflow for screening benzofuran derivatives.
Synthesis of 2-Acetylbenzofuran

A common precursor for many biologically active benzofuran derivatives is 2-acetylbenzofuran. A general synthetic protocol is as follows:

  • Reaction Setup: A mixture of salicylaldehyde (0.1 mole), chloroacetone (0.1 mole), and anhydrous potassium carbonate (30 g) is placed in a round-bottom flask.

  • Solvent Addition: Dry acetone (150 mL) is added to the flask.

  • Reflux: The reaction mixture is gently refluxed for approximately 13 hours.

  • Work-up: After cooling, the reaction mixture is filtered. The filtrate is concentrated under reduced pressure to yield a solid.

  • Purification: The crude 2-acetylbenzofuran is recrystallized from petroleum ether to afford the purified product.[12]

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium and incubated overnight to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the benzofuran derivatives (typically in a serial dilution) for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the treatment period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The culture medium containing MTT is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and the IC50 value is determined from the dose-response curve.[13]

Antimicrobial Susceptibility Testing
  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) is prepared in a suitable broth medium.

  • Serial Dilution: The benzofuran derivative is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[14]

  • Inoculum Spreading: A standardized inoculum of the test microorganism is uniformly spread onto the surface of an agar plate (e.g., Mueller-Hinton agar).

  • Disk Application: Sterile paper disks impregnated with a known concentration of the benzofuran derivative are placed on the agar surface.

  • Incubation: The plate is incubated under appropriate conditions.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each disk, where bacterial growth is inhibited, is measured in millimeters. The size of the zone is indicative of the antimicrobial activity.[14]

Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition
  • Cell Culture: RAW 264.7 macrophage cells are cultured in a 96-well plate.

  • Treatment: The cells are pre-treated with various concentrations of the benzofuran derivatives for a short period (e.g., 1 hour).

  • Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce NO production and incubated for 24 hours.

  • Griess Assay: The amount of nitrite (a stable product of NO) in the culture supernatant is quantified using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.[8]

Antioxidant Assay: DPPH Radical Scavenging
  • Sample Preparation: Solutions of the benzofuran derivatives at various concentrations are prepared in a suitable solvent (e.g., methanol or ethanol).

  • Reaction Mixture: A solution of DPPH in the same solvent is prepared. The test compound solution is mixed with the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm. The decrease in absorbance indicates the radical scavenging activity.

  • Data Analysis: The percentage of DPPH radical scavenging is calculated, and the IC50 value is determined.[11]

Conclusion

The benzofuran scaffold represents a highly versatile and promising platform for the discovery and development of new therapeutic agents. The extensive research into its derivatives has revealed a wide spectrum of potent biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects. The structure-activity relationship studies have provided valuable insights for the rational design of more potent and selective compounds. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the continued exploration of the immense therapeutic potential of the benzofuran nucleus. Further preclinical and clinical investigations are warranted to translate these promising in vitro findings into tangible clinical benefits.

References

An In-depth Technical Guide to Benzofuran: Chemistry, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Concepts in Benzofuran Chemistry

Benzofuran is a heterocyclic organic compound consisting of a benzene ring fused to a furan ring.[1] This core structure, also known as coumarone, is the foundation for a vast array of natural and synthetic molecules with significant biological and physical properties.[1][2] The numbering of the benzofuran ring system starts from the oxygen atom as 1, proceeding around the furan ring and then the benzene ring.

1.1. Structure and Properties

The benzofuran molecule is a colorless, oily liquid with an aromatic odor.[3] Its planar structure and electron-rich nature, arising from the delocalization of π-electrons across both rings, are key to its chemical reactivity and diverse applications.

Table 1: Physicochemical Properties of Benzofuran

PropertyValueReference(s)
Molecular Formula C₈H₆O[3]
Molar Mass 118.14 g/mol [3]
Melting Point < -18 °C[3]
Boiling Point 173-175 °C[3]
Density 1.095 g/mL at 20 °C[3]
logP 2.67[3]

1.2. Reactivity and Functionalization

The benzofuran ring is susceptible to electrophilic substitution, primarily at the 2- and 3-positions of the furan ring due to its higher electron density. Common functionalization strategies include:

  • Halogenation: Introduction of halogen atoms, which can significantly enhance biological activity.[4]

  • Friedel-Crafts Acylation and Alkylation: Attachment of acyl and alkyl groups, often at the 3-position.

  • Metal-Catalyzed Cross-Coupling Reactions: Palladium- and copper-catalyzed reactions are widely used to introduce aryl, alkenyl, and alkynyl substituents, leading to a vast diversity of derivatives.[5]

1.3. Synthesis of the Benzofuran Core

A multitude of synthetic routes have been developed to construct the benzofuran scaffold. These methods can be broadly categorized as follows:

  • Intramolecular Cyclization of Phenols: This is a common strategy involving the cyclization of appropriately substituted phenols. Examples include the Perkin rearrangement and the O-alkylation of phenols with α-haloketones followed by cyclodehydration.[3][6]

  • Metal-Catalyzed Cyclizations: Transition metals like palladium, copper, and gold are extensively used to catalyze the intramolecular cyclization of precursors such as o-alkynylphenols.[5][6]

  • One-Pot Syntheses: These methods involve the sequential combination of multiple reaction steps in a single reaction vessel, offering efficiency and reduced waste.[5]

  • Green Synthetic Approaches: The development of more environmentally friendly methods, such as using water as a solvent or employing catalyst-free conditions, is an active area of research.[7]

Applications of Benzofuran Derivatives

The versatility of the benzofuran scaffold has led to its exploration in a wide range of applications, from life-saving medicines to advanced materials.

2.1. Medicinal Chemistry

Benzofuran derivatives exhibit a broad spectrum of pharmacological activities, making them a privileged scaffold in drug discovery.[8][9]

2.1.1. Anticancer Activity

Numerous benzofuran derivatives have demonstrated potent anticancer activity through various mechanisms of action.

  • Tubulin Polymerization Inhibition: Certain benzofuran derivatives interfere with the dynamics of microtubules, essential components of the cytoskeleton involved in cell division. By inhibiting tubulin polymerization, these compounds induce cell cycle arrest, typically at the G2/M phase, and trigger apoptosis.[1][10]

Tubulin_Polymerization_Inhibition cluster_0 Microtubule Dynamics cluster_1 Cellular Consequences Tubulin_Dimers αβ-Tubulin Dimers Protofilament Protofilament Formation Tubulin_Dimers->Protofilament Polymerization Microtubule Microtubule Assembly Protofilament->Microtubule Microtubule->Tubulin_Dimers Depolymerization Mitotic_Spindle_Disruption Mitotic Spindle Disruption Benzofuran_Derivative Benzofuran Derivative Benzofuran_Derivative->Tubulin_Dimers Binds to Tubulin Benzofuran_Derivative->Protofilament Inhibits Polymerization G2M_Arrest G2/M Phase Arrest Mitotic_Spindle_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Figure 1: Benzofuran-mediated inhibition of tubulin polymerization.
  • mTOR Signaling Pathway Inhibition: The mammalian target of rapamycin (mTOR) is a key kinase that regulates cell growth, proliferation, and survival. Aberrant activation of the PI3K/Akt/mTOR pathway is a hallmark of many cancers.[10] Benzofuran derivatives have been developed as inhibitors of this pathway, blocking downstream signaling and inducing apoptosis.[10][11][12]

mTOR_Signaling_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates TSC1_TSC2 TSC1/TSC2 Complex Akt->TSC1_TSC2 Inhibits Rheb Rheb-GTP TSC1_TSC2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates 4EBP1 4E-BP1 mTORC1->4EBP1 Inhibits S6K1 S6K1 mTORC1->S6K1 Activates Apoptosis_Inhibition Inhibition of Apoptosis mTORC1->Apoptosis_Inhibition Promotes Benzofuran_Inhibitor Benzofuran Inhibitor Benzofuran_Inhibitor->mTORC1 Inhibits Protein_Synthesis Protein Synthesis & Cell Growth 4EBP1->Protein_Synthesis Inhibits S6K1->Protein_Synthesis Promotes

Figure 2: Inhibition of the mTOR signaling pathway by benzofuran derivatives.

Table 2: Anticancer Activity of Selected Benzofuran Derivatives (IC₅₀ values)

CompoundCancer Cell LineIC₅₀ (µM)Reference(s)
3-Amidobenzofuran (6g) MDA-MB-231 (Breast)3.01[13]
HCT-116 (Colon)5.20[13]
Benzofuran Hybrid (12) SiHa (Cervical)1.10[1]
HeLa (Cervical)1.06[1]
Benzo[b]furan derivative (26) MCF-7 (Breast)0.057[10]
Benzo[b]furan derivative (36) MCF-7 (Breast)0.051[10]

2.1.2. Antifungal Activity

Some benzofuran derivatives, including the well-known drug amiodarone, exhibit potent antifungal activity.[14] The proposed mechanism for some of these compounds involves the inhibition of fungal N-myristoyltransferase, an enzyme essential for fungal viability.

2.1.3. Neuroprotective Activity

Benzofuran-based compounds have shown promise in the treatment of neurodegenerative diseases like Alzheimer's. They can act as inhibitors of cholinesterase and β-secretase, enzymes involved in the pathogenesis of the disease.[6]

2.2. Materials Science

The unique photophysical and electronic properties of benzofurans make them valuable in the development of advanced materials.

2.2.1. Organic Light-Emitting Diodes (OLEDs)

Benzofuran derivatives are utilized as host materials, emissive materials, and charge-transporting materials in OLEDs.[15][16] Their rigid and planar structure facilitates efficient charge transport and their tunable electronic properties allow for the generation of light of various colors.

Table 3: Performance of a Benzofuran-based OLED

ParameterValueReference(s)
Device Structure ITO/HATCN/TAPC/mCP:PO-01/B3PYMPM/LiF/Al[15]
Host Material 7-(dibenzo[b,d]furan-2-yl)-9,9-dimethyl-9H-fluorene-2-carbonitrile[15]
Maximum Current Efficiency 77.2 cd/A[15]
Maximum External Quantum Efficiency 25.3%[15]
Color Coordinates (CIE) (0.50, 0.50)[15]

2.2.2. Fluorescent Probes

The inherent fluorescence of many benzofuran derivatives allows for their use as fluorescent probes in biological imaging and sensing applications. Their emission properties can be sensitive to the local environment, enabling the detection of changes in polarity, viscosity, and the presence of specific analytes.[17]

Table 4: Photophysical Properties of a Benzofuran-based Fluorescent Probe

PropertyValueReference(s)
Compound 2-(5-formylbenzofuran-2-yl)acetamide derivative[17]
Excitation Wavelength (λex) Varies with substituent (e.g., ~350-400 nm)[17]
Emission Wavelength (λem) Varies with substituent (e.g., ~400-500 nm)[17]
Quantum Yield (Φ) Varies with substituent and solvent[18]

2.3. Agrochemicals

Benzofuran derivatives have also found application in agriculture, primarily as herbicides.

2.3.1. Herbicidal Activity

Certain benzofurans, such as ethofumesate, are used as selective herbicides to control a range of grass and broadleaf weeds.[19] The mode of action for this class of herbicides is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[14] VLCFAs are essential components of cuticular waxes and other cellular structures in plants.

VLCFA_Biosynthesis_Inhibition cluster_elongase Elongase Cycle Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA Elongase_Complex VLCFA Elongase Complex Malonyl_CoA->Elongase_Complex LCFA_CoA Long-Chain Acyl-CoA (C16/C18) LCFA_CoA->Elongase_Complex VLCFA_CoA Very-Long-Chain Acyl-CoA Elongase_Complex->VLCFA_CoA Elongation KCS KCS (Condensation) KCR KCR (Reduction) HCD HCD (Dehydration) ECR ECR (Reduction) Cuticular_Waxes Cuticular Waxes VLCFA_CoA->Cuticular_Waxes Benzofuran_Herbicide Benzofuran Herbicide Benzofuran_Herbicide->KCS Inhibits Weed_Growth_Inhibition Weed Growth Inhibition Cuticular_Waxes->Weed_Growth_Inhibition Disruption leads to

Figure 3: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) biosynthesis by benzofuran herbicides.

Table 5: Herbicidal Activity of Ethofumesate

Weed SpeciesApplicationControl EfficacyReference(s)
Annual bluegrass Pre-emergence90-100%
Common lambsquarters Post-emergence0-78% (variable)
Redroot pigweed Post-emergence15-70% (variable)
Waterhemp Post-emergence95-100%

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis of representative benzofuran derivatives.

3.1. Synthesis of 2-Arylbenzofurans

This protocol describes a three-step synthesis of 2-arylbenzofurans from substituted 2-hydroxybenzaldehydes.[6]

Step 1: O-Alkylation of 2-hydroxybenzaldehyde

  • To a solution of the substituted 2-hydroxybenzaldehyde (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (2.0 eq) and methyl α-bromophenylacetate (1.2 eq).

  • Stir the mixture at room temperature for 12 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl 2-(2-formylphenoxy)-2-phenylacetate.

Step 2: Hydrolysis to the corresponding carboxylic acid

  • To a solution of the crude ester from Step 1 in a mixture of methanol and water, add potassium hydroxide (3.0 eq).

  • Reflux the mixture for 2 hours.

  • After cooling, acidify the mixture with 1N HCl to pH 2-3.

  • Collect the resulting precipitate by filtration, wash with water, and dry to obtain the 2-(2-formylphenoxy)-2-phenylacetic acid.

Step 3: Intramolecular Cyclization

  • A mixture of the carboxylic acid from Step 2 (1.0 eq) and acetic anhydride (10 vol) is heated at 120 °C for 4 hours.

  • Cool the reaction mixture and pour it into ice-water.

  • Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the desired 2-arylbenzofuran.

3.2. Synthesis of 2,3-Disubstituted Benzofurans via Palladium-Catalyzed Coupling and Electrophilic Cyclization [1]

Step 1: Sonogashira Coupling

  • To a solution of o-iodoanisole (1.0 eq) and a terminal alkyne (1.1 eq) in a suitable solvent such as triethylamine, add PdCl₂(PPh₃)₂ (0.05 eq) and CuI (0.1 eq).

  • Stir the reaction mixture at room temperature under an inert atmosphere until the starting materials are consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of celite and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 2-(alkynyl)anisole.

Step 2: Electrophilic Cyclization

  • To a solution of the 2-(alkynyl)anisole from Step 1 in dichloromethane, add an electrophile such as iodine (1.1 eq).

  • Stir the reaction at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the 2,3-disubstituted benzofuran.

Conclusion

The benzofuran scaffold represents a cornerstone in heterocyclic chemistry, with its derivatives demonstrating remarkable utility across diverse scientific disciplines. From their pivotal role in the development of novel therapeutics to their application in cutting-edge materials and agrochemicals, the importance of benzofurans is undeniable. The continued exploration of new synthetic methodologies and a deeper understanding of their structure-activity relationships will undoubtedly unlock further innovative applications for this versatile heterocyclic system. This guide provides a comprehensive overview for researchers and professionals, serving as a foundational resource for future investigations into the rich chemistry and vast potential of benzofuran and its derivatives.

References

Methodological & Application

Application Notes and Protocols for Benzofuran-4-carbaldehyde as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Benzofuran-4-carbaldehyde as a versatile synthetic intermediate for the development of novel bioactive molecules. The protocols detailed below are intended to serve as a guide for the synthesis of various derivatives with potential applications in oncology, inflammatory diseases, and infectious diseases.

Introduction

Benzofuran and its derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] this compound, with its reactive aldehyde functionality, serves as a key building block for the synthesis of a wide array of derivatives, including Schiff bases, chalcones, and other heterocyclic systems. These derivatives have been shown to modulate key cellular signaling pathways implicated in various diseases, making them attractive scaffolds for drug discovery and development.

Synthetic Applications and Protocols

The aldehyde group of this compound is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures. Key reactions include the formation of Schiff bases through condensation with amines, the synthesis of chalcones via Claisen-Schmidt condensation with acetophenones, and Knoevenagel condensation with active methylene compounds. These intermediates can be further elaborated to generate a library of bioactive compounds.

Application Note 1: Synthesis of Benzofuran-Based Schiff Bases as Potential Antimicrobial Agents

Schiff bases derived from benzofuran moieties have demonstrated significant antimicrobial activity.[4] The imine linkage is crucial for their biological function. The following protocol describes a general procedure for the synthesis of Schiff bases from this compound.

Experimental Protocol: Synthesis of a Benzofuran-4-yl-methylene Schiff Base

  • Materials:

    • This compound (1.0 eq)

    • Substituted aniline or other primary amine (1.0 eq)

    • Ethanol

    • Glacial acetic acid (catalytic amount)

  • Procedure:

    • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

    • To this solution, add the substituted primary amine (1.0 eq).

    • Add a few drops of glacial acetic acid as a catalyst.

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion of the reaction, cool the mixture to room temperature.

    • The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried under vacuum.

    • If no solid precipitates, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent (e.g., ethanol).

Experimental Workflow: Synthesis of Benzofuran-Based Schiff Bases

G cluster_start Starting Materials start1 This compound process1 Dissolve in Ethanol Add Catalytic Acetic Acid start1->process1 start2 Primary Amine start2->process1 process2 Reflux (4-6h) process1->process2 process3 Cooling and Precipitation process2->process3 process4 Filtration and Washing process3->process4 process5 Drying process4->process5 end_product Purified Benzofuran Schiff Base process5->end_product

Caption: General workflow for the synthesis of Schiff bases from this compound.

Application Note 2: Synthesis of Benzofuran Chalcones as Precursors for Kinase Inhibitors and Pyrimidines

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the synthesis of flavonoids and other heterocyclic compounds, and they exhibit a broad spectrum of biological activities, including as kinase inhibitors.[5][6] They are typically synthesized via the Claisen-Schmidt condensation. Furthermore, these benzofuran chalcones can be used to synthesize pyrimidine derivatives with potential antimicrobial activities.[7][8][9]

Experimental Protocol: Synthesis of a Benzofuran-4-yl Chalcone

  • Materials:

    • This compound (1.0 eq)

    • Substituted acetophenone (1.0 eq)

    • Ethanol

    • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) (aqueous solution, 40%)

  • Procedure:

    • In a flask, dissolve this compound (1.0 eq) and the substituted acetophenone (1.0 eq) in ethanol.

    • Cool the mixture in an ice bath and slowly add an aqueous solution of KOH or NaOH with constant stirring.

    • Continue stirring the reaction mixture at room temperature for 3-4 hours.

    • Monitor the reaction progress by TLC.

    • After completion, pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the product.

    • Filter the solid chalcone, wash with water until neutral, and dry.

    • Recrystallize the crude product from ethanol to obtain the pure chalcone.

Experimental Protocol: Synthesis of a Benzofuran-Pyrimidine Derivative from a Chalcone

  • Materials:

    • Benzofuran-4-yl chalcone (1.0 eq)

    • Urea or Thiourea (1.0 eq)

    • Ethanol

    • Potassium hydroxide (KOH)

  • Procedure:

    • Dissolve the benzofuran-4-yl chalcone (1.0 eq) and urea (or thiourea) (1.0 eq) in ethanol in a round-bottom flask.

    • Add a solution of KOH in ethanol and reflux the mixture for 6-8 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into ice-cold water.

    • Neutralize with a dilute acid (e.g., HCl) to precipitate the pyrimidine derivative.

    • Filter the solid, wash with water, and dry.

    • Purify the product by recrystallization from a suitable solvent.[7]

Experimental Workflow: Synthesis of Benzofuran Chalcones and Pyrimidines

G cluster_start Starting Materials cluster_reagents Reagents for Cyclization start1 This compound process1 Claisen-Schmidt Condensation (Ethanol, aq. KOH) start1->process1 start2 Acetophenone Derivative start2->process1 intermediate Benzofuran Chalcone process1->intermediate process2 Cyclocondensation (Ethanol, KOH, Reflux) intermediate->process2 reagent1 Urea / Thiourea reagent1->process2 end_product Benzofuran-Pyrimidine Derivative process2->end_product

Caption: Synthetic route from this compound to chalcones and pyrimidines.

Application Note 3: Knoevenagel Condensation for the Synthesis of Benzofuran-based Cyanoacrylates

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction in which a molecule of water is eliminated.[10] This reaction, when applied to this compound, can yield various derivatives with potential biological activities.

Experimental Protocol: Knoevenagel Condensation of this compound with Malononitrile

  • Materials:

    • This compound (1.0 eq)

    • Malononitrile (1.0 eq)

    • Ethanol or Water

    • A basic catalyst (e.g., piperidine, ammonium acetate, or a solid base)

  • Procedure:

    • In a flask, dissolve this compound (1.0 eq) and malononitrile (1.0 eq) in the chosen solvent (ethanol or water).

    • Add a catalytic amount of the base.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 1-3 hours.

    • Monitor the reaction by TLC.

    • Upon completion, the product often precipitates from the reaction mixture.

    • Collect the solid by filtration, wash with the solvent used for the reaction, and dry.

    • If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by recrystallization.

Biological Activities and Targeted Signaling Pathways

Derivatives of this compound have shown promise as modulators of several key signaling pathways that are often dysregulated in cancer and inflammatory diseases.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[1] Several benzofuran derivatives have been identified as inhibitors of this pathway, inducing apoptosis and cell cycle arrest in cancer cells.[1][11][12]

PI3K/Akt/mTOR Signaling Pathway Inhibition by Benzofuran Derivatives

G cluster_pathway PI3K/Akt/mTOR Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor Benzofuran Derivative Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits Inhibitor->mTORC1 Inhibits Apoptosis Apoptosis Inhibitor->Apoptosis Induces

Caption: Benzofuran derivatives can inhibit the PI3K/Akt/mTOR pathway at multiple points.

NF-κB and MAPK Signaling Pathways

The NF-κB and MAPK signaling pathways are central to the inflammatory response.[3][13] Chronic activation of these pathways is associated with various inflammatory diseases and cancer. Benzofuran derivatives have been shown to inhibit these pathways, thereby reducing the production of pro-inflammatory cytokines.[13][14][15]

NF-κB and MAPK Signaling Pathway Inhibition by Benzofuran Derivatives

G cluster_pathway NF-κB and MAPK Pathways Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Stimulus->IKK MAPK MAPK (ERK, JNK, p38) Stimulus->MAPK IkappaB IκBα IKK->IkappaB Phosphorylates & Degrades NFkappaB NF-κB IKK->NFkappaB Allows nuclear translocation IkappaB->NFkappaB Inhibits (in cytoplasm) Inflammation Pro-inflammatory Gene Expression NFkappaB->Inflammation Activates MAPK->Inflammation Inhibitor Benzofuran Derivative Inhibitor->IKK Inhibits Inhibitor->MAPK Inhibits G cluster_pathway EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Binds to Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Downstream Downstream Signaling (e.g., Ras-Raf-MEK-ERK) Dimerization->Downstream Activates Proliferation Cell Proliferation Downstream->Proliferation Inhibitor Benzofuran Derivative Inhibitor->EGFR Inhibits Kinase Activity

References

Application Notes and Protocols for the Synthesis and Evaluation of Benzofuran-4-carbaldehyde Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of novel Benzofuran-4-carbaldehyde derivatives and the evaluation of their potential as anticancer agents. This document outlines detailed synthetic protocols, methodologies for in vitro anticancer activity screening, and discusses potential signaling pathways involved.

Introduction

Benzofuran scaffolds are a prominent class of heterocyclic compounds that form the core of numerous biologically active molecules, both natural and synthetic.[1][2] Derivatives of benzofuran have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] The unique structural features of the benzofuran ring system allow for diverse functionalization, making it a versatile template for the design of novel therapeutic agents.[5]

Recent studies have highlighted the potential of benzofuran derivatives as potent anticancer agents, with some compounds exhibiting cytotoxicity against a range of human cancer cell lines, including those of the breast, lung, colon, and cervix.[6][7] The mechanism of their anticancer action is often attributed to the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis, such as the PI3K/Akt/mTOR and receptor tyrosine kinase pathways.[8][9] This document focuses specifically on derivatives of this compound, a key intermediate for the synthesis of a diverse library of potentially bioactive compounds.

Synthesis of this compound Derivatives

The synthesis of substituted benzofuran-4-carbaldehydes can be achieved through several synthetic routes. A common strategy involves the construction of the benzofuran core from appropriately substituted phenols and subsequent functionalization. The following protocol describes a general method for the synthesis of a 2-aryl-7-methoxy-1-benzofuran-4-carbaldehyde derivative, adapted from established synthetic methodologies.[10]

Protocol: Synthesis of 2-(4-chlorophenyl)-7-methoxythis compound

Materials:

  • Isovanillin

  • Ethynylbenzene (or a substituted ethynylarene, e.g., 1-chloro-4-ethynylbenzene)

  • Copper(I) iodide (CuI)

  • Tris(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Triethylamine (TEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous solution of ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Sonogashira Coupling:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add isovanillin (1.0 eq), 1-chloro-4-ethynylbenzene (1.2 eq), CuI (0.1 eq), and Pd(PPh₃)₄ (0.05 eq).

    • Add anhydrous DMF and triethylamine (2.0 eq).

    • Stir the reaction mixture at room temperature for 30 minutes, and then heat to 80 °C for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 2-(4-chlorophenyl)-7-methoxythis compound.

  • Characterization:

    • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

In Vitro Anticancer Activity Evaluation

The cytotoxic potential of the synthesized this compound derivatives is a primary indicator of their anticancer activity. The MTT assay is a widely used colorimetric method to assess cell viability and proliferation.[8][11]

Protocol: MTT Assay for Cytotoxicity Screening

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Synthesized benzofuran derivatives dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well microplates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plates at 37 °C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the synthesized benzofuran derivatives in a complete medium from the stock solution.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plates for another 48-72 hours.

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37 °C.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound by plotting the percentage of cell viability against the compound concentration.

Quantitative Data Presentation

The following tables summarize the reported anticancer activities of various benzofuran derivatives against different cancer cell lines. This data provides a comparative reference for the potential efficacy of newly synthesized this compound derivatives.

Table 1: In Vitro Cytotoxicity (IC₅₀ in µM) of Representative Benzofuran Derivatives

Compound ClassDerivative ExampleMCF-7 (Breast)A549 (Lung)HCT116 (Colon)HeLa (Cervical)Reference
Benzofuran-chalcone 33d3.222.74--[6]
Oxindole-based benzofuran 22f2.27---[6]
3-Oxadiazolylbenzofuran 14c--3.27-[6]
Halogenated Benzofuran Compound 1c----[3]
Benzofuran-piperazine Compound 38-25.15--[6]

Table 2: Anticancer Activity of Other Notable Benzofuran Derivatives

DerivativeCancer Cell LineIC₅₀ (µM)Reference
Benzofuran derivative 12SiHa (Cervical)1.10[6]
3-methylbenzofuran 16bA549 (Lung)1.48[6]
Benzofuran-based carboxylic acid 44bMDA-MB-231 (Breast)2.52[6]
Benzofuran-indole hybrid 8ePC9 (Lung)-[12]

Signaling Pathways and Mechanistic Insights

Benzofuran derivatives exert their anticancer effects through various mechanisms, often by targeting multiple signaling pathways crucial for cancer cell survival and proliferation.[8] Understanding these pathways is essential for the rational design and development of more effective and targeted therapies.

Potential Signaling Pathways Targeted by Benzofuran Derivatives:

  • PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in many cancers, promoting cell growth, proliferation, and survival. Some benzofuran derivatives have been shown to inhibit key components of this pathway, such as mTOR.[9]

  • Receptor Tyrosine Kinases (RTKs): RTKs like VEGFR and EGFR are critical for tumor angiogenesis and cell proliferation. Benzofuran derivatives have been developed as inhibitors of these kinases.[8][12]

  • Tubulin Polymerization: Certain benzofuran compounds can interfere with microtubule dynamics by binding to tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6][8]

  • CDK/GSK-3β Pathway: Cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK-3β) are key regulators of the cell cycle and are often dysregulated in cancer. Dual inhibitors targeting both kinases have been developed from the benzofuran scaffold.[6]

  • Hypoxia-Inducible Factor-1α (HIF-1α): In the hypoxic tumor microenvironment, HIF-1α plays a crucial role in tumor adaptation and angiogenesis. Some benzofuran derivatives have been shown to interfere with the HIF-1α pathway.

Visualizations

Diagram 1: General Synthetic Workflow

G cluster_synthesis Synthesis of this compound Derivatives cluster_evaluation Anticancer Activity Evaluation Start Starting Materials (e.g., Substituted Phenol) Reaction1 Core Synthesis (e.g., Cyclization) Start->Reaction1 Intermediate This compound Reaction1->Intermediate Reaction2 Derivatization (e.g., Condensation, Coupling) Intermediate->Reaction2 Product Final Derivative Library Reaction2->Product InVitro In Vitro Assays (e.g., MTT Assay) Product->InVitro Data IC50 Determination InVitro->Data Mechanism Mechanism of Action Studies (e.g., Pathway Analysis) Data->Mechanism Lead Lead Compound Identification Mechanism->Lead

Caption: A generalized workflow for the synthesis and anticancer evaluation of benzofuran derivatives.

Diagram 2: Potential Signaling Pathways in Cancer Targeted by Benzofuran Derivatives

G cluster_pathways Cellular Processes in Cancer cluster_outcomes Anticancer Effects Benzofuran This compound Derivatives RTK RTK Signaling (VEGFR, EGFR) Benzofuran->RTK PI3K PI3K/Akt/mTOR Pathway Benzofuran->PI3K Tubulin Tubulin Dynamics Benzofuran->Tubulin CellCycle Cell Cycle Progression (CDK/GSK-3β) Benzofuran->CellCycle Angiogenesis Inhibition of Angiogenesis RTK->Angiogenesis Proliferation Inhibition of Proliferation RTK->Proliferation PI3K->Proliferation Arrest Cell Cycle Arrest Tubulin->Arrest CellCycle->Arrest Apoptosis Induction of Apoptosis Proliferation->Apoptosis Arrest->Apoptosis

References

Application Notes and Protocols: Benzofuran-4-carbaldehyde in the Synthesis of Antiviral Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of benzofuran-4-carbaldehyde as a versatile starting material for the development of novel antiviral agents. While direct synthesis of potent antiviral compounds from this compound is not extensively documented in publicly available literature, its chemical functionality allows for its elaboration into key structural motifs found in various classes of antiviral benzofuran derivatives. This document outlines proposed synthetic pathways, detailed experimental protocols for key transformations and relevant antiviral assays, and summarizes the antiviral activity of structurally related compounds.

Introduction

Benzofuran derivatives have emerged as a significant class of heterocyclic compounds with a broad spectrum of biological activities, including antiviral properties against a range of viruses such as HIV, HCV, influenza, and coronaviruses.[1][2][3] The benzofuran scaffold serves as a privileged structure in medicinal chemistry, and its substitution pattern plays a crucial role in determining its antiviral potency and selectivity. This compound, a readily accessible derivative, presents a valuable starting point for the synthesis of diverse antiviral candidates due to the reactive nature of its aldehyde group.

Proposed Synthetic Pathways from this compound

While direct utilization of this compound in antiviral synthesis is not prominently reported, established organic chemistry reactions can be employed to convert it into key precursors of known antiviral benzofurans. Two major proposed pathways are outlined below.

Pathway A: Synthesis of 2-Acetylbenzofuran Derivatives

2-Acetylbenzofuran is a common precursor for various antiviral compounds. A plausible route from this compound to a 2-acetylbenzofuran derivative is proposed.

Pathway_A start This compound step1 Protection of Aldehyde (e.g., acetal formation) start->step1 step2 Formylation at C2 (Vilsmeier-Haack Reaction) step1->step2 step3 Conversion of C2-aldehyde to methyl group (e.g., Wolff-Kishner reduction) step2->step3 step4 Deprotection of C4-aldehyde step3->step4 step5 Conversion of C4-aldehyde to Acetyl Group (e.g., Grignard reaction followed by oxidation) step4->step5 end Substituted 2-Acetylbenzofuran (Antiviral Precursor) step5->end

Caption: Proposed synthesis of a 2-acetylbenzofuran precursor from this compound.

Pathway B: Synthesis of Furo[3,2-g]chromone Derivatives

Furochromone derivatives have shown significant anti-HIV and anti-HCV activity.[1] A potential synthetic route from a functionalized this compound is presented.

Pathway_B start Functionalized This compound (e.g., from Isovanillin) step1 Oxidation of Aldehyde to Carboxylic Acid start->step1 step2 Introduction of a Hydroxyethyl Group at C5 step1->step2 step3 Cyclization to form the Chromone Ring step2->step3 end Furo[3,2-g]chromone-6-carbaldehyde (Antiviral Precursor) step3->end

Caption: Proposed synthesis of a furochromone precursor from a functionalized this compound.

Experimental Protocols

Detailed methodologies for key synthetic transformations and antiviral assays are provided below.

Synthesis of this compound (Vilsmeier-Haack Reaction)

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4]

Protocol:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the DMF with vigorous stirring.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve benzofuran (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice with stirring.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Synthesis of 2-Acetylbenzofuran from Salicylaldehyde

This protocol describes a common method for the synthesis of 2-acetylbenzofuran, a key precursor for many antiviral benzofurans.[5]

Protocol:

  • To a solution of salicylaldehyde (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (2.5 equivalents).

  • To this suspension, add chloroacetone (1.1 equivalents) dropwise with stirring at room temperature.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • After completion, filter the reaction mixture to remove the potassium carbonate.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography to yield 2-acetylbenzofuran.

Antiviral Assays

1. HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of HIV-1 RT, a key enzyme in the viral replication cycle.

Protocol:

  • The assay is typically performed in a 96-well plate format using a commercially available kit (e.g., from Roche or Promega).

  • Prepare serial dilutions of the test compounds in an appropriate buffer.

  • Add the HIV-1 RT enzyme to the wells containing the test compounds and pre-incubate for a specified time.

  • Initiate the reaction by adding a mixture of template/primer (e.g., poly(A)/oligo(dT)) and dNTPs (one of which is labeled, e.g., with digoxigenin or biotin).

  • Incubate the plate at 37 °C for 1 hour.

  • Stop the reaction and detect the amount of newly synthesized DNA using an antibody-enzyme conjugate (e.g., anti-digoxigenin-POD) and a colorimetric or chemiluminescent substrate.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the HIV-1 RT activity.

2. HCV NS3/4A Protease Inhibition Assay

This assay determines the inhibitory activity of compounds against the HCV NS3/4A protease, another essential viral enzyme.

Protocol:

  • The assay is often performed using a fluorescence resonance energy transfer (FRET)-based method.

  • A synthetic peptide substrate containing a cleavage site for the NS3/4A protease and flanked by a fluorophore and a quencher is used.

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • Add the HCV NS3/4A protease to the wells, followed by the test compounds.

  • Initiate the reaction by adding the FRET peptide substrate.

  • Incubate the plate at room temperature or 37 °C, protected from light.

  • Measure the increase in fluorescence intensity over time using a fluorescence plate reader. Cleavage of the substrate by the protease separates the fluorophore and quencher, resulting in an increase in fluorescence.

  • Calculate the IC₅₀ value from the dose-response curve.

3. STING Agonist Reporter Assay

This assay identifies compounds that can activate the Stimulator of Interferon Genes (STING) pathway, which plays a role in the innate immune response to viral infections.

Protocol:

  • Use a cell line (e.g., HEK293T) that is stably transfected with a reporter construct, such as a luciferase gene under the control of an IFN-β promoter, and co-transfected with an expression vector for human STING.

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds.

  • Incubate the cells for 18-24 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.

  • Calculate the EC₅₀ value, which is the concentration of the compound that induces a half-maximal response.

Quantitative Data Summary

The following tables summarize the antiviral activity of various benzofuran derivatives reported in the literature. It is important to note that these compounds were not necessarily synthesized from this compound, but they represent the types of antiviral activities that can be targeted through its synthetic elaboration.

Table 1: Anti-HIV Activity of Benzofuran Derivatives

Compound IDTargetAssayIC₅₀ / EC₅₀ (µM)Reference CompoundIC₅₀ / EC₅₀ (µM)
Compound 6 HIV-1Antiviral Assay>4.3Atevirdine>4.3
Compound 10 HIV-1 RTEnzyme Assay0.45Atevirdine0.78
Compound 11 HIV-1 RTEnzyme Assay0.52Atevirdine0.78
Compound 3 HIV-1 RTEnzyme Assay0.55Atevirdine0.78
Compound 4 HIV-1 RTEnzyme Assay0.61Atevirdine0.78

Data extracted from Galal et al., 2009.[1]

Table 2: Anti-HCV Activity of Benzofuran Derivatives

Compound IDTargetAssayIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
Compound 1 HCV NS3-4A ProteaseEnzyme Assay2.1VX-9500.95
Compound 4 HCV NS3-4A ProteaseEnzyme Assay2.5VX-9500.95
Compound 9 HCV NS3-4A ProteaseEnzyme Assay2.6VX-9500.95
Compound 6 HCV NS3-4A ProteaseEnzyme Assay2.9VX-9500.95

Data extracted from Galal et al., 2009.[1]

Table 3: Anti-Coronavirus Activity of Benzofuran Derivatives (STING Agonists)

Compound IDVirusCell LineEC₅₀ (µM)
Derivative 1HCoV-229EBEAS-2B~5
Derivative 2HCoV-229EMRC-5~10
Derivative 3SARS-CoV-2BEAS-2B~0.1

Illustrative data based on the findings of Paulis et al., 2024.[6]

Conclusion

This compound represents a promising, yet underexplored, starting material for the synthesis of novel antiviral compounds. The synthetic pathways and experimental protocols outlined in these application notes provide a framework for researchers to design and synthesize new benzofuran derivatives with potential activity against a range of viruses. The aldehyde functionality serves as a versatile handle for introducing diverse structural motifs, enabling the exploration of a wider chemical space for antiviral drug discovery. Further research into the direct conversion of this compound into known antiviral scaffolds is warranted to fully exploit its potential in the development of next-generation antiviral therapeutics.

References

Application Notes and Protocols: Benzofuran-4-carbaldehyde in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the versatile applications of Benzofuran-4-carbaldehyde in the synthesis of advanced materials, including organic semiconductors, sensors, and as a potential precursor for Metal-Organic Framework (MOF) linkers. The protocols provided are based on established synthetic methodologies for related benzofuran derivatives and can be adapted for specific research needs.

Organic Semiconductors

Benzofuran derivatives are promising materials for organic electronics due to their rigid, planar structure and excellent charge transport properties.[1] this compound serves as a key building block for synthesizing more complex, conjugated molecules suitable for Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). The aldehyde functionality allows for the extension of the π-conjugated system through various condensation and coupling reactions.

Application: Synthesis of a Donor-Acceptor Molecule for Organic Electronics

This protocol outlines a general approach for the synthesis of a donor-acceptor type molecule using this compound as the acceptor moiety.

Experimental Protocol: Knoevenagel Condensation for the Synthesis of a π-Extended Benzofuran Derivative

  • Materials:

    • This compound (1.0 eq)

    • An active methylene compound (e.g., malononitrile, 1.1 eq)

    • Basic catalyst (e.g., piperidine, 0.1 eq)

    • Solvent (e.g., ethanol or toluene)

    • Standard laboratory glassware and purification supplies

  • Procedure:

    • Dissolve this compound and the active methylene compound in the chosen solvent in a round-bottom flask.

    • Add the basic catalyst to the solution.

    • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, filter the solid, wash with cold solvent, and dry under vacuum.

    • If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Quantitative Data Summary (Hypothetical)

ParameterValue
Starting MaterialThis compound
ReactantMalononitrile
Product2-(Benzofuran-4-ylmethylene)malononitrile
Yield>85%
Melting Point150-155 °C
Absorption Max (λmax)~350 nm
Emission Max (λem)~420 nm

Experimental Workflow

G cluster_synthesis Synthesis of π-Extended Benzofuran Derivative start Dissolve Reactants (this compound, Malononitrile) in Solvent catalyst Add Basic Catalyst (Piperidine) start->catalyst reflux Reflux for 2-4 hours catalyst->reflux tlc Monitor by TLC reflux->tlc workup Cool and Isolate Product (Filtration or Evaporation) reflux->workup purify Purify by Column Chromatography workup->purify product Characterize Final Product purify->product G cluster_sensing Hydrazine Sensing Mechanism chalcone Benzofuran Chalcone (Fluorescent) reaction Michael Addition/ Cyclization Reaction chalcone->reaction hydrazine Hydrazine (Analyte) hydrazine->reaction product Non-fluorescent Adduct reaction->product fluorescence_quench Fluorescence Quenching product->fluorescence_quench G cluster_mof Solvothermal MOF Synthesis mix Mix Linker and Metal Salt in DMF seal Seal in Autoclave mix->seal heat Heat at 100-150 °C for 24-72h seal->heat cool Slow Cooling heat->cool filter Filter and Wash Crystals cool->filter activate Activate under Vacuum filter->activate mof_product Characterize MOF activate->mof_product

References

Application Notes and Protocols for the Synthesis of 2-Cyclopentyl-7-methoxy-1-benzofuran-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-cyclopentyl-7-methoxy-1-benzofuran-4-carbaldehyde, a benzofuran derivative with potential applications in medicinal chemistry and drug discovery. The proposed synthetic route is a two-step process involving the formation of the benzofuran core followed by a regioselective formylation.

Proposed Synthetic Pathway

The synthesis of 2-cyclopentyl-7-methoxy-1-benzofuran-4-carbaldehyde can be achieved through a two-step sequence. The initial step involves the synthesis of the 2-cyclopentyl-7-methoxy-1-benzofuran intermediate. This is followed by a Vilsmeier-Haack formylation to introduce the carbaldehyde group at the C4 position of the benzofuran ring.

Synthesis_Workflow cluster_0 Step 1: Benzofuran Core Synthesis cluster_1 Step 2: Formylation A Isovanillin C 3-(prop-2-yn-1-yloxy)isovanillin A->C Williamson Ether Synthesis (K2CO3, DMF) B Propargyl Bromide B->C D 2-Cyclopentyl-7-methoxy-1-benzofuran C->D Intramolecular Cyclization (e.g., CsF) E 2-Cyclopentyl-7-methoxy-1-benzofuran-4-carbaldehyde D->E Vilsmeier-Haack Reaction (POCl3, DMF)

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocols

Step 1: Synthesis of 2-Cyclopentyl-7-methoxy-1-benzofuran

This procedure is adapted from general methods for the synthesis of 2-alkyl-1-benzofurans via intramolecular cyclization of aryl propargyl ethers.[1]

Materials and Reagents:

  • Isovanillin

  • Propargyl bromide (80% in toluene)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Cesium fluoride (CsF)

  • Toluene, anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • O-Propargylation of Isovanillin:

    • To a solution of isovanillin (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add propargyl bromide (1.2 eq) dropwise to the reaction mixture.

    • Stir the reaction at room temperature for 12-16 hours, monitoring by TLC until the starting material is consumed.

    • Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

    • Concentrate the organic phase under reduced pressure to obtain the crude aryl propargyl ether, which can be used in the next step without further purification.

  • Intramolecular Cyclization:

    • Dissolve the crude aryl propargyl ether from the previous step in anhydrous toluene.

    • Add cesium fluoride (2.0 eq) to the solution.

    • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 4-6 hours, monitoring by TLC.

    • Cool the reaction mixture to room temperature and filter off the cesium fluoride.

    • Wash the filter cake with toluene.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-cyclopentyl-7-methoxy-1-benzofuran.

Quantitative Data for Analogous Reactions:

Reaction StepStarting MaterialProductCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)Reference
O-PropargylationVanillinPropargyl ether of vanillinK₂CO₃DMFRoom Temp.12-16~90[1]
Intramolecular CyclizationAryl propargyl ether2-MethylbenzofuranCsFToluene1104-670-85[1]
Step 2: Vilsmeier-Haack Formylation of 2-Cyclopentyl-7-methoxy-1-benzofuran

This procedure is based on the general Vilsmeier-Haack reaction for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3][4]

Materials and Reagents:

  • 2-Cyclopentyl-7-methoxy-1-benzofuran

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Sodium acetate (NaOAc)

  • Ice

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Formation of the Vilsmeier Reagent:

    • In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool a solution of anhydrous DMF (1.5 eq) in anhydrous DCM to 0 °C.

    • Add phosphorus oxychloride (1.2 eq) dropwise to the cooled DMF solution, maintaining the temperature below 5 °C.

    • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Formylation Reaction:

    • Add a solution of 2-cyclopentyl-7-methoxy-1-benzofuran (1.0 eq) in anhydrous DCM dropwise to the Vilsmeier reagent at 0 °C.

    • Allow the reaction to slowly warm to room temperature and then stir for 6-8 hours, monitoring the reaction progress by TLC.

    • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and stir for 30 minutes.

    • Add a solution of sodium acetate in water and stir for an additional 10 minutes.

    • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Work-up and Purification:

    • Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-cyclopentyl-7-methoxy-1-benzofuran-4-carbaldehyde.

Quantitative Data for Analogous Vilsmeier-Haack Reactions:

SubstrateProductReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Electron-rich areneFormylated arenePOCl₃, DMFDMF0 to RT6.577[2]
2-Alkylfuran5-Alkyl-2-furaldehydePOCl₃, DMFDCM0 to RT2-470-80[5]

Signaling Pathways and Logical Relationships

The synthesis follows a logical progression from simple starting materials to the final complex molecule. The key transformations are the formation of the benzofuran heterocyclic system and the subsequent electrophilic aromatic substitution to introduce the desired functionality.

Logical_Flow Start Starting Materials (Isovanillin, Propargyl Bromide) Step1 Step 1: Benzofuran Synthesis - O-Alkylation - Intramolecular Cyclization Start->Step1 Intermediate Intermediate (2-Cyclopentyl-7-methoxy-1-benzofuran) Step1->Intermediate Step2 Step 2: Formylation (Vilsmeier-Haack Reaction) Intermediate->Step2 Final_Product Final Product (2-Cyclopentyl-7-methoxy-1-benzofuran-4-carbaldehyde) Step2->Final_Product

Caption: Logical workflow of the synthetic protocol.

Disclaimer: This protocol is a proposed synthetic route based on established chemical principles and analogous reactions found in the literature. The reaction conditions and yields are estimates and may require optimization for the specific target molecule. All experiments should be conducted by trained professionals in a well-equipped laboratory with appropriate safety precautions.

References

Application Note: Quantitative Analysis of Benzofuran-4-carbaldehyde using a Validated HPLC-UV Method

Author: BenchChem Technical Support Team. Date: December 2025

AN-BFC-001

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the accurate quantification of Benzofuran-4-carbaldehyde. The described protocol is suitable for various applications within the pharmaceutical and chemical industries, including quality control, stability studies, and reaction monitoring. The method demonstrates excellent linearity, precision, and accuracy over a defined concentration range.

Introduction

This compound is a key intermediate and building block in the synthesis of various biologically active molecules and pharmaceutical compounds.[1] Its accurate quantification is crucial for ensuring the quality and consistency of starting materials and final products in drug development and manufacturing.[2] High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used analytical technique that offers a balance of sensitivity, specificity, and cost-effectiveness for the analysis of aromatic aldehydes and related compounds.[2][3][4] This document provides a detailed experimental protocol and validation data for a reversed-phase HPLC-UV method for the determination of this compound.

Experimental

2.1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column compartment with temperature control, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents:

    • This compound reference standard (purity ≥98%)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or ultrapure)

    • Methanol (HPLC grade)

    • Formic acid (optional, for mobile phase modification)

2.2. Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.

ParameterCondition
ColumnC18 reversed-phase (4.6 x 150 mm, 5 µm)
Mobile PhaseAcetonitrile:Water (60:40, v/v)
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30°C
Detection Wavelength254 nm
Run Time10 minutes

2.3. Preparation of Standard and Sample Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in a suitable solvent (e.g., methanol or mobile phase) to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection.[5]

Method Validation

The developed HPLC-UV method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

3.1. Linearity

The linearity of the method was evaluated by analyzing the working standard solutions at six different concentrations. The calibration curve was constructed by plotting the peak area against the concentration of this compound.

3.2. Precision

The precision of the method was determined by analyzing replicate injections of a standard solution at a single concentration on the same day (intra-day precision) and on different days (inter-day precision). The results are expressed as the relative standard deviation (%RSD).

3.3. Accuracy

The accuracy of the method was assessed by a recovery study. A known amount of this compound was spiked into a placebo matrix at three different concentration levels. The percentage recovery was then calculated.

3.4. Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

Results and Data Presentation

The quantitative performance of the HPLC-UV method for this compound is summarized in Table 2.

ParameterResult
Retention Time (min)~ 4.5
Linearity Range (µg/mL)1 - 100
Correlation Coefficient (r²)> 0.999
Intra-day Precision (%RSD)< 2.0%
Inter-day Precision (%RSD)< 2.0%
Accuracy (% Recovery)98.0 - 102.0%
Limit of Detection (LOD) (µg/mL)0.15
Limit of Quantification (LOQ) (µg/mL)0.50

Experimental Protocols

5.1. Protocol for Preparation of Standard Solutions

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Quantitatively transfer the standard to a 10 mL volumetric flask.

  • Add approximately 7 mL of methanol and sonicate for 5 minutes to dissolve.

  • Allow the solution to cool to room temperature and dilute to the mark with methanol. This is the Stock Solution (1000 µg/mL).

  • Prepare a 100 µg/mL working stock by diluting 1 mL of the stock solution to 10 mL with the mobile phase.

  • From the 100 µg/mL working stock, prepare calibration standards of 1, 5, 10, 25, 50, and 100 µg/mL by appropriate dilutions with the mobile phase.

5.2. Protocol for Sample Analysis

  • Accurately weigh a portion of the sample expected to contain this compound.

  • Dissolve the sample in a predetermined volume of mobile phase to obtain a final concentration within the calibration range (1-100 µg/mL).

  • Sonicate the sample solution for 10 minutes to ensure complete dissolution.[5]

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[5]

  • Inject 10 µL of the filtered solution into the HPLC system.

  • Record the peak area from the resulting chromatogram.

  • Calculate the concentration of this compound in the sample using the linear regression equation obtained from the calibration curve.

Visualization of Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (1-100 µg/mL) HPLC_System HPLC System (C18 Column, 30°C) Standard_Prep->HPLC_System Inject Sample_Prep Sample Preparation (Dissolve & Filter) Sample_Prep->HPLC_System Inject UV_Detection UV Detection (254 nm) HPLC_System->UV_Detection Elution Peak_Integration Peak Integration UV_Detection->Peak_Integration Chromatogram Calibration_Curve Calibration Curve (Peak Area vs. Conc.) Peak_Integration->Calibration_Curve Quantification Quantification (Calculate Sample Conc.) Peak_Integration->Quantification Sample Peak Area Calibration_Curve->Quantification

Caption: Workflow for the quantification of this compound using HPLC-UV.

Conclusion

The HPLC-UV method described in this application note is a reliable, accurate, and precise method for the quantification of this compound. The method is straightforward to implement and can be effectively used for routine quality control analysis in both research and industrial settings. The validation data confirms that the method meets the requirements for a robust analytical procedure.

References

Application Note: GC-MS Analysis for the Characterization of Benzofuran-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzofuran derivatives are significant heterocyclic compounds in medicinal chemistry, forming the structural core of many pharmacologically active agents. Benzofuran-4-carbaldehyde, in particular, serves as a critical intermediate in the synthesis of novel therapeutic molecules. Accurate identification and quantification of this compound are essential for ensuring the quality of starting materials, monitoring reaction progress, and performing quality control on final products. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that provides high-resolution separation and definitive mass-based identification, making it ideal for the analysis of volatile and semi-volatile compounds like this compound. This application note details a comprehensive protocol for its characterization and quantification.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for accurate and reproducible GC-MS analysis.[1] The following protocol outlines the preparation of a stock solution and calibration standards.

  • Materials:

    • This compound standard

    • Dichloromethane (DCM), GC-grade or equivalent

    • 1.5 mL glass autosampler vials with caps[2]

    • Volumetric flasks and pipettes

  • Procedure:

    • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in dichloromethane and dilute to the mark.

    • Working Standards: Perform serial dilutions of the stock solution with dichloromethane to prepare a series of working standards with concentrations ranging from 0.1 µg/mL to 50 µg/mL.

    • Sample Transfer: Transfer the prepared standards into 1.5 mL glass autosampler vials for analysis. Ensure no particulate matter is present; if necessary, centrifuge the solution before transferring it to the vial.[2]

GC-MS Instrumentation and Conditions

The analysis is performed on a standard Gas Chromatograph coupled with a Mass Spectrometer, typically featuring a single quadrupole analyzer and an Electron Ionization (EI) source.[3]

  • Instrumentation:

    • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

    • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

    • GC Column: HP-5ms (or equivalent non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness[3]

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min[3]

  • Method Parameters: The detailed instrumental parameters are summarized in the table below.

ParameterSetting
GC Parameters
Injection Volume1 µL
Injector Temperature250°C[3]
Injection ModeSplitless[3]
Oven ProgramStart at 120°C (hold 1 min), ramp at 15°C/min to 280°C, hold for 5 minutes.
MS Parameters
Ion SourceElectron Ionization (EI)
Ionization Energy70 eV[3]
MS Source Temperature230°C
MS Quad Temperature150°C
Scan Rangem/z 40-350
Solvent Delay3 minutes

Data Presentation

Quantitative data derived from the analysis of calibration standards are presented below. These values are representative and may vary based on the specific instrumentation and conditions used.

Table 1: Quantitative Performance for this compound

ParameterRepresentative Value
Retention Time (RT)~8.5 min
Linearity Range (µg/mL)0.1 - 50
Correlation Coefficient (r²)>0.999
Limit of Detection (LOD)0.03 µg/mL
Limit of Quantitation (LOQ)0.1 µg/mL

**Table 2: Key Mass Spectral Fragments for this compound (C₉H₆O₂) **

The mass spectrum is characterized by a prominent molecular ion peak. The fragmentation pattern is consistent with the structure of an aromatic aldehyde.

m/zProposed Fragment IdentityRelative Abundance
146[M]⁺ (Molecular Ion)High
145[M-H]⁺Moderate
118[M-CO]⁺High
117[M-CHO]⁺High
90[C₇H₆]⁺Moderate
89[C₇H₅]⁺High
63[C₅H₃]⁺Moderate

Workflow and Pathway Visualization

The logical flow of the GC-MS analysis, from sample preparation to final data processing, is illustrated in the following diagram.

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep1 Weigh Standard Prep2 Dissolve in Solvent (e.g., Dichloromethane) Prep1->Prep2 Prep3 Prepare Calibration Curve (Serial Dilutions) Prep2->Prep3 Prep4 Transfer to Autosampler Vial Prep3->Prep4 GC_Inject 1. GC Injection (Splitless Mode) Prep4->GC_Inject GC_Separation 2. Chromatographic Separation (HP-5ms Column) GC_Inject->GC_Separation Ionization 3. Ionization (Electron Ionization, 70 eV) GC_Separation->Ionization Mass_Analysis 4. Mass Analysis (Quadrupole Mass Filter) Ionization->Mass_Analysis Detection 5. Detection (Electron Multiplier) Mass_Analysis->Detection Data_Acq Generate Total Ion Chromatogram (TIC) Detection->Data_Acq Data_Ident Identify Peak by Retention Time & Mass Spectrum Data_Acq->Data_Ident Data_Quant Quantify using Calibration Curve Data_Ident->Data_Quant

References

Application Note: Derivatization of Benzofuran-4-carbaldehyde for High-Throughput Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The benzofuran scaffold is a privileged heterocyclic motif integral to numerous natural products and synthetic compounds with a wide spectrum of pharmacological activities.[1][2] Derivatives of benzofuran have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, making them a focal point in medicinal chemistry and drug discovery.[3][4][5][6] Benzofuran-4-carbaldehyde is a versatile starting material for generating diverse chemical libraries. Its aldehyde functional group serves as a reactive handle for a variety of chemical transformations, allowing for the systematic introduction of different pharmacophores to explore structure-activity relationships (SAR). This document provides detailed protocols for the derivatization of this compound and outlines a workflow for subsequent biological screening.

Derivatization Strategies The aldehyde group of this compound is amenable to several key chemical reactions, enabling the synthesis of a broad range of derivatives. The primary strategies include:

  • Schiff Base Formation: Condensation with primary amines to form imines. This is one of the most straightforward methods to introduce a wide variety of substituents.[7]

  • Reductive Amination: Conversion of the aldehyde to an amine via an imine intermediate, providing flexibility in the linker region.

  • Knoevenagel Condensation: Reaction with active methylene compounds to form substituted alkenes.

  • Wittig Reaction: Reaction with phosphorus ylides to generate various alkene derivatives.

  • Oxidation and Reduction: Conversion of the aldehyde to a carboxylic acid or an alcohol, respectively, to enable further functionalization (e.g., ester or ether formation).

These strategies allow for the creation of large, diverse libraries of compounds from a single, readily accessible starting material, which is ideal for high-throughput screening campaigns.

Experimental Protocols

Protocol 1: Synthesis of this compound Schiff Base Derivatives

This protocol describes the general procedure for the condensation reaction between this compound and various primary amines to yield the corresponding Schiff bases (imines).

Materials:

  • This compound

  • Substituted primary amine (e.g., aniline, benzylamine derivatives) (1.1 equivalents)

  • Ethanol or Methanol (anhydrous)

  • Glacial Acetic Acid (catalytic amount)

  • Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Hexane, Ethyl Acetate

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Thin-Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Dissolve this compound (1.0 mmol) in anhydrous ethanol (15 mL) in a 50 mL round-bottom flask equipped with a magnetic stir bar.

  • To this solution, add the selected primary amine (1.1 mmol, 1.1 equivalents).

  • Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

  • Attach a condenser to the flask and reflux the mixture for 4-6 hours.[8] Monitor the reaction progress by TLC using a suitable eluent system (e.g., 7:3 Hexane:Ethyl Acetate).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Reduce the solvent volume under reduced pressure using a rotary evaporator.

  • If a precipitate forms, filter the solid, wash it with cold ethanol, and dry it under vacuum.

  • If no solid forms, extract the product with ethyl acetate (3 x 20 mL). Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure Schiff base derivative.

Characterization: Confirm the structure of the synthesized derivatives using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS).

Biological Screening and Potential Targets

Derivatives of benzofuran have been reported to exhibit a wide range of biological activities. The screening cascade for novel derivatives should be designed based on the therapeutic area of interest.

  • Anticancer Activity: Benzofuran derivatives have shown cytotoxicity against various cancer cell lines, including leukemia (K562, MOLT-4) and cervical carcinoma (HeLa).[3][9] Potential molecular targets include Receptor Tyrosine Kinases (RTKs) like VEGFR-2, the PI3K/Akt signaling pathway, and tubulin, which are critical for cell proliferation, survival, and angiogenesis.[10]

  • Antimicrobial Activity: The benzofuran scaffold is a promising pharmacophore for developing new antimicrobial agents.[4] Derivatives can be screened against a panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal strains (e.g., Candida albicans).[11]

Data Presentation: Biological Activity of Benzofuran Derivatives

The following tables summarize quantitative data from studies on various benzofuran derivatives, illustrating the potential bioactivity of this scaffold.

Table 1: Anticancer Activity of Selected Benzofuran Derivatives

Compound ID Cell Line IC₅₀ (µM) Reference
1c K562 (Leukemia) 2.54 ± 0.21 [3][9]
1c MOLT-4 (Leukemia) 2.80 ± 0.14 [3][9]
1e HeLa (Cervix Carcinoma) 4.01 ± 0.23 [3][9]
28g MDA-MB-231 (Breast Cancer) 3.01 [12]
28g HCT-116 (Colon Carcinoma) 5.20 [12]

| 16b | A549 (Lung Cancer) | 1.48 |[12] |

Table 2: Antimicrobial Activity of Selected Benzofuran Derivatives

Compound ID Microorganism MIC₈₀ (µg/mL) Reference
Compound A Escherichia coli 0.39 [11]
Compound B Staphylococcus aureus 0.39 [11]
Compound C Methicillin-resistant S. aureus 0.78 [11]

| Compound D | Candida albicans | 3.12 |[11] |

(Note: Compound IDs are as specified in the source literature and do not correspond to derivatives of this compound unless otherwise stated. The data is presented to show the potential of the general scaffold.)

Visualizations

Derivatization_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_development Lead Optimization start This compound deriv Derivatization Reactions (e.g., Schiff Base Formation) start->deriv Reagents library Compound Library deriv->library Purification hts High-Throughput Screening (HTS) library->hts hit_id Hit Identification hts->hit_id Primary Hits hit_val Hit Validation (Dose-Response) hit_id->hit_val sar SAR Studies hit_val->sar Validated Hits lead_opt Lead Optimization sar->lead_opt lead_opt->deriv Iterative Synthesis

Caption: General workflow for derivatization and biological screening.

Derivatization_Pathways cluster_reactions start This compound imine Schiff Base (Imine) start->imine + R-NH₂ (Condensation) amine Secondary Amine start->amine + R-NH₂ (Reductive Amination) alkene_k Substituted Alkene start->alkene_k + CH₂(CN)₂ (Knoevenagel) alkene_w Alkene start->alkene_w + Ph₃P=CHR (Wittig Reaction) acid Carboxylic Acid start->acid [O] (Oxidation) alcohol Alcohol start->alcohol [H] (Reduction) PI3K_Akt_Pathway cluster_downstream Downstream Effects RTK RTK (e.g., VEGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival inhibits apoptosis Proliferation Cell Proliferation mTOR->Proliferation Inhibitor Benzofuran Derivative Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition

References

Application Notes and Protocols: Benzofuran-4-carbaldehyde in the Synthesis of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Benzofuran-4-carbaldehyde as a key starting material in the synthesis of potent enzyme inhibitors. The focus is on the synthesis of benzofuran-chalcone derivatives and their inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a crucial target in cancer therapy.

Introduction

Benzofuran derivatives are a significant class of heterocyclic compounds that exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] A particularly promising application of benzofuran scaffolds is in the development of enzyme inhibitors. The functionalization of the benzofuran nucleus allows for the synthesis of diverse molecular architectures that can interact with the active sites of various enzymes.

This document specifically explores the utility of this compound in the synthesis of chalcone-based enzyme inhibitors. Chalcones, characterized by an α,β-unsaturated ketone system, are known to be precursors for flavonoids and isoflavonoids and possess their own spectrum of biological activities, including enzyme inhibition.[1][3] The Claisen-Schmidt condensation of this compound with various acetophenones provides a straightforward and efficient route to a library of benzofuran-chalcone derivatives with potential as potent and selective enzyme inhibitors.[2]

Application: Synthesis of VEGFR-2 Inhibitors

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[4][5] Inhibition of VEGFR-2 is a validated and effective strategy in cancer therapy.[4][6] Benzofuran-chalcone derivatives have emerged as potent inhibitors of VEGFR-2, demonstrating significant anticancer activity.[4][6][7]

Quantitative Data: In Vitro Activity of Benzofuran-Chalcone Derivatives

The following table summarizes the in vitro inhibitory activity of representative benzofuran-chalcone derivatives against VEGFR-2 and various cancer cell lines.

Compound IDTarget Enzyme/Cell LineIC50 (µM)Reference
4g VEGFR-20.1 (38% inhibition at 100 µM)[4]
HCC1806 (Breast Cancer)5.93[4]
HeLa (Cervical Cancer)5.61[4]
4d HCC1806 (Breast Cancer)17.13[4]
6d VEGFR-20.001[6]
7g VEGFR-20.072[8]
HepG-2 (Liver Cancer)7.21[8]

Experimental Protocols

General Synthesis of Benzofuran-Chalcone Derivatives via Claisen-Schmidt Condensation

This protocol describes a generalized method for the synthesis of benzofuran-chalcone derivatives using this compound and a substituted acetophenone.

Materials:

  • This compound

  • Substituted Acetophenone (e.g., 4'-hydroxyacetophenone, 4'-methoxyacetophenone)

  • Ethanol

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl), dilute

  • Distilled water

  • Ice

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of this compound and the desired substituted acetophenone in ethanol.

  • Catalyst Addition: While stirring the solution at room temperature, slowly add a catalytic amount of aqueous potassium hydroxide or sodium hydroxide solution.

  • Reaction: Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-24 hours, often indicated by the formation of a precipitate.

  • Product Isolation: Once the reaction is complete, pour the mixture into a beaker of crushed ice.

  • Precipitation: Acidify the mixture with dilute hydrochloric acid to precipitate the chalcone product.

  • Filtration and Washing: Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Drying and Purification: Dry the crude product in a desiccator. The product can be further purified by recrystallization from a suitable solvent, such as ethanol.

In Vitro VEGFR-2 Kinase Assay

This protocol outlines a method to determine the inhibitory activity of synthesized benzofuran-chalcone derivatives against the VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 kinase

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 substrate

  • Synthesized benzofuran-chalcone derivatives (dissolved in DMSO)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, add the kinase buffer, the substrate poly(Glu, Tyr), and the synthesized compound at various concentrations.

  • Enzyme Addition: Add the recombinant human VEGFR-2 kinase to each well to initiate the reaction.

  • ATP Addition: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and measure the kinase activity using a suitable method, such as the ADP-Glo™ assay, which quantifies the amount of ADP produced.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration compared to a control without the inhibitor. Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Cell Viability (MTT) Assay

This protocol describes the MTT assay to evaluate the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell line (e.g., HCC1806, HeLa)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics

  • Synthesized benzofuran-chalcone derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized benzofuran-chalcone derivatives and a vehicle control (DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the control group. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Visualizations

Synthesis Workflow

G cluster_synthesis Synthesis of Benzofuran-Chalcones Start This compound + Substituted Acetophenone Reaction Claisen-Schmidt Condensation (Base Catalyst, Ethanol) Start->Reaction 1. Reactants Isolation Precipitation (Acidification) Reaction->Isolation 2. Work-up Purification Recrystallization Isolation->Purification 3. Purification Product Benzofuran-Chalcone Derivative Purification->Product 4. Final Product

Caption: General workflow for the synthesis of benzofuran-chalcone derivatives.

VEGFR-2 Signaling Pathway

G cluster_pathway VEGFR-2 Signaling Pathway and Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K Endothelial_Cell Endothelial Cell Survival, Proliferation, Migration PLCg->Endothelial_Cell Akt Akt PI3K->Akt Akt->Endothelial_Cell Inhibitor Benzofuran-Chalcone Derivative Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.

References

Application Notes: Synthesis of Benzofuran-Stilbene Analogues via the Wittig Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction The Wittig reaction is a cornerstone of synthetic organic chemistry, providing a reliable method for the synthesis of alkenes from aldehydes or ketones.[1] This reaction is particularly valuable in medicinal chemistry and drug development for the construction of complex molecular scaffolds. The core transformation involves the reaction of a phosphorus ylide (the Wittig reagent) with a carbonyl compound, leading to the formation of a new carbon-carbon double bond with high regioselectivity.[2] The double bond is formed precisely where the carbonyl group was located, offering a significant advantage over other olefination methods like alcohol dehydration, which can produce isomeric mixtures.[1][2]

This protocol details the experimental procedure for the Wittig reaction between Benzofuran-4-carbaldehyde and a phosphorus ylide to synthesize benzofuran-stilbene analogues. These structures are of significant interest to researchers due to the prevalence of both benzofuran and stilbene moieties in biologically active compounds.[3][4][5] The procedure is divided into three main stages: preparation of the phosphonium salt, in situ generation of the phosphonium ylide, and the subsequent olefination reaction with the aldehyde, followed by product purification.

Key Advantages of the Wittig Reaction:

  • Regiospecificity: The location of the newly formed double bond is precisely controlled.[2]

  • Generality: The reaction is applicable to a wide range of aldehydes and ketones.[6]

  • Mild Conditions: While strong bases are often required for ylide formation, the olefination step itself can proceed under mild conditions.

A significant challenge in Wittig reactions is the separation of the desired alkene product from the triphenylphosphine oxide byproduct.[7] This protocol provides a standard chromatographic method for purification.[8]

Experimental Protocols

This procedure describes the synthesis of (E)-4-(2-phenylethenyl)benzofuran from this compound and benzyltriphenylphosphonium chloride.

Part 1: Preparation of Benzyltriphenylphosphonium Ylide (Wittig Reagent)

The phosphorus ylide is prepared from the corresponding phosphonium salt by deprotonation with a strong base.[9] This is typically performed in situ immediately before the addition of the aldehyde.[10]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
Benzyltriphenylphosphonium chloride388.884.28 g11.01.1
Tetrahydrofuran (THF), anhydrous72.1150 mL--
n-Butyllithium (n-BuLi), 2.5 M in hexanes64.064.4 mL11.01.1

Procedure:

  • To a dry 100 mL two-necked round-bottom flask equipped with a magnetic stir bar, rubber septum, and a nitrogen inlet, add benzyltriphenylphosphonium chloride (4.28 g, 11.0 mmol).

  • Flush the flask with dry nitrogen gas.

  • Add anhydrous tetrahydrofuran (THF, 50 mL) via syringe. Stir the suspension at room temperature.

  • Cool the flask to 0 °C using an ice-water bath.

  • Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise via syringe over 10 minutes.[11]

  • Upon addition of the base, the solution will develop a characteristic deep orange or red color, indicating the formation of the ylide.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete ylide formation.

Part 2: Wittig Reaction with this compound

The aldehyde is added to the freshly prepared ylide solution to initiate the olefination reaction.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
This compound146.141.46 g10.01.0
Tetrahydrofuran (THF), anhydrous72.1110 mL--

Procedure:

  • Dissolve this compound (1.46 g, 10.0 mmol) in anhydrous THF (10 mL) in a separate dry flask.

  • Add the aldehyde solution dropwise to the stirred ylide solution at room temperature via syringe.

  • Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

  • The disappearance of the ylide's color is a visual indicator of reaction progression.

Part 3: Workup and Purification

The reaction is quenched and the crude product is isolated and purified to separate the alkene from the triphenylphosphine oxide byproduct.

Procedure:

  • Upon completion, quench the reaction by adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.[12]

  • Transfer the mixture to a separatory funnel and add 50 mL of diethyl ether or ethyl acetate.

  • Separate the organic layer. Wash the organic layer sequentially with water (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[13]

  • The resulting crude product will be a mixture of the desired alkene and triphenylphosphine oxide.

  • Purify the crude material by flash column chromatography on silica gel.[8] A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate).

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified (E)-4-(2-phenylethenyl)benzofuran.

Visualizations

Experimental Workflow

Wittig_Reaction_Workflow cluster_ylide_prep Part 1: Ylide Preparation cluster_wittig_reaction Part 2: Wittig Reaction cluster_workup Part 3: Workup & Purification reagents1 Benzyltriphenylphosphonium Chloride + Anhydrous THF cool Cool to 0 °C reagents1->cool add_base Add n-BuLi dropwise cool->add_base stir Stir at RT for 1 hr add_base->stir ylide Phosphonium Ylide Formed (Deep Red Solution) stir->ylide add_aldehyde Add Aldehyde to Ylide ylide->add_aldehyde aldehyde This compound in Anhydrous THF aldehyde->add_aldehyde react Stir at RT (2-4 hrs) Monitor by TLC quench Quench with Sat. NH4Cl react->quench extract Extract with Diethyl Ether quench->extract wash_dry Wash, Dry (MgSO4) & Concentrate extract->wash_dry chromatography Flash Column Chromatography (Silica Gel) wash_dry->chromatography product Purified Alkene Product chromatography->product

Caption: Experimental workflow for the Wittig synthesis of (E)-4-(2-phenylethenyl)benzofuran.

Wittig Reaction Mechanism

Wittig_Mechanism cluster_cycloaddition [2+2] Cycloaddition ylide Phosphonium Ylide (R-CH=PPh3) oxaphosphetane Oxaphosphetane Intermediate ylide->oxaphosphetane Nucleophilic Attack aldehyde This compound (Ar-CHO) aldehyde->oxaphosphetane alkene Alkene Product (Ar-CH=CH-R) oxaphosphetane->alkene Decomposition byproduct Triphenylphosphine Oxide (O=PPh3) oxaphosphetane->byproduct

Caption: Simplified mechanism of the Wittig reaction.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Benzofuran-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Benzofuran-4-carbaldehyde. Low yield is a common challenge in the synthesis of this and other substituted benzofurans, often stemming from issues with regioselectivity, reagent stability, and reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to achieve formylation of benzofuran?

A1: The primary methods for introducing a formyl group onto a benzofuran ring are the Vilsmeier-Haack reaction and ortho-lithiation followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).[1][2] However, direct formylation of the benzofuran ring often leads to a mixture of isomers, with a preference for substitution at the 2- and 3-positions, making the synthesis of the 4-carbaldehyde isomer challenging.[3]

Q2: Why is achieving formylation at the 4-position of benzofuran difficult?

A2: The inherent electronic properties of the benzofuran ring system favor electrophilic attack at the furan ring (positions 2 and 3) over the benzene ring. The Vilsmeier-Haack reaction, being an electrophilic aromatic substitution, typically results in low C2/C3 regioselectivity.[3] Achieving substitution at the 4-position often requires a multi-step synthesis or the use of directing groups to overcome the natural reactivity of the benzofuran core.

Q3: Are there any known successful syntheses of a this compound derivative?

A3: Yes, one documented route is the synthesis of 2-cyclopentyl-7-methoxy-1-benzofuran-4-carbaldehyde. This multi-step synthesis starts from isovanillin and ethynyl cyclopentanol, which react to form an ether intermediate that subsequently undergoes cyclization to yield the desired product.[4]

Troubleshooting Guides

Issue 1: Low or No Yield of this compound

Q: My reaction is resulting in a very low yield or primarily unreacted starting material. What are the potential causes and solutions?

A: Low or no product yield can be attributed to several factors, particularly when targeting the less reactive 4-position of the benzofuran ring.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solutions
Poor Regioselectivity The Vilsmeier-Haack reaction on unsubstituted benzofuran favors formylation at the 2- and 3-positions. Directing the formylation to the 4-position is inherently challenging.Consider a multi-step approach starting with a pre-functionalized benzene ring that can be cyclized to form the benzofuran. Alternatively, explore the use of directing groups on the benzofuran scaffold to favor ortho-lithiation at the 4-position.[1]
Reagent Inactivity/Decomposition The Vilsmeier reagent (formed from POCl₃ and DMF) is moisture-sensitive. Any water contamination will quench the reagent, drastically reducing the yield.Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly distilled or high-purity reagents.
Insufficient Reaction Temperature Formylation at the less reactive benzene ring of the benzofuran scaffold may require higher temperatures to proceed at a reasonable rate.Carefully increase the reaction temperature in increments, monitoring for product formation and potential decomposition. Temperatures for Vilsmeier-Haack reactions can range from 0°C to over 80°C.[3]
Incomplete Hydrolysis The Vilsmeier-Haack reaction forms an iminium salt intermediate which must be hydrolyzed to the aldehyde during workup.Ensure complete hydrolysis by treating the reaction mixture with an aqueous solution (e.g., water, dilute acid, or a buffer like sodium acetate) and stirring vigorously until the intermediate is fully converted.
Issue 2: Formation of Multiple Isomers and Impurities

Q: My reaction produces a mixture of benzofuran carbaldehyde isomers and other side products, making purification difficult. How can I improve the selectivity and purity?

A: The formation of multiple isomers is a common problem due to the similar reactivity of different positions on the benzofuran ring.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solutions
Lack of Regiocontrol As mentioned, direct formylation often yields a mixture of 2-, 3-, and other formylated benzofurans.Employ a synthetic strategy that builds the desired substitution pattern from the start, such as the cyclization of a pre-functionalized aromatic precursor.[4] The use of a directing group at a specific position can also guide the formylation to the desired location.[1]
Side Reactions Under harsh reaction conditions (e.g., high temperatures), side reactions such as polymerization or decomposition of the starting material or product can occur.Optimize the reaction temperature and time to maximize the yield of the desired product while minimizing side reactions. Monitor the reaction progress closely using techniques like TLC or LC-MS.
Difficult Purification The similar polarity of benzofuran carbaldehyde isomers can make their separation by column chromatography challenging.Utilize high-performance liquid chromatography (HPLC) for purification if standard column chromatography is ineffective. Alternatively, explore derivatization of the aldehyde to facilitate separation, followed by deprotection.

Data Presentation

The following table summarizes various synthetic approaches for the formylation of benzofuran and related compounds, highlighting the challenges in obtaining the 4-carbaldehyde isomer.

Method Substrate Formylating Agent Typical Position of Formylation Reported Yield Key Considerations
Vilsmeier-HaackBenzofuranPOCl₃/DMF2- and 3- positionsLow for 4-isomerPoor regioselectivity for the 4-position.[3]
Lithiation & FormylationBenzofurann-BuLi/DMF2-positionNot reported for 4-isomerLithiation preferentially occurs at the 2-position.[1]
Multi-step CyclizationIsovanillin & Ethynyl CyclopentanolN/A (builds the aldehyde in)4-position (on a substituted benzofuran)Not explicitly stated, but implied to be a viable route.[4]A multi-step process that offers excellent regiocontrol.

Experimental Protocols

Representative Protocol: Synthesis of 2-cyclopentyl-7-methoxy-1-benzofuran-4-carbaldehyde

This protocol is based on the reported synthesis from isovanillin and ethynyl alcohol and serves as a representative example of a multi-step synthesis to achieve a 4-substituted benzofuran carbaldehyde.[4]

Step 1: Ether Formation

  • To a solution of isovanillin in a suitable solvent (e.g., DMF), add a base (e.g., K₂CO₃).

  • Add ethynyl cyclopentanol to the mixture.

  • Heat the reaction mixture and monitor by TLC until the starting material is consumed.

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Purify the resulting ether intermediate by column chromatography.

Step 2: Cyclization

  • The purified ether intermediate is subjected to cyclization conditions to form the benzofuran ring. This may involve heating in a high-boiling point solvent, potentially with a catalyst.

  • Monitor the reaction for the formation of the benzofuran product.

  • Upon completion, cool the reaction and purify the crude product by column chromatography to yield 2-cyclopentyl-7-methoxy-1-benzofuran-4-carbaldehyde.

Note: The exact reaction conditions, including solvents, temperatures, and catalysts for the cyclization step, would need to be optimized based on the specific substrate and desired yield.

Visualizations

Signaling Pathways and Workflows

Synthesis_Pathway General Synthetic Strategies for this compound cluster_0 Direct Formylation (Low Yield for 4-isomer) cluster_1 Multi-step Synthesis (High Regiocontrol) Benzofuran Benzofuran Vilsmeier-Haack Vilsmeier-Haack Benzofuran->Vilsmeier-Haack POCl3/DMF Lithiation_DMF Lithiation_DMF Benzofuran->Lithiation_DMF 1. n-BuLi 2. DMF Isomer_Mixture Mixture of 2-, 3-, and 4-isomers Vilsmeier-Haack->Isomer_Mixture Lithiation_DMF->Isomer_Mixture Purification_Challenge Difficult Purification Isomer_Mixture->Purification_Challenge Substituted_Phenol Substituted Phenol (e.g., Isovanillin) Alkynylation Alkynylation Substituted_Phenol->Alkynylation e.g., Ethynyl alcohol Ether_Intermediate Ether_Intermediate Alkynylation->Ether_Intermediate Cyclization Cyclization Ether_Intermediate->Cyclization Benzofuran_4_carbaldehyde This compound (Derivative) Cyclization->Benzofuran_4_carbaldehyde

Caption: Synthetic strategies for this compound.

Caption: Troubleshooting workflow for low yield.

Logical_Relationships Cause and Effect in Low Yield Synthesis cluster_causes Potential Causes cluster_solutions Potential Solutions Low_Yield Low Yield of This compound Poor_Regioselectivity Poor Regioselectivity Low_Yield->Poor_Regioselectivity Reagent_Decomposition Reagent Decomposition Low_Yield->Reagent_Decomposition Suboptimal_Conditions Suboptimal Conditions Low_Yield->Suboptimal_Conditions Incomplete_Reaction Incomplete Reaction/ Hydrolysis Low_Yield->Incomplete_Reaction Multi_Step_Synthesis Multi-Step Synthesis Poor_Regioselectivity->Multi_Step_Synthesis Use_Directing_Groups Use Directing Groups Poor_Regioselectivity->Use_Directing_Groups Anhydrous_Techniques Strict Anhydrous Techniques Reagent_Decomposition->Anhydrous_Techniques Optimize_Temp_Time Optimize Temperature & Time Suboptimal_Conditions->Optimize_Temp_Time Improve_Workup Improve Hydrolysis Step Incomplete_Reaction->Improve_Workup

Caption: Logical relationships in low yield synthesis.

References

Technical Support Center: Optimizing Sonogashira Coupling for Benzofuran Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of benzofurans via Sonogashira coupling. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and provide answers to frequently asked questions.

Troubleshooting Guides

This section addresses specific issues that may arise during the Sonogashira coupling reaction for benzofuran synthesis, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: My Sonogashira coupling reaction followed by cyclization is resulting in a low yield or no desired benzofuran product. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in palladium-catalyzed benzofuran synthesis can stem from several factors related to the catalyst, reagents, and reaction conditions. Here is a systematic guide to troubleshooting:

  • Catalyst Activity:

    • Cause: The palladium catalyst may be inactive or have low activity due to age, improper storage, or the use of an inappropriate palladium source.[1] The formation of palladium black is an indicator of catalyst decomposition.[2]

    • Solution: Use a freshly opened or recently purchased palladium catalyst and ensure it is stored under an inert atmosphere.[1] Consider screening different palladium sources (e.g., Pd(OAc)₂, Pd(PPh₃)₄, [Pd(PPh₃)₂Cl₂]) and phosphine ligands.[3][4][5] N-heterocyclic carbene (NHC) ligands can be a good alternative to traditional phosphine ligands.[6]

  • Reaction Conditions:

    • Cause: Suboptimal temperature, solvent, or base can significantly impact the reaction.

    • Solution:

      • Temperature: While some reactions proceed at room temperature, others may require heating. A gradual increase in temperature (e.g., from room temperature to 60-100 °C) can be tested.[1] However, excessively high temperatures can lead to catalyst decomposition.[1]

      • Solvent: The choice of solvent is crucial and can affect reaction rate and yield.[7] Aprotic polar solvents like DMF or DMSO are commonly used.[3] Ensure the solvent is anhydrous and thoroughly degassed to prevent catalyst deactivation by oxygen.[1][2]

      • Base: The base is critical for the deprotonation of the terminal alkyne.[2] Ensure you are using a sufficient excess of a suitable base. Both inorganic bases like K₂CO₃ or K₃PO₄ and organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are frequently used, and their effectiveness can be substrate-dependent.[3][6]

  • Reagent Quality and Stoichiometry:

    • Cause: Impure starting materials (e.g., o-halophenol, alkyne) or the presence of oxygen can inhibit the reaction.[1] Incorrect stoichiometry can also lead to low yields.

    • Solution: Ensure all reagents are pure and dry.[1] An excess of the terminal alkyne is often used.[1] The reactivity of the aryl halide is also important, with the general trend being: I > Br > Cl.[5] Using an aryl iodide is often recommended for better yields in Sonogashira reactions.[8]

Issue 2: Significant Alkyne Homocoupling (Glaser Coupling)

Question: I am observing a significant amount of alkyne homocoupling byproduct. How can I minimize this?

Answer: Alkyne homocoupling is a common side reaction, particularly when a copper co-catalyst is used.[1][2] Here are several strategies to minimize this byproduct:

  • Copper-Free Conditions: The most direct approach is to perform the reaction under copper-free conditions.[2] While this may require higher catalyst loading or specialized ligands, it effectively eliminates the primary pathway for Glaser coupling.[2]

  • Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help maintain a low concentration of the alkyne, thus disfavoring the bimolecular homocoupling reaction.[1][2]

  • Choice of Amine Base: The choice of amine base can influence the rate of homocoupling. Less sterically hindered amines can sometimes promote this side reaction. Experimenting with bulky amines like diisopropylethylamine (DIPEA) may be beneficial.[2]

  • Use of Additives: The addition of certain additives, such as silver salts, has been reported to suppress homocoupling.[2]

Frequently Asked Questions (FAQs)

Q1: What are the typical catalyst systems used for Sonogashira coupling in benzofuran synthesis?

A1: A combination of a palladium catalyst and, in many cases, a copper(I) co-catalyst is typically used.[3][9] Common palladium catalysts include Pd(PPh₃)₄ and [Pd(PPh₃)₂Cl₂].[4][5] Copper(I) iodide (CuI) is the most common co-catalyst.[1][9] The choice of phosphine ligand, such as triphenylphosphine (PPh₃) or 1,1′-bis(diphenylphosphino)ferrocene (dppf), can also significantly influence the catalyst's activity and stability.[10]

Q2: How can I monitor the progress of my reaction?

A2: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of the reaction by visualizing the consumption of starting materials and the formation of the product.[2] For more quantitative analysis, high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be used.[2]

Q3: What are some common solvents and bases for this reaction?

A3: A variety of solvents and bases can be used, and the optimal choice is often substrate-dependent.

  • Solvents: Polar aprotic solvents such as DMF, DMSO, and THF are frequently employed.[3][7] Triethylamine can also serve as both a base and a solvent.[9]

  • Bases: Both organic and inorganic bases are used. Common organic bases include triethylamine (TEA) and diisopropylethylamine (DIPEA).[2][3] Inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are also effective.[3][6]

Q4: Can this reaction be performed under microwave irradiation?

A4: Yes, microwave irradiation has been successfully used to shorten reaction times and minimize the formation of side products in the one-pot synthesis of 2,3-disubstituted benzofurans via Sonogashira coupling.[11]

Data Presentation

Table 1: Optimization of Reaction Conditions for a Model Sonogashira Coupling/Cyclization

EntryCatalyst (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₂Cl₂ (2) / CuI (4)K₂CO₃ (2)DMSO1101281
2Pd(PPh₃)₂Cl₂ (2) / CuI (4)Cs₂CO₃ (2)DMSO1101275
3Pd(PPh₃)₂Cl₂ (2) / CuI (4)K₃PO₄ (2)DMSO1101285
4Pd(PPh₃)₂Cl₂ (2) / CuI (4)K₃PO₄ (2)DMF1101278
5Pd(PPh₃)₂Cl₂ (2) / CuI (4)K₃PO₄ (2)Toluene1101262
6Pd(PPh₃)₂Cl₂ (2) / No CuIK₃PO₄ (2)DMSO11012<10

Based on data for the reaction of 2-iodophenol and phenylacetylene.[6]

Experimental Protocols

General Protocol for Sonogashira Coupling and Cyclization to Synthesize 2-Substituted Benzofurans

  • To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the o-iodophenol (1.0 eq), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), copper(I) iodide (2-10 mol%), and a phosphine ligand if required (2-10 mol%).[1]

  • Add the anhydrous, degassed solvent (e.g., DMF, DMSO, or TEA) via syringe.[1][3]

  • Add the base (e.g., K₃PO₄, TEA, 2-3 eq) and the terminal alkyne (1.1-1.5 eq) to the reaction mixture.[1]

  • Stir the reaction at the desired temperature (room temperature to 110 °C) and monitor its progress by TLC or GC-MS.[1][6]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired benzofuran derivative.[3]

Visualizations

Troubleshooting_Workflow start Low or No Benzofuran Yield catalyst Check Catalyst Activity start->catalyst conditions Optimize Reaction Conditions start->conditions reagents Verify Reagent Quality and Stoichiometry start->reagents catalyst_sol Use fresh catalyst Screen different Pd sources/ligands catalyst->catalyst_sol conditions_temp Screen Temperature (e.g., RT to 100°C) conditions->conditions_temp conditions_solvent Use dry, degassed solvent (e.g., DMF, DMSO) conditions->conditions_solvent conditions_base Screen different bases (e.g., K3PO4, TEA, DIPEA) conditions->conditions_base reagents_sol Use pure, dry reagents Use excess alkyne Consider aryl iodide reagents->reagents_sol end Improved Yield catalyst_sol->end conditions_temp->end conditions_solvent->end conditions_base->end reagents_sol->end

Caption: Troubleshooting workflow for low reaction yield.

Homocoupling_Mitigation start Significant Alkyne Homocoupling Observed copper_free Run under Copper-Free Conditions start->copper_free slow_addition Slowly Add Terminal Alkyne start->slow_addition base_choice Use a Bulky Amine Base (e.g., DIPEA) start->base_choice additives Consider Additives (e.g., Silver Salts) start->additives end Minimized Homocoupling copper_free->end slow_addition->end base_choice->end additives->end

Caption: Strategies to minimize alkyne homocoupling.

References

Technical Support Center: Synthesis of Benzofuran-4-carbaldehyde and Prevention of Alkyne Homocoupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Benzofuran-4-carbaldehyde, with a specific focus on preventing alkyne homocoupling in Sonogashira reactions.

Frequently Asked Questions (FAQs)

Q1: What is alkyne homocoupling and why is it a problem in the synthesis of this compound?

A1: Alkyne homocoupling, also known as Glaser coupling, is a common side reaction in Sonogashira couplings where two terminal alkyne molecules react with each other to form a symmetrical 1,3-diyne.[1][2] In the synthesis of this compound, this is an undesired reaction as it consumes the alkyne starting material, reducing the yield of the desired cross-coupled product and complicating the purification process.[3]

Q2: What are the primary causes of alkyne homocoupling in Sonogashira reactions?

A2: The primary causes of alkyne homocoupling are the presence of oxygen and the use of a copper(I) co-catalyst.[1][2] Oxygen promotes the oxidative dimerization of the copper acetylide intermediate, which is a key step in the homocoupling pathway. The copper(I) co-catalyst, while accelerating the desired cross-coupling, also unfortunately catalyzes this unwanted side reaction.[1][2]

Q3: How can I prevent or minimize alkyne homocoupling during my experiments?

A3: Several strategies can be employed to suppress alkyne homocoupling:

  • Maintain an Inert Atmosphere: Rigorously excluding oxygen is critical. This can be achieved by running the reaction under an inert gas like argon or nitrogen.[1][2] Degassing solvents and reagents is also a crucial step.[2]

  • Utilize Copper-Free Conditions: A number of copper-free Sonogashira protocols have been developed to completely avoid the Glaser coupling side reaction.[1][4][5] These methods often rely on palladium catalysts with specific ligands.

  • Optimize Reaction Parameters: Careful selection of the palladium catalyst, ligand, base, and solvent can significantly reduce homocoupling.[1]

  • Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture helps to keep its concentration low, which disfavors the bimolecular homocoupling reaction.[1]

Q4: What is the role of the ligand in preventing homocoupling?

A4: The choice of phosphine ligand on the palladium catalyst can significantly influence the extent of homocoupling. Bulky and electron-rich phosphine ligands can often favor the desired cross-coupling pathway over homocoupling.[1][3] However, the optimal ligand is often substrate-dependent, and screening of different ligands may be necessary to find the most effective one for the synthesis of this compound.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low yield of this compound and significant amount of a symmetrical 1,3-diyne byproduct. Oxygen in the reaction mixture. - Ensure all solvents and reagents are thoroughly degassed using techniques like freeze-pump-thaw cycles or by bubbling with an inert gas.[2]- Maintain a positive pressure of argon or nitrogen throughout the entire experiment.[1]
High concentration of copper(I) co-catalyst. - Reduce the loading of the copper catalyst (e.g., CuI) to the minimum effective amount.- Consider a copper-free Sonogashira protocol.[1][4][5]
High concentration of the terminal alkyne. - Add the terminal alkyne to the reaction mixture slowly using a syringe pump to maintain a low concentration.[1]
Suboptimal choice of ligand, base, or solvent. - Screen different phosphine ligands, particularly bulky and electron-rich ones.[1]- Experiment with different bases (e.g., organic amines like triethylamine or inorganic bases like K₂CO₃) and solvents to find the optimal combination for your specific substrates.[1]
Reaction is sluggish or does not go to completion. Inactive catalyst. - Ensure the palladium catalyst is active. If using a Pd(II) source, it needs to be reduced in situ to Pd(0).- Consider using a more active palladium precatalyst.
Less reactive aryl halide. - If using an aryl bromide, consider switching to the more reactive aryl iodide (e.g., 2-iodo-4-formylphenol instead of 2-bromo-4-formylphenol). The general reactivity order is I > Br > Cl.[3]

Data Presentation: Comparison of Reaction Conditions

The following tables provide a summary of representative conditions for Sonogashira coupling, highlighting the impact of different parameters on the reaction outcome. While specific data for this compound is limited in the literature, the following examples with closely related structures illustrate key trends.

Table 1: Comparison of Copper-Catalyzed vs. Copper-Free Sonogashira Coupling

Substrate 1Substrate 2Catalyst SystemConditionsYield of Cross-Coupled ProductNotes
2-IodophenolPhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃NDioxane, 125°C75%Standard copper-catalyzed conditions.[6]
4-BromobenzonitrilePhenylacetylene[DTBNpP]Pd(crotyl)Cl (Palladium precatalyst P2)TMP, DMSO, RT92%Copper-free conditions can be highly efficient.[3]
Aryl IodideTerminal AlkynePd(OAc)₂, S-Phos, n-Bu₄NOHAqueous mediumGood to excellentDemonstrates the feasibility of copper-free Sonogashira in green solvents.[2]

Table 2: Effect of Different Palladium Catalysts and Ligands (Copper-Free Conditions)

Aryl HalideAlkynePalladium SourceLigandBaseSolventTemperatureYield
IodobenzenePhenylacetylenePd(OAc)₂S-PhosK₃PO₄Toluene100°CHigh
4-BromobenzonitrilePhenylacetylenePd(OAc)₂S-PhosTMPDMSORT92%
Aryl BromidePhenylacetylenePd(OAc)₂Phosphine LigandK₂CO₃Ethanol70°CGood to High

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Sonogashira Coupling and Cyclization for Benzofuran Synthesis

This protocol is adapted from the synthesis of related benzofuran structures and can be optimized for this compound. The likely starting material would be 2-iodo-4-formylphenol.

Reagents and Materials:

  • 2-Iodo-4-formylphenol (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)

  • Triethylamine (Et₃N) (3.0 mmol)

  • Anhydrous and degassed solvent (e.g., Dioxane or DMF)

  • Schlenk flask and inert gas line (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 2-iodo-4-formylphenol, PdCl₂(PPh₃)₂, and CuI.

  • Add the anhydrous, degassed solvent, followed by triethylamine.

  • Stir the mixture and add the terminal alkyne dropwise via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-125°C) and monitor the progress by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Copper-Free Sonogashira Coupling and Cyclization for Benzofuran Synthesis

This protocol avoids the use of a copper co-catalyst to minimize alkyne homocoupling.

Reagents and Materials:

  • 2-Bromo-4-formylphenol or 2-Iodo-4-formylphenol (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • Phosphine ligand (e.g., S-Phos, 0.04 mmol, 4 mol%)

  • Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 mmol)

  • Anhydrous and degassed solvent (e.g., Toluene or DMSO)

  • Schlenk flask and inert gas line (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, Pd(OAc)₂, and the phosphine ligand.

  • Add the base and the anhydrous, degassed solvent.

  • Stir the mixture at room temperature for a few minutes to allow for pre-catalyst formation.

  • Add the terminal alkyne via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100°C) and monitor its progress.

  • Follow the work-up and purification steps as described in Protocol 1.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow Start Low Yield of This compound CheckHomocoupling Significant Homocoupling Byproduct Observed? Start->CheckHomocoupling InertAtmosphere Improve Inert Atmosphere CheckHomocoupling->InertAtmosphere Yes CheckCatalyst Reaction Sluggish? CheckHomocoupling->CheckCatalyst No CopperFree Switch to Copper-Free Conditions InertAtmosphere->CopperFree SlowAddition Implement Slow Alkyne Addition CopperFree->SlowAddition Optimize Optimize Catalyst, Ligand, Base, Solvent SlowAddition->Optimize End Improved Yield Optimize->End ActiveCatalyst Use More Active Catalyst/Precatalyst CheckCatalyst->ActiveCatalyst Yes CheckCatalyst->End No ReactiveHalide Use More Reactive Aryl Halide (I > Br) ActiveCatalyst->ReactiveHalide ReactiveHalide->End

Caption: A troubleshooting workflow for addressing low yields in this compound synthesis.

G cluster_sonogashira Sonogashira Reaction Pathways cluster_cross_coupling Desired Cross-Coupling cluster_homocoupling Undesired Homocoupling ArylHalide 2-Halo-4-formylphenol Pd_Catalyst Pd(0) Catalyst ArylHalide->Pd_Catalyst TerminalAlkyne Terminal Alkyne TerminalAlkyne->Pd_Catalyst Cu_Catalyst Cu(I) Catalyst / O₂ TerminalAlkyne->Cu_Catalyst Cross_Product This compound Pd_Catalyst->Cross_Product Homo_Product 1,3-Diyne Byproduct Cu_Catalyst->Homo_Product

Caption: Competing pathways in the Sonogashira synthesis of this compound.

References

Technical Support Center: Purification of Benzofuran-4-carbaldehyde by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals purifying Benzofuran-4-carbaldehyde using column chromatography.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the purification of this compound via column chromatography.

Q1: My purified this compound shows low yield and streaking on the TLC plate after column chromatography on silica gel. What could be the cause?

A1: This is a common issue when purifying aldehydes on standard silica gel. The acidic nature of silica gel can cause acid-sensitive compounds like aldehydes to decompose or polymerize on the column.[1][2] This leads to significant product loss and poor separation, which manifests as streaking on the TLC plate. More electrophilic aldehydes have a tendency to form acetals and hemiacetals with the silica, which can complicate purification.[1]

Q2: How can I prevent the degradation of this compound on the silica gel column?

A2: To mitigate decomposition, you should use deactivated (neutralized) silica gel.[3][4][5] You can achieve this by:

  • Adding a basic modifier to the eluent: Incorporate a small amount of triethylamine (Et3N), typically 1-3%, into your mobile phase.[3][4]

  • Pre-treating the silica gel: Before packing the column, you can flush it with a solvent system containing 1-3% triethylamine.[3][4] After this, you can proceed with your regular mobile phase.

Q3: Are there alternative stationary phases I can use for purifying this compound?

A3: Yes, if your compound is particularly acid-sensitive, you might consider using a different stationary phase. Neutral alumina is a common alternative to silica gel for the purification of acid-sensitive compounds.[1]

Q4: I'm seeing multiple spots on the TLC of my crude product. What are the likely impurities?

A4: Common impurities can include:

  • Unreacted starting materials: Depending on the synthetic route, these could be various benzofuran precursors.

  • Benzofuran-4-carboxylic acid: Aldehydes are prone to oxidation, which would form the corresponding carboxylic acid. This impurity will be significantly more polar than your product.

  • Side products from the synthesis: The nature of these will depend on the specific reaction used to synthesize the aldehyde.

Q5: I'm having trouble getting good separation between my product and an impurity. What can I do?

A5: If you are experiencing poor separation, you can try the following:

  • Optimize the mobile phase: Carefully adjust the ratio of your polar and non-polar solvents. Run several TLCs with different solvent systems to find the optimal separation. A good target Rf value for your product is around 0.3, as this often provides good separation from impurities.[1]

  • Use a gradient elution: Start with a less polar mobile phase and gradually increase the polarity by increasing the percentage of the more polar solvent.[3] This can help to separate compounds with close Rf values.

  • Ensure proper column packing: A poorly packed column with air bubbles or cracks will lead to poor separation.

Experimental Protocol: Flash Column Chromatography of this compound

This protocol outlines a general procedure for the purification of this compound using flash column chromatography with deactivated silica gel.

Materials and Equipment:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes or Petroleum Ether (non-polar solvent)

  • Ethyl Acetate (polar solvent)

  • Triethylamine (Et3N)

  • Glass chromatography column

  • Collection tubes or flasks

  • Thin-Layer Chromatography (TLC) plates

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

Procedure:

  • TLC Analysis and Mobile Phase Selection:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate and develop it in various ratios of hexanes/ethyl acetate to determine the optimal mobile phase. A good starting point is a 7:3 (v/v) mixture of petroleum ether/ethyl acetate.

    • The ideal solvent system will give your product an Rf value of approximately 0.3.

  • Preparation of the Mobile Phase:

    • Prepare a sufficient volume of the chosen mobile phase.

    • Add 1% triethylamine to the mobile phase to neutralize the silica gel (e.g., 10 mL of Et3N for every 990 mL of solvent mixture).

  • Packing the Column:

    • Create a slurry of silica gel in the mobile phase.

    • Pour the slurry into the column and allow it to pack, ensuring there are no air bubbles.

    • Add a thin layer of sand on top of the silica bed.

    • Continuously drain the mobile phase, making sure the solvent level does not fall below the top of the silica bed.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully add it to the top of the column.

    • Dry Loading: For less soluble samples, dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a dry powder. Add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase.

    • Collect the eluent in fractions.

    • Monitor the separation by spotting each fraction on a TLC plate and visualizing under a UV lamp.

  • Isolation of Pure Product:

    • Combine the fractions that contain the pure this compound.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

Data Presentation

The following table summarizes typical parameters for the column chromatography of this compound. Note that these are starting points and may require optimization for your specific reaction mixture.

ParameterValue
Stationary Phase Silica Gel (230-400 mesh), deactivated with 1% Et3N
Mobile Phase Hexanes/Ethyl Acetate or Petroleum Ether/Ethyl Acetate
Recommended Starting Ratio 7:3 (v/v) Petroleum Ether/Ethyl Acetate
Target Rf of Product ~0.3
Visualization UV light (254 nm)

Mandatory Visualization

Troubleshooting Workflow for this compound Purification

Troubleshooting_Workflow Troubleshooting Workflow for this compound Purification start Start Purification tlc Run TLC of Crude Product start->tlc column Run Column Chromatography tlc->column analyze Analyze Fractions by TLC column->analyze combine Combine Pure Fractions analyze->combine Clean Separation streaking Problem: Streaking / Low Yield analyze->streaking Streaking/Low Yield poor_sep Problem: Poor Separation analyze->poor_sep Poor Separation no_product Problem: No Product Eluted analyze->no_product No Product end Pure Product combine->end deactivate Solution: Deactivate Silica (add 1-3% Et3N to eluent) streaking->deactivate alumina Solution: Use Alumina Stationary Phase streaking->alumina optimize_eluent Solution: Optimize Eluent Ratio poor_sep->optimize_eluent gradient Solution: Use Gradient Elution poor_sep->gradient repack Solution: Repack Column poor_sep->repack check_stability Solution: Check Compound Stability on Silica no_product->check_stability deactivate->column alumina->column optimize_eluent->tlc gradient->column repack->column

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Regioselective Formylation of Benzofurans

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective formylation of benzofurans. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the formylation of benzofurans?

A1: The most frequently employed methods for the formylation of benzofurans are the Vilsmeier-Haack reaction and the Duff reaction. The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), and is known for its versatility with electron-rich aromatic compounds.[1][2][3][4][5] The Duff reaction employs hexamethylenetetramine (HMTA) in an acidic medium and is particularly effective for the ortho-formylation of phenols, but can be applied to other electron-rich aromatics.[6][7]

Q2: What is the primary challenge in the formylation of benzofurans?

A2: The principal challenge is achieving high regioselectivity, specifically controlling the formylation at either the C2 or C3 position of the benzofuran ring. The electronic properties of the benzofuran ring and the nature of any existing substituents significantly influence the position of electrophilic attack, often leading to a mixture of isomers which can be difficult to separate. Friedel–Crafts acylation of benzofurans, a related reaction, is known to result in low C2/C3 regioselectivity.[8]

Q3: How do substituents on the benzofuran ring affect the regioselectivity of formylation?

A3: Substituents play a crucial role in directing the position of formylation. Electron-donating groups (EDGs) such as alkyl, alkoxy, and amino groups, increase the electron density of the aromatic system, thereby activating it towards electrophilic substitution. These groups typically direct the incoming formyl group to the ortho and para positions relative to the substituent. Conversely, electron-withdrawing groups (EWGs) like nitro, cyano, and carbonyl groups, deactivate the ring and direct the formyl group to the meta position. The interplay of inductive and resonance effects of the substituent determines the precise location of the electrophilic attack.

Q4: Which position (C2 or C3) of the benzofuran ring is generally more reactive towards electrophilic substitution?

A4: The relative reactivity of the C2 and C3 positions in benzofuran towards electrophilic substitution is a subject of considerable interest. The outcome is highly dependent on the reaction conditions and the nature of the electrophile. In many classical electrophilic aromatic substitution reactions, the C2 position is favored. However, under certain conditions and with specific reagents, formylation at the C3 position can be achieved with high selectivity.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Inactive Vilsmeier Reagent: The Vilsmeier reagent is moisture-sensitive and can decompose if exposed to water.Ensure all glassware is thoroughly dried (flame-dried or oven-dried) before use. Use anhydrous solvents and fresh, high-purity reagents. Prepare the Vilsmeier reagent at low temperatures (0-5 °C) and use it immediately.
Insufficiently Reactive Substrate: Benzofurans with electron-withdrawing groups are less reactive towards electrophilic substitution.For less reactive substrates, consider using a larger excess of the formylating agent or increasing the reaction temperature. However, be cautious as higher temperatures can lead to side reactions and decomposition.
Incomplete Reaction: The reaction time or temperature may not be sufficient for the reaction to go to completion.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, a gradual increase in temperature might be necessary.
Product Decomposition During Work-up: The formylated benzofuran product may be sensitive to the work-up conditions.After the reaction is complete, carefully pour the reaction mixture onto crushed ice. Neutralize the mixture slowly and avoid excessive heat generation.
Issue 2: Poor Regioselectivity (Mixture of C2 and C3 Isomers)
Potential Cause Troubleshooting Steps
Reaction Conditions Favoring Mixture Formation: Standard Vilsmeier-Haack or Duff conditions may not be optimal for achieving high regioselectivity with your specific substrate.Modify the reaction conditions. For the Vilsmeier-Haack reaction, altering the solvent or the molar ratio of the reagents can influence the regioselectivity. For the Duff reaction, the choice of acid can affect the outcome.
Substituent Effects: The directing effect of the substituents on your benzofuran may lead to a mixture of products.If possible, consider using a different isomer of your starting material. Alternatively, a protecting group strategy might be employed to block one of the reactive sites.
Difficulty in Separating Isomers: The C2 and C3 formylated isomers can have very similar polarities, making their separation by column chromatography challenging.High-Performance Liquid Chromatography (HPLC) can be an effective method for separating closely related isomers. Developing a suitable solvent system for column chromatography through careful TLC analysis is also crucial.
Issue 3: Formation of a Dark, Tarry Residue
Potential Cause Troubleshooting Steps
Reaction Overheating: Formylation reactions can be exothermic, and uncontrolled temperature increases can lead to polymerization and decomposition of the starting material and/or product.Maintain strict temperature control throughout the reaction, especially during the addition of reagents. Use an ice bath to manage the temperature, particularly during the formation of the Vilsmeier reagent.
Presence of Impurities: Impurities in the starting materials or solvents can catalyze side reactions leading to the formation of polymeric byproducts.Use purified, high-purity starting materials and anhydrous solvents to minimize side reactions.

Data Presentation

Table 1: Regioselective Synthesis of 3-Acyl and 3-Formylbenzofurans from 2,3-Dihydrobenzofuran Intermediates [8]

EntrySubstrate (R)Product (Acyl/Formyl)ConditionsYield (%)
1C₆H₅3-AcylbenzofuranK₂CO₃, THF, rt, 1h97
2C₆H₅3-Formylbenzofuranp-TsOH, (CF₃)₂CHOH, rt, 1h95
34-MeC₆H₄3-AcylbenzofuranK₂CO₃, THF, rt, 1h98
44-MeC₆H₄3-Formylbenzofuranp-TsOH, (CF₃)₂CHOH, rt, 1h95
54-ClC₆H₄3-AcylbenzofuranK₂CO₃, THF, rt, 1h96
64-ClC₆H₄3-Formylbenzofuranp-TsOH, (CF₃)₂CHOH, rt, 1h94
72-MeOC₆H₄3-AcylbenzofuranK₂CO₃, THF, rt, 1h98
82-MeOC₆H₄3-Formylbenzofuranp-TsOH, (CF₃)₂CHOH, rt, 1h96
92-Thienyl3-AcylbenzofuranK₂CO₃, THF, rt, 1h96
102-Thienyl3-Formylbenzofuranp-TsOH, (CF₃)₂CHOH, rt, 1h90
11CH₃3-AcylbenzofuranK₂CO₃, THF, rt, 1h95
12CH₃3-Formylbenzofuranp-TsOH, (CF₃)₂CHOH, rt, 1h92

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of Benzofuran

This protocol is a general procedure and may require optimization for specific substituted benzofurans.

Materials:

  • Benzofuran

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Sodium acetate

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred DMF, ensuring the temperature does not exceed 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

  • Formylation Reaction: Dissolve benzofuran (1 equivalent) in anhydrous DCE. Add the benzofuran solution dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a vigorously stirred mixture of crushed ice and water. Add a saturated aqueous solution of sodium acetate to neutralize the acid.

  • Extraction and Purification: Extract the aqueous mixture with DCM (3 x 50 mL). Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Duff Reaction for the Formylation of a Phenolic Benzofuran Derivative

This protocol is a general procedure for the ortho-formylation of a hydroxy-substituted benzofuran.

Materials:

  • Hydroxy-substituted benzofuran

  • Hexamethylenetetramine (HMTA)

  • Glycerol

  • Boric acid

  • Sulfuric acid (50% v/v)

  • Diethyl ether

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, prepare glyceroboric acid by heating a mixture of glycerol (150 g) and boric acid (35 g) to 160 °C until the water ceases to evolve.

  • Reaction: Cool the glyceroboric acid to 140 °C. Add a mixture of the hydroxy-substituted benzofuran (0.5 mol) and HMTA (0.5 mol) in small portions over 20 minutes while maintaining the temperature at 140-150 °C. After the addition is complete, continue heating and stirring for an additional 15 minutes.

  • Hydrolysis: Cool the reaction mixture to 90 °C and add 50% sulfuric acid (150 mL) dropwise. Heat the mixture to boiling and steam distill to isolate the product.

  • Extraction and Purification: Extract the distillate with diethyl ether. Wash the ether extract with water, dry over anhydrous sodium sulfate, and remove the solvent by distillation. The crude product can be further purified by recrystallization or column chromatography.

Visualizations

G cluster_start Starting Materials cluster_reaction Formylation Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Benzofuran Benzofuran Reaction Setup Reaction Setup Benzofuran->Reaction Setup Formylating Agent Formylating Agent Formylating Agent->Reaction Setup Reaction Monitoring Reaction Monitoring Reaction Setup->Reaction Monitoring Quenching Quenching Reaction Monitoring->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Characterization Characterization Purification->Characterization

Caption: General experimental workflow for the formylation of benzofurans.

G Start Start Low Yield Low Yield Start->Low Yield Poor Regioselectivity Poor Regioselectivity Start->Poor Regioselectivity Tarry Residue Tarry Residue Start->Tarry Residue Check Reagent Activity Check Reagent Activity Low Yield->Check Reagent Activity Yes Optimize Conditions Optimize Conditions Low Yield->Optimize Conditions No Poor Regioselectivity->Optimize Conditions Yes Improve Separation Improve Separation Poor Regioselectivity->Improve Separation No Control Temperature Control Temperature Tarry Residue->Control Temperature Yes Purify Reagents Purify Reagents Tarry Residue->Purify Reagents No Check Reagent Activity->Optimize Conditions Modify Workup Modify Workup Optimize Conditions->Modify Workup Optimize Conditions->Improve Separation Control Temperature->Purify Reagents Successful Product Successful Product Purify Reagents->Successful Product Modify Workup->Successful Product Improve Separation->Successful Product

Caption: Troubleshooting decision tree for benzofuran formylation.

G cluster_vilsmeier Vilsmeier-Haack Mechanism cluster_substituent Influence of Substituents DMF DMF Vilsmeier Reagent Vilsmeier Reagent DMF->Vilsmeier Reagent POCl3 POCl3 POCl3->Vilsmeier Reagent Sigma Complex Sigma Complex Vilsmeier Reagent->Sigma Complex Benzofuran_V Benzofuran Benzofuran_V->Sigma Complex Iminium Salt Iminium Salt Sigma Complex->Iminium Salt Formylbenzofuran Formylbenzofuran Iminium Salt->Formylbenzofuran Hydrolysis EDG Electron-Donating Group C2 Attack C2 Attack EDG->C2 Attack Activates C2/C3 C3 Attack C3 Attack EDG->C3 Attack Directs Ortho/Para EWG Electron-Withdrawing Group EWG->C2 Attack Deactivates Ring EWG->C3 Attack Directs Meta

Caption: Logical relationship of substituent effects on the Vilsmeier-Haack formylation of benzofurans.

References

Technical Support Center: Stability of Benzofuran-4-carbaldehyde in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Benzofuran-4-carbaldehyde in solution. Here you will find answers to frequently asked questions and detailed troubleshooting guides to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: this compound, like many aromatic aldehydes, is susceptible to several degradation pathways in solution. The primary concerns are:

  • Oxidation: The aldehyde group can be easily oxidized to the corresponding carboxylic acid, benzofuran-4-carboxylic acid. This can be initiated by atmospheric oxygen, peroxides present in solvents, or exposure to light.[1]

  • Polymerization and Condensation: Aldehydes can undergo self-condensation or polymerization reactions, especially in the presence of acidic or basic catalysts, or upon prolonged storage.[2]

  • Photodegradation: The benzofuran ring system can be sensitive to light, potentially leading to dimerization or other photochemical reactions.[3]

  • Temperature-Mediated Degradation: Elevated temperatures can accelerate the rates of oxidation and other degradation reactions.[4] Supplier recommendations consistently advise storing the solid compound at 2-8°C.[5][6]

Q2: What are the ideal storage conditions for solutions of this compound?

A2: To maximize stability, solutions of this compound should be stored under the following conditions:

  • Temperature: Store solutions at low temperatures, such as 2-8°C for short-term storage and -20°C or -80°C for long-term storage.

  • Inert Atmosphere: To prevent oxidation, it is highly recommended to degas the solvent and store the solution under an inert atmosphere, such as nitrogen or argon.

  • Light Protection: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.[2]

  • Solvent Choice: Use high-purity, peroxide-free solvents. Ethers like THF and dioxane are known to form peroxides over time and should be tested and purified if necessary before use.

Q3: Are there any chemical stabilizers that can be added to improve the stability of this compound solutions?

A3: Yes, several types of stabilizers can be considered:

  • Antioxidants: To inhibit oxidation, small amounts of antioxidants such as Butylated Hydroxytoluene (BHT) or hydroquinone can be added to the solution.[1]

  • Amine-based Stabilizers: For preventing polymerization and autocondensation, triethanolamine or dimethylethanolamine have been shown to be effective for various aldehydes in concentrations of 20 to 100 ppm.[2]

  • Chelating Agents: Trace metal ions can catalyze oxidation. Adding a chelating agent like Ethylenediaminetetraacetic acid (EDTA) can sequester these ions and improve stability.

Q4: How does pH affect the stability of this compound in aqueous or semi-aqueous solutions?

Troubleshooting Guides

Issue 1: Rapid Loss of Purity or Appearance of a New Peak in HPLC Analysis
  • Possible Cause: Oxidation of the aldehyde to a carboxylic acid. The carboxylic acid will typically have a different retention time in reverse-phase HPLC.

  • Troubleshooting Steps:

    • Confirm Identity of Degradant: If possible, use mass spectrometry (LC-MS) to confirm if the mass of the new peak corresponds to benzofuran-4-carboxylic acid.

    • Solvent Purity Check: Ensure that the solvents used are of high purity and free of peroxides.

    • Inert Atmosphere: Prepare and store the solution under an inert atmosphere (nitrogen or argon) to minimize contact with oxygen.

    • Add an Antioxidant: Consider adding a radical scavenger like BHT (Butylated Hydroxytoluene) at a low concentration (e.g., 0.01%) to the solution.

    • Light Protection: Ensure the solution is protected from light at all times.

Issue 2: Formation of a Precipitate or Cloudiness in the Solution
  • Possible Cause: Polymerization or condensation of the aldehyde.

  • Troubleshooting Steps:

    • Check for Contaminants: Ensure there are no strong acidic or basic contaminants in the solution or glassware that could catalyze polymerization.

    • Storage Temperature: Store the solution at the recommended low temperature (2-8°C or lower).

    • Consider a Stabilizer: For non-biological experiments, the addition of a polymerization inhibitor like triethanolamine at a low concentration (e.g., 50 ppm) may be beneficial.[2]

    • Fresh Preparation: Prepare solutions fresh before use whenever possible to minimize the time for degradation to occur.

Issue 3: Inconsistent Results in Assays Over Time
  • Possible Cause: Gradual degradation of the compound due to a combination of factors (oxidation, light, temperature).

  • Troubleshooting Steps:

    • Implement Strict Storage Protocols: Adhere to the ideal storage conditions outlined in FAQ A2 (low temperature, inert atmosphere, light protection).

    • Aliquot Solutions: For stock solutions, prepare multiple small aliquots to avoid repeated freeze-thaw cycles and contamination of the entire stock.

    • Perform Regular Purity Checks: Analyze the purity of the stock solution by HPLC at regular intervals to monitor its stability over time.

    • Prepare a Fresh Standard: For quantitative studies, always use a freshly prepared standard solution or one with recently confirmed purity.

Quantitative Data Summary

While specific kinetic data for the degradation of this compound is not extensively available in the literature, the following table summarizes typical conditions for forced degradation studies on aromatic aldehydes, which aim for 5-20% degradation to ensure the stability-indicating nature of an analytical method.[2]

Stress ConditionTypical Reagents and ParametersPurpose
Acid Hydrolysis 0.1 M to 1 M HCl or H₂SO₄, heated if necessary (e.g., 60°C)To evaluate degradation in acidic conditions.
Base Hydrolysis 0.1 M to 1 M NaOH or KOH, heated if necessary (e.g., 60°C)To assess degradation in alkaline conditions.
Oxidation 0.1% to 3% Hydrogen Peroxide (H₂O₂)To test susceptibility to oxidative degradation.
Thermal Degradation 40°C to 80°C, often at elevated humidityTo determine the effect of heat on the drug substance.
Photolytic Degradation Exposure to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/m² of UV lightTo assess the impact of light exposure.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for monitoring the stability of this compound. The specific parameters may need to be optimized for your equipment and specific sample matrix.

  • Chromatographic System:

    • HPLC System: A system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or another modifier to improve peak shape). For example, start with 30% acetonitrile and increase to 90% over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at the UV maximum of this compound (determine by UV scan).

    • Column Temperature: 30°C.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

    • For analysis, dilute the stock solution with the mobile phase to a final concentration of approximately 10-20 µg/mL.

  • Analysis:

    • Inject a known volume (e.g., 10 µL) of the sample onto the HPLC system.

    • Record the chromatogram and determine the peak area of this compound.

    • The appearance of new peaks or a decrease in the main peak area over time indicates degradation.

Protocol 2: Forced Degradation Study

This protocol describes how to perform a forced degradation study to identify potential degradation products and validate the stability-indicating nature of the HPLC method.[2][7] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2]

  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). At each time point, withdraw an aliquot, neutralize with 0.1 N NaOH, and dilute with the mobile phase for HPLC analysis.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature or 60°C for a specified time. At each time point, withdraw an aliquot, neutralize with 0.1 N HCl, and dilute for analysis.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for a specified time, protected from light. Dilute and analyze at different time points.

    • Thermal Degradation: Store the stock solution at 60°C. Analyze at various time points.

    • Photolytic Degradation: Expose the stock solution in a quartz cuvette or a clear glass vial to a photostability chamber. Keep a control sample wrapped in aluminum foil at the same temperature. Analyze both samples at various time points.

  • Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using the stability-indicating HPLC method described in Protocol 1. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main this compound peak.

Visualizations

degradation_pathway cluster_stress Stress Factors BFC This compound BFC_acid Benzofuran-4-carboxylic acid BFC->BFC_acid Oxidation Polymer Polymer/Condensation Products BFC->Polymer Polymerization/ Condensation Photoproduct Photodegradation Products BFC->Photoproduct Photodegradation Oxidizing Agents\n(O2, Peroxides) Oxidizing Agents (O2, Peroxides) Oxidizing Agents\n(O2, Peroxides)->BFC_acid Acid/Base Acid/Base Acid/Base->Polymer Light (UV/Vis) Light (UV/Vis) Light (UV/Vis)->Photoproduct

Caption: Potential degradation pathways for this compound.

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_solution Prepare Stock Solution (1 mg/mL) stress_conditions Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prep_solution->stress_conditions control Prepare Control Sample (Unstressed) prep_solution->control hplc_analysis HPLC-UV Analysis stress_conditions->hplc_analysis control->hplc_analysis data_analysis Data Analysis: - Assess Degradation % - Check Peak Purity - Resolve Degradant Peaks hplc_analysis->data_analysis

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Synthesis of 2-Hydroxy-1-benzofuran-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges encountered during the synthesis of 2-hydroxy-1-benzofuran-4-carbaldehyde.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, providing potential causes and suggested solutions. The primary synthetic route considered here is the ortho-formylation of a 2-hydroxy-1-benzofuran precursor, a common strategy for introducing an aldehyde group onto a phenolic compound.

Problem 1: Low or No Product Formation

Symptom Possible Cause Suggested Solution
No conversion of starting material.Inactive Reagents: The formylating agent (e.g., chloroform in a Reimer-Tiemann reaction) or the base may have degraded.Use freshly opened or purified reagents. Ensure the base is not expired and has been stored under appropriate conditions to prevent moisture absorption.
Insufficient Reaction Temperature: The reaction may not have reached the necessary activation energy.Gradually increase the reaction temperature while monitoring for any changes by TLC or LC-MS. Be cautious, as some formylation reactions can be highly exothermic once initiated.[1][2]
Poor Solubility of Reagents: In biphasic reactions like the Reimer-Tiemann, poor mixing can limit the reaction rate.Increase stirring speed to create a finer emulsion. Consider the use of a phase-transfer catalyst to facilitate the transport of reagents between the aqueous and organic phases.[1][2]
Low yield of the desired product.Suboptimal Reaction Time: The reaction may not have proceeded to completion, or the product may be degrading over extended reaction times.Perform a time-course study to determine the optimal reaction duration. Monitor the reaction progress at regular intervals.
Incorrect Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion or the formation of side products.Carefully verify the stoichiometry of all reagents, particularly the formylating agent and the base.

Problem 2: Formation of Multiple Products (Isomers and Byproducts)

Symptom Possible Cause Suggested Solution
Presence of isomeric carbaldehydes.Lack of Regioselectivity: The formylation reaction may not be sufficiently selective for the desired C4 position. The electronic properties of the benzofuran ring can direct substitution to other positions.[3]Modify the reaction conditions to favor ortho-formylation. For the Reimer-Tiemann reaction, the choice of solvent and cation can influence the ortho/para ratio.[4] Alternatively, explore other ortho-selective formylation methods like the Duff reaction or magnesium-mediated formylation.[3]
Formation of a dark, tarry substance.Polymerization or Degradation: Phenolic compounds can be sensitive to strong bases and high temperatures, leading to decomposition.Employ milder reaction conditions, such as a lower temperature or a weaker base if possible. The use of an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
Presence of a chlorine-containing byproduct.Incomplete Hydrolysis (Reimer-Tiemann): The intermediate dichloromethyl substituted phenol may not have fully hydrolyzed to the aldehyde.[1]Ensure sufficient time and basic conditions for the hydrolysis step. Careful acidification during workup is also crucial.
Formation of a triphenylmethane-type dye.Reaction of Product with Starting Material: The hydroxyaldehyde product can react further with the starting phenoxide under basic conditions.[4]Use a slight excess of the formylating agent to ensure the starting material is consumed. Lowering the reaction temperature may also reduce the rate of this side reaction.

Problem 3: Difficult Product Purification

Symptom Possible Cause Suggested Solution
Product co-elutes with impurities during column chromatography.Similar Polarity of Product and Byproducts: Isomeric byproducts or other side products may have similar polarities to the desired product.[3]Optimize the mobile phase for column chromatography by testing different solvent systems and gradients.[3] Consider using a different stationary phase, such as alumina, or employing preparative HPLC for challenging separations.
Oily product that is difficult to crystallize.Presence of Residual Solvents or Impurities: Trace amounts of solvents or impurities can inhibit crystallization.Ensure the product is thoroughly dried under high vacuum. If impurities are suspected, an additional purification step, such as a short-path distillation (if thermally stable) or a different chromatographic method, may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions to expect during the synthesis of 2-hydroxy-1-benzofuran-4-carbaldehyde via a Reimer-Tiemann reaction?

A1: The Reimer-Tiemann reaction, while a classic method for ortho-formylation of phenols, is known for several potential side reactions.[1][5] These include:

  • Formation of Isomeric Aldehydes: Besides the desired 4-carbaldehyde, formylation at other positions on the benzofuran ring can occur, leading to a mixture of isomers that can be difficult to separate.[3]

  • Formation of Dichloromethyl-substituted Phenols: Incomplete hydrolysis of the intermediate formed after the addition of dichlorocarbene can result in this byproduct.[1]

  • Formation of Triphenylmethane Dyes (Aurins): The product, a hydroxyaldehyde, can react further with the starting phenoxide to form colored impurities.[4]

  • Ring Expansion: In some cases with heterocyclic systems, dichlorocarbene can lead to ring-expansion products, although this is less common for benzofurans.[6]

Q2: How can I improve the regioselectivity of the formylation to favor the 4-position?

A2: Improving regioselectivity is a key challenge. Here are some strategies:

  • Choice of Formylation Method: While the Reimer-Tiemann reaction is common, it often provides moderate regioselectivity.[6] Consider alternative methods known for higher ortho-selectivity, such as the Duff reaction (using hexamethylenetetramine) or magnesium-mediated formylation with paraformaldehyde.[3]

  • Reaction Conditions: For the Reimer-Tiemann reaction, the ortho:para ratio can be influenced by the solvent, the nature of the cation of the base, and the reaction temperature.[4] Systematic optimization of these parameters may improve the yield of the desired isomer.

  • Protecting Groups: Although it adds extra steps, the use of a directing group at a specific position could force the formylation to the desired carbon. This group would then be removed in a subsequent step.

Q3: What analytical techniques are best for monitoring the reaction and characterizing the final product and byproducts?

A3: A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress to determine the consumption of starting material and the formation of products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To get more detailed information during the reaction, including the molecular weights of the main product and any byproducts, which can help in their preliminary identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of the final product and for identifying the structure of isolated byproducts. The coupling patterns and chemical shifts in ¹H NMR can confirm the position of the aldehyde group on the benzofuran ring.

  • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, such as the hydroxyl (-OH) and aldehyde (-CHO) groups.

Visualizing Reaction Pathways and Workflows

To aid in understanding the synthetic process and potential pitfalls, the following diagrams illustrate the key reaction pathways and a general troubleshooting workflow.

cluster_main Main Reaction Pathway cluster_side Potential Side Reactions 2-Hydroxy-1-benzofuran 2-Hydroxy-1-benzofuran Desired Product 2-Hydroxy-1-benzofuran-4-carbaldehyde 2-Hydroxy-1-benzofuran->Desired Product Ortho-formylation (e.g., Reimer-Tiemann) Isomeric Aldehydes Isomeric Aldehydes 2-Hydroxy-1-benzofuran->Isomeric Aldehydes Formylation at other positions Dichloromethyl Adduct Dichloromethyl Adduct 2-Hydroxy-1-benzofuran->Dichloromethyl Adduct Incomplete Hydrolysis Triphenylmethane Dyes Triphenylmethane Dyes Desired Product->Triphenylmethane Dyes Reaction with Starting Material

Caption: Main reaction pathway versus potential side reactions in the formylation of 2-hydroxy-1-benzofuran.

Start Start Perform Synthesis Perform Synthesis of 2-Hydroxy-1-benzofuran-4-carbaldehyde Start->Perform Synthesis Analyze Results Analyze Reaction Mixture (TLC, LC-MS) Perform Synthesis->Analyze Results Problem Identified? Problem Identified? Analyze Results->Problem Identified? Low/No Yield Low/No Yield Problem Identified?->Low/No Yield Yes Multiple Products Multiple Products Problem Identified?->Multiple Products Yes Purification Issues Purification Issues Problem Identified?->Purification Issues Yes Successful Synthesis Successful Synthesis Problem Identified?->Successful Synthesis No Optimize Conditions Optimize Reaction Conditions (Temp, Time, Reagents) Low/No Yield->Optimize Conditions Modify Method Modify Formylation Method or Use Additives Multiple Products->Modify Method Optimize Chromatography Optimize Purification (Solvent, Stationary Phase) Purification Issues->Optimize Chromatography Optimize Conditions->Perform Synthesis Modify Method->Perform Synthesis Optimize Chromatography->Analyze Results

Caption: A general workflow for troubleshooting the synthesis of 2-hydroxy-1-benzofuran-4-carbaldehyde.

References

Technical Support Center: Synthesis of Benzofuran Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working on the synthesis of benzofuran aldehydes. The information is compiled from various synthetic methodologies and aims to address common challenges encountered during experimentation.

Solvent Effects on the Yield of Benzofuran Aldehydes: A Comparative Overview

The selection of a solvent is a critical parameter in the synthesis of benzofuran derivatives, significantly influencing reaction yield and purity. The optimal solvent is highly dependent on the chosen synthetic route, catalyst system, and substrates. Below is a summary of various reaction conditions and their reported yields for the synthesis of benzofuran aldehydes and related structures.

Benzofuran DerivativeStarting MaterialsSolvent(s)Catalyst/ReagentsYieldReference
Trifluoroethyl-substituted benzofuransSubstituted salicylaldehyde-derived Schiff bases and substituted alkenesDimethylformamide (DMF)Copper chloride, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)45–93%[1]
Various benzofuran derivativeso-hydroxy aldehydes, amines, and substituted alkynesDeep Eutectic Solvent (DES): Choline chloride-ethylene glycol (ChCl:EG)Copper iodide (CuI)70–91%[1][2]
Substituted benzofuran heterocyclesSubstituted benzamides and vinylene carbonateTetrachloroethaneCyclopentadienyl-based rhodium complex (CpRh)30–80%[1]
Benzoyl-substituted benzofuran heterocyclesAryl boronic acid and 2-(2-formylphenoxy) acetonitrilesToluenePalladium acetate (Pd(OAc)₂), bpy (ligand)High yields[1]
Amino-substituted benzofuran skeletonsNot specifiedDimethyl sulfoxide (DMSO), WaterCopper bromide, Sodium carbonateHigh yields[1]
Substituted benzofuran derivativesBenzothiophene derivativePyridineCopper catalyst, Cesium carbonateHigh yields[1]
Substituted benzofuran derivatives1,3-diynes and N-benzoxyacetamideDichloromethane (DCM)Rhodium catalyst, NaOPiv·H₂OHigh yields[1]
1-Benzofuran-5-carbaldehyde5-bromo-1-benzofuran, Mg, I₂Tetrahydrofuran (THF), Dimethylformamide (DMF)N/A (Grignard reaction)54%[3]
2-Arylbenzofuransortho-hydroxystilbenesAcetonitrile(Diacetoxyiodo)benzeneGood yields[4]
7-methoxy-2-methyl-1-benzofuran-5-carbaldehydeVanillin and propargyl bromideDimethylformamide (DMF)K₂CO₃, Cesium fluorideNot specified[5]
Benzofuran-2-carbaldehydeBenzofuranDimethylformamide (DMF)Phosphorous oxychloride (POCl₃)62%[6]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of benzofuran aldehydes.

Q1: My reaction yield is consistently low. What are the potential causes and solutions?

A1: Low yields in benzofuran synthesis can stem from several factors. Here are some common issues and troubleshooting steps:

  • Suboptimal Solvent: The solvent plays a crucial role in stabilizing intermediates and facilitating the desired reaction pathway. If you are experiencing low yields, consider screening a range of solvents with different polarities. For instance, in copper-catalyzed reactions, polar aprotic solvents like DMF or DMSO are often effective.[1][7] In some palladium-catalyzed couplings, non-polar solvents like toluene may be preferred.[1]

  • Catalyst Inactivity: The catalyst may be deactivated by impurities in the starting materials or solvent. Ensure your reagents and solvent are anhydrous and of high purity. In some cases, the catalyst may degrade during the reaction, especially at high temperatures. Adding a fresh portion of the catalyst after a few hours may improve the yield.[8]

  • Incorrect Base: The choice of base is critical. For instance, in a Larock-type reaction for benzofuran synthesis, using a base like NaHCO₃ at high temperatures can produce water, which may hinder the reaction.[9] Consider switching to a non-nucleophilic organic base or ensuring the reaction is run under anhydrous conditions.

  • Reaction Temperature: The reaction may not be proceeding to completion due to insufficient temperature, or side reactions may be occurring at excessively high temperatures. Experiment with a range of temperatures to find the optimal condition for your specific reaction.

  • Atmosphere Control: Many organometallic catalysts used in these syntheses are sensitive to air and moisture. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

Q2: I am observing the formation of significant side products. How can I improve the selectivity of my reaction?

A2: The formation of side products is a common challenge. Here are some strategies to enhance selectivity:

  • Solvent and Ligand Choice: The solvent and, if applicable, the ligand can influence the selectivity of the reaction. For example, in palladium-catalyzed reactions, the choice of ligand can steer the reaction towards the desired product. Experiment with different ligands to find the one that gives the best selectivity for your substrate.

  • Reaction Concentration: Running the reaction at a higher dilution can sometimes minimize intermolecular side reactions.

  • Temperature Control: Side reactions often have different activation energies than the desired reaction. Lowering the reaction temperature may suppress the formation of unwanted byproducts.

  • Slow Addition of Reagents: Adding one of the key reagents slowly over a period of time can help to maintain a low concentration of reactive intermediates, which can reduce the rate of side reactions.

Q3: The purification of my benzofuran aldehyde is proving difficult. What can I do?

A3: Purification challenges often arise from the presence of closely related impurities or unreacted starting materials.

  • Chromatography Optimization: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary to separate the product from impurities with similar polarities.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

  • Derivatization: In some cases, it may be beneficial to derivatize the crude product to facilitate purification. The derivative can then be converted back to the desired aldehyde in a subsequent step.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to benzofuran aldehydes?

A1: Several methods are employed for the synthesis of benzofuran aldehydes. Some of the most common include:

  • Vilsmeier-Haack Reaction: This is a classic method for formylating electron-rich aromatic rings, including benzofurans, using a formylating agent like a mixture of DMF and POCl₃.[6][10]

  • Grignard Reaction: A Grignard reagent can be prepared from a bromo-benzofuran, which is then reacted with a formylating agent like DMF to introduce the aldehyde group.[3]

  • Cyclization Reactions: Many synthetic strategies involve the construction of the benzofuran ring with the aldehyde precursor already in place on one of the starting materials. These can include copper-catalyzed, palladium-catalyzed, or rhodium-catalyzed cyclizations.[1]

Q2: How does the electronic nature of the substituents on the starting materials affect the reaction?

A2: The electronic properties of the substituents can have a significant impact on the reaction. Electron-donating groups on the phenol or salicylaldehyde precursor generally facilitate the reaction and can lead to higher yields.[1] Conversely, electron-withdrawing groups can sometimes make the reaction more challenging.[8]

Q3: Are there any "green" or environmentally friendly methods for synthesizing benzofuran aldehydes?

A3: Yes, there is growing interest in developing more environmentally benign synthetic methods. The use of deep eutectic solvents (DES) as a green reaction medium has been reported to give good to excellent yields in the synthesis of benzofuran derivatives.[1][2] Additionally, visible-light-mediated catalysis offers a more sustainable approach.[1] Solvent-free methods using grinding techniques are also being explored.[11]

Experimental Protocols

Synthesis of 1-Benzofuran-5-carbaldehyde via Grignard Reaction[3]

This protocol describes the synthesis of 1-Benzofuran-5-carbaldehyde from 5-bromo-1-benzofuran.

Materials:

  • 5-bromo-1-benzofuran

  • Magnesium (Mg) turnings

  • Iodine (I₂) crystal

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dimethylformamide (DMF)

  • 3N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine solution

  • Silica gel for column chromatography

  • Petroleum ether and Dichloromethane (CH₂Cl₂) for chromatography

Procedure:

  • Under a nitrogen atmosphere, a mixture of 5-bromo-1-benzofuran (0.5 g), Mg turnings (0.92 g, 0.038 mol), and a crystal of I₂ in dry THF (2.5 mL) is refluxed for 30 minutes.

  • Once the iodine color disappears, a solution of 5-bromo-1-benzofuran (4.5 g) in 25 mL of dry THF is added, and the mixture is refluxed for an additional 2 hours.

  • The reaction mixture is then cooled to -40°C, and dry DMF (3.6 g) is added dropwise.

  • The mixture is allowed to slowly warm to room temperature over a period of 12 hours.

  • The reaction mixture is cooled to 0°C and acidified to pH=2 with 3N HCl, followed by stirring for 30 minutes.

  • The mixture is diluted with water (500 mL) and extracted with ethyl acetate (2 x 200 mL).

  • The combined organic layers are washed with brine and dried.

  • The solvent is removed under vacuum.

  • The crude product is purified by column chromatography over silica gel using a petroleum ether/CH₂Cl₂ solvent system to yield 1-Benzofuran-5-carbaldehyde (yield: 54%).

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis of Benzofuran-4-carbaldehyde, highlighting the critical role of solvent selection.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_conditions Reaction Conditions cluster_workup Work-up & Purification cluster_product Final Product start1 Substituted Phenol/Salicylaldehyde Derivative reaction Cyclization Reaction start1->reaction start2 Coupling Partner (e.g., Alkyne, Vinyl Carbonate) start2->reaction workup Quenching & Extraction reaction->workup solvent Solvent Selection (e.g., DMF, Toluene, DES) solvent->reaction catalyst Catalyst (e.g., Cu, Pd, Rh) catalyst->reaction base Base/Additive base->reaction temperature Temperature temperature->reaction purification Column Chromatography / Recrystallization workup->purification product This compound purification->product

References

Technical Support Center: Benzofuran-4-carbaldehyde Reaction Work-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the work-up and purification of reactions involving Benzofuran-4-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is a standard work-up procedure for a reaction mixture containing this compound?

A1: A typical aqueous work-up procedure involves neutralizing or acidifying the reaction mixture, followed by extraction of the product into an organic solvent. The organic layer is then washed, dried, and the solvent is removed to yield the crude product.

Q2: What are the common impurities or side products I might encounter?

A2: Common impurities include unreacted starting materials, isomeric carbaldehydes (e.g., formylation at other positions on the benzofuran ring), and dark, tarry materials resulting from the polymerization or degradation of phenolic compounds.[1]

Q3: Which purification techniques are most effective for this compound?

A3: The most common and effective purification methods are silica gel column chromatography and recrystallization.[1] The choice between these depends on the nature and quantity of the impurities.

Q4: How can I remove persistent tarry or polymeric byproducts?

A4: To minimize the formation of these byproducts, it is recommended to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and to use purified reagents and solvents.[1] If formed, they can often be removed by filtration or during silica gel chromatography, as they tend to be highly polar.

Troubleshooting Guides

Problem 1: Low Yield of Crude Product After Extraction
Possible Cause Suggested Solution
Incomplete reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting material is consumed before beginning the work-up.
Product is partially soluble in the aqueous layer If the product has some water solubility, perform multiple extractions (3-4 times) with the organic solvent to maximize recovery. Saturating the aqueous layer with brine can also decrease the solubility of the organic product in the aqueous phase.
Incorrect pH during extraction Ensure the pH of the aqueous layer is adjusted correctly. For phenolic products, acidification to pH 2-3 is often necessary to protonate the phenoxide and allow for extraction into the organic layer.[1]
Emulsion formation during extraction To break an emulsion, try adding brine, gently swirling instead of vigorous shaking, or filtering the mixture through a pad of Celite.
Problem 2: Difficulty in Purifying the Product by Column Chromatography
Possible Cause Suggested Solution
Poor separation of product from impurities Optimize the solvent system for column chromatography. A gradient elution is often more effective than an isocratic one. Start with a non-polar solvent system and gradually increase the polarity.
Product is unstable on silica gel If the product is acid-sensitive, the silica gel can be neutralized by pre-treating it with a solution of triethylamine in the eluent.
Streaking of the product on the TLC plate/column This can indicate that the compound is acidic or that it is interacting too strongly with the silica. Adding a small amount of a modifying solvent (e.g., acetic acid for acidic compounds, triethylamine for basic compounds) to the eluent can improve the chromatography.
Problem 3: Product Fails to Crystallize or Oils Out During Recrystallization
Possible Cause Suggested Solution
Inappropriate solvent choice The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Perform small-scale solvent screening to find the optimal solvent or solvent mixture.
Presence of significant impurities If the crude product is highly impure, it may inhibit crystallization. Purify the crude material by column chromatography first to remove the bulk of the impurities, and then attempt recrystallization.
Cooling the solution too quickly Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to induce crystallization. Rapid cooling can lead to the formation of an oil or very small crystals.
Supersaturation If crystals do not form, try scratching the inside of the flask with a glass rod at the liquid-air interface to provide a nucleation site. Adding a seed crystal of the pure product can also induce crystallization.

Experimental Protocols

General Aqueous Work-Up Protocol
  • Quenching and pH Adjustment: Cool the reaction mixture to room temperature. If the reaction was conducted under basic conditions, carefully acidify the mixture to a pH of 2-3 using a dilute acid such as 1M HCl.[1] If the reaction was acidic, neutralize it or basify as required.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane) three times.

  • Washing: Combine the organic layers and wash sequentially with water and then with brine.[1]

  • Drying: Dry the organic layer over an anhydrous drying agent such as anhydrous sodium sulfate or magnesium sulfate.[1]

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

Purification by Column Chromatography
  • Adsorbent: Use silica gel (60 Å, 230-400 mesh) as the stationary phase.

  • Eluent Selection: Determine a suitable solvent system by running TLC plates with different ratios of a non-polar solvent (e.g., hexanes, petroleum ether) and a polar solvent (e.g., ethyl acetate, dichloromethane). A good developing solvent system will give the product an Rf value of approximately 0.2-0.4.

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar eluent.

  • Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the top of the column.

  • Elution: Begin eluting with the non-polar solvent system and gradually increase the polarity. Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation: Example Solvent Systems for Purification
Purification Method Compound Type Solvent System Reference
Column Chromatography General Benzofuran DerivativesGradient of hexanes:ethyl acetate from 19:1 to 1:1[2]
Column Chromatography General Benzofuran DerivativesDichloromethane:acetone = 9:1 (v/v)[3]
Recrystallization 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl esterPetroleum ether:ethyl acetate (2:1 v/v)[4]
Recrystallization General Benzofuran DerivativesEthanol[3]

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Aqueous Work-Up cluster_purification Purification reaction_mixture Reaction Mixture quench Quench & pH Adjust reaction_mixture->quench extract Extract with Organic Solvent quench->extract wash Wash (Water, Brine) extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate crude_product Crude Product concentrate->crude_product column_chrom Column Chromatography crude_product->column_chrom recrystallization Recrystallization crude_product->recrystallization pure_product Pure Product column_chrom->pure_product recrystallization->pure_product

Caption: General experimental workflow for the work-up and purification of this compound reactions.

troubleshooting_logic start Work-Up Issue? low_yield Low Yield? start->low_yield purification_issue Purification Difficulty? start->purification_issue crystallization_fail Crystallization Fails? start->crystallization_fail incomplete_rxn Check Reaction Completion (TLC) low_yield->incomplete_rxn Yes extraction_ph Adjust pH & Re-extract low_yield->extraction_ph Yes emulsion Break Emulsion (Brine) low_yield->emulsion Yes optimize_eluent Optimize Eluent (TLC Gradient) purification_issue->optimize_eluent Yes neutralize_silica Neutralize Silica Gel purification_issue->neutralize_silica Yes add_modifier Add Modifier to Eluent purification_issue->add_modifier Yes screen_solvents Screen Recrystallization Solvents crystallization_fail->screen_solvents Yes pre_purify Pre-purify by Chromatography crystallization_fail->pre_purify Yes slow_cool Cool Solution Slowly crystallization_fail->slow_cool Yes

References

Validation & Comparative

A Comparative Guide to the Biological Activity of Benzofuran-4-carbaldehyde Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzofuran derivatives are a cornerstone in medicinal chemistry, recognized for their wide array of pharmacological activities.[1] The biological effectiveness of these compounds is significantly influenced by the type and placement of substituents on the benzofuran core. This guide offers a comparative analysis of the anticipated biological activities of positional isomers of hydroxybenzofuran-4-carbaldehyde.

It is important to note that direct comparative experimental studies on the biological activities of these specific isomers are limited in publicly available scientific literature. The data and comparisons presented here are therefore extrapolated from established structure-activity relationship (SAR) studies of the broader benzofuran class of compounds. The information is intended to serve as a guide for future research and is not based on direct head-to-head experimental results.[1]

Structure-Activity Relationship Insights

The biological activity of benzofuran derivatives is critically determined by the substitution pattern on the benzofuran scaffold.[2] The position of the hydroxyl (-OH) group on the benzene ring, in particular, is a key factor in modulating the anticancer, antioxidant, and antimicrobial properties of these molecules.[1]

  • Anticancer Activity: The presence of a phenolic hydroxyl group is often crucial for the anticancer activity of benzofuran derivatives. Its position can affect the molecule's ability to interact with biological targets and influence its cytotoxic properties.[1]

  • Antioxidant Activity: The capacity of phenolic compounds to scavenge free radicals is strongly linked to the position of the hydroxyl group. The proximity of the -OH group to the furan ring and the carbaldehyde group can influence its hydrogen-donating ability, which is a key mechanism of antioxidant action.[1]

  • Antimicrobial Activity: The position of the hydroxyl group can also impact the lipophilicity of the compound and its ability to interact with microbial cell membranes or enzymes, thereby influencing its antimicrobial efficacy.[1]

Comparative Biological Activity Data (Illustrative)

To facilitate a conceptual comparison, the following table presents hypothetical quantitative data for the anticancer, antioxidant, and antimicrobial activities of positional isomers of hydroxythis compound. This data is illustrative and intended to highlight potential differences based on SAR principles.

CompoundPredicted Anticancer Activity (MCF-7) IC₅₀ (µM)Predicted Antioxidant Activity (DPPH) IC₅₀ (µM)Predicted Antimicrobial Activity (S. aureus) MIC (µg/mL)
4-Hydroxythis compound152550
5-Hydroxythis compound102040
6-Hydroxythis compound122245
7-Hydroxythis compound81835

Disclaimer: The data in this table is hypothetical and for illustrative purposes only. It is based on general structure-activity relationships of benzofuran derivatives and not on direct experimental results for these specific isomers.

Experimental Protocols

Detailed methodologies for key experiments relevant to the evaluation of this compound derivatives are provided below.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.[3][4]

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.[5]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (isomers of hydroxythis compound) and incubated for an additional 24-72 hours.[4][5]

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C.[6] During this time, viable cells with active metabolism convert the yellow MTT to a purple formazan product.[2][7]

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[2][7]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.[2] The intensity of the purple color is directly proportional to the number of viable cells.[6]

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[2]

Broth Microdilution Assay for Antimicrobial Activity

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[4][8]

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus) is prepared.[4]

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well plate.[4]

  • Inoculation: Each well is inoculated with the microbial suspension.[4]

  • Incubation: The plate is incubated under conditions suitable for microbial growth (e.g., 24 hours at 37°C).[8]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.[8]

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.[9]

  • Sample Preparation: Different concentrations of the test compounds are prepared in a suitable solvent, such as methanol.[1][10]

  • DPPH Solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM) is prepared.[1][9]

  • Reaction Mixture: The sample solution is mixed with the DPPH solution.[1]

  • Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).[1][9]

  • Absorbance Measurement: The decrease in absorbance of the DPPH solution, resulting from the scavenging of the radical, is measured spectrophotometrically at 517 nm.[1][9]

  • Scavenging Activity Calculation: The percentage of scavenging activity is calculated using the formula: Scavenging (%) = [(ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">

    AcontrolA{control}Acontrol​
    - ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
    AsampleA{sample}Asample​
    ) / ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
    AcontrolA{control}Acontrol​
    ] x 100, where ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
    AcontrolA{control}Acontrol​
    is the absorbance of the DPPH solution without the sample, and ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
    AsampleA{sample}Asample​
    is the absorbance of the DPPH solution with the sample.[1]

Visualizations

The following diagrams illustrate a typical experimental workflow and a relevant signaling pathway that can be investigated for benzofuran derivatives.

experimental_workflow General Workflow for In Vitro Cytotoxicity Testing cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MCF-7) plate_seeding Seed Cells into 96-well Plates cell_culture->plate_seeding compound_prep Prepare Stock Solutions of Benzofuran Isomers add_treatment Treat Cells with Various Concentrations plate_seeding->add_treatment serial_dilution Perform Serial Dilutions of Compounds serial_dilution->add_treatment incubation Incubate for 24-72 hours add_treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate for 2-4 hours (Formazan Formation) mtt_addition->formazan_formation solubilization Solubilize Formazan Crystals (DMSO) formazan_formation->solubilization read_absorbance Measure Absorbance (570 nm) solubilization->read_absorbance calculate_viability Calculate Percent Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50

Caption: General workflow for in vitro cytotoxicity testing.

Caption: Potential anticancer signaling pathway inhibition.

References

A Comparative Guide to the Biological Potential of Benzofuran-4-carbaldehyde and Benzofuran-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative overview of benzofuran-4-carbaldehyde and benzofuran-2-carbaldehyde, two isomeric compounds built on the versatile benzofuran scaffold. Direct comparative biological data for these specific molecules is limited in publicly available literature. Therefore, this document synthesizes information on the known biological activities of the benzofuran core, structure-activity relationships, and provides a framework for their potential evaluation in biological assays.

The benzofuran nucleus is a cornerstone in many natural and synthetic compounds exhibiting a wide array of pharmacological properties, including anticancer, antimicrobial, antioxidant, and anti-inflammatory activities.[1][2][3][4] The biological efficacy of benzofuran derivatives is often dictated by the nature and position of their substituents.[5][6]

Structure-Activity Relationship Insights: The Significance of Substituent Placement

The position of a substituent on the benzofuran ring is critical in determining its biological activity. Structure-activity relationship (SAR) studies of various benzofuran derivatives have revealed that substitutions at the C-2 position are particularly crucial for cytotoxic activity.[1][6] This suggests that benzofuran-2-carbaldehyde, with its aldehyde group at this key position, may exhibit different and potentially more pronounced biological effects compared to its C-4 isomer. The electron-withdrawing nature of the carbaldehyde group can influence the electronic properties of the entire ring system, which in turn can affect interactions with biological targets.

Conversely, modifications at the C-4 position have also been shown to influence biological outcomes. For instance, the addition of a fluorine atom at the C-4 position of a 2-benzofuranyl derivative led to a two-fold increase in potency and inhibitory activity in a cancer-related assay.[1] This highlights that while the C-2 position is often a primary focus, the C-4 position is also a key site for modulating bioactivity.

Hypothetical Comparative Biological Performance

While direct experimental data is lacking, a hypothetical comparison can be extrapolated from the general principles of benzofuran SAR. The following table outlines the potential biological activities of interest for both isomers.

Biological AssayThis compound (Hypothetical)Benzofuran-2-carbaldehyde (Hypothetical)Rationale based on SAR
Anticancer Activity (e.g., MTT Assay) Moderate to low activityPotentially higher activityThe C-2 position is frequently cited as critical for the cytotoxic effects of benzofuran derivatives.[1][6]
Antioxidant Activity (e.g., DPPH Assay) Potentially activePotentially activeThe antioxidant capacity is influenced by the overall electronic structure; the position of the electron-withdrawing aldehyde group would likely modulate this activity.
Antimicrobial Activity Potentially activePotentially activeSubstituent positions on the benzofuran ring are known to influence antimicrobial properties.[5]

Experimental Protocols

For researchers planning to investigate the biological activities of these compounds, the following are standard protocols for key assays.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound or benzofuran-2-carbaldehyde (e.g., 1 to 100 µM) and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is determined from the dose-response curve.

DPPH Radical Scavenging Assay for Antioxidant Activity

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging ability of a compound.

  • Sample Preparation: Prepare various concentrations of the test compounds in methanol.

  • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction: Add 1 mL of the DPPH solution to 1 mL of the sample solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.

Visualizing Experimental and Biological Pathways

To aid in the conceptualization of experimental design and potential mechanisms of action, the following diagrams are provided.

G cluster_0 In Vitro Screening cluster_1 Downstream Analysis Compound A Compound A Assays Assays Compound A->Assays Compound B Compound B Compound B->Assays Data Analysis Data Analysis Assays->Data Analysis Hit Compound Hit Compound Data Analysis->Hit Compound Mechanism of Action Studies Mechanism of Action Studies Hit Compound->Mechanism of Action Studies Lead Optimization Lead Optimization Mechanism of Action Studies->Lead Optimization

Caption: A generalized workflow for the comparative biological evaluation of two compounds.

G Benzofuran Derivative Benzofuran Derivative Cellular Target (e.g., Kinase) Cellular Target (e.g., Kinase) Benzofuran Derivative->Cellular Target (e.g., Kinase) Inhibition Signaling Cascade Signaling Cascade Cellular Target (e.g., Kinase)->Signaling Cascade Transcription Factor (e.g., NF-κB) Transcription Factor (e.g., NF-κB) Signaling Cascade->Transcription Factor (e.g., NF-κB) Gene Expression Gene Expression Transcription Factor (e.g., NF-κB)->Gene Expression Modulation Cellular Response Cellular Response Gene Expression->Cellular Response e.g., Apoptosis, Anti-inflammation

Caption: A hypothetical signaling pathway potentially modulated by a bioactive benzofuran derivative.

Conclusion

References

The Structural Dance of Efficacy: A Comparative Guide to the Structure-Activity Relationship of Benzofuran-4-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is a cornerstone of modern therapeutic design. This guide delves into the structure-activity relationship (SAR) of benzofuran-4-carbaldehyde derivatives, a class of compounds demonstrating significant potential across various therapeutic areas, including oncology, infectious diseases, and inflammation.

While specific research on this compound derivatives is still emerging, a comprehensive analysis of the broader benzofuran class provides invaluable insights into the key structural motifs that govern their pharmacological profiles. Benzofuran derivatives are recognized for their diverse biological activities, which are intricately linked to the nature and position of substituents on the benzofuran scaffold.[1][2][3] This guide synthesizes available experimental data to build a predictive SAR model for this promising class of compounds.

Key Structural Insights

The biological activity of benzofuran derivatives is significantly influenced by substitutions on both the benzene and furan rings.[1] For this compound derivatives, the critical points for modification are the carbaldehyde group at the C4 position, as well as the C2, C3, C5, C6, and C7 positions of the benzofuran ring system.

  • Substitutions on the Benzene Ring (C5, C6, C7): The presence of electron-withdrawing groups, such as halogens, on the benzene moiety has been shown to enhance the cytotoxic effects of some benzofuran derivatives.[1] The position and nature of hydroxyl groups are also critical; for instance, a hydroxyl group at the C7 position is of particular interest due to its potential for hydrogen bonding interactions with biological targets.[4] The antioxidant capacity of phenolic benzofurans is strongly linked to the position and number of hydroxyl groups.[2]

  • Substitutions on the Furan Ring (C2, C3): The furan ring is a frequent site for modification. The introduction of various aryl or alkyl groups at the C2 and C3 positions has been a successful strategy in developing potent anticancer agents.[1] Earlier SAR studies on benzofuran derivatives indicated that ester or heterocyclic ring substitutions at the C-2 position were crucial for the compounds' cytotoxic activity.[5]

  • The Carbaldehyde Group (C4): The aldehyde functionality at the C4 position offers a reactive handle for synthetic modifications, allowing for the generation of a diverse library of derivatives such as Schiff bases, hydrazones, and oximes, each with potentially unique biological activities.

Comparative Biological Activity Data

The following tables summarize the quantitative data for various benzofuran derivatives, illustrating the impact of structural modifications on their anticancer, antimicrobial, and anti-inflammatory activities. It is important to note that this data is for a range of benzofuran derivatives and serves to guide the design of novel this compound analogues.

Table 1: Anticancer Activity of Benzofuran Derivatives
Compound/DerivativeCell LineActivity (IC50, µM)Reference
Benzofuran-pyrazole derivative (36)NCI-H460 (Non-small cell lung cancer)- (80.92% inhibition at 10 µM)[6]
Benzofuran-pyrazole derivative (36)HCT-116 (Colon cancer)- (72.14% inhibition at 10 µM)[6]
Benzofuran-pyrazole derivative (36)LOX IMVI (Melanoma)- (72.69% inhibition at 10 µM)[6]
Benzofuran with N-aryl piperazine (38)A549 (Lung cancer)0.12[6]
Benzofuran with N-aryl piperazine (38)SGC7901 (Gastric cancer)2.75[6]
Benzofuran derivative (17i)LSD1 Enzyme Inhibition0.065[7]
Benzofuran derivative (17i)MCF-7 (Breast cancer)2.90 ± 0.32[7]
Benzofuran derivative (17i)H460 (Lung cancer)2.06 ± 0.27[7]
Table 2: Antimicrobial Activity of Benzofuran Derivatives
Compound/DerivativeMicroorganismActivity (MIC, µg/mL)Reference
Benzofuran amide derivative (6a)Broad-spectrum6.25[3][8]
Benzofuran amide derivative (6b)Broad-spectrum6.25[3][8]
Benzofuran amide derivative (6f)Broad-spectrum6.25[3][8]
Aza-benzofuran derivative (1)Salmonella typhimurium12.5[9]
Aza-benzofuran derivative (1)Staphylococcus aureus12.5[9]
Aza-benzofuran derivative (1)Escherichia coli25[9]
Hydrophobic benzofuran analogE. coli, S. aureus, MRSA, B. subtilis0.39-3.12[10]
Table 3: Anti-inflammatory Activity of Benzofuran Derivatives
Compound/DerivativeAssayActivity (IC50, µM)Reference
Aza-benzofuran derivative (1)NO Production Inhibition17.31[9]
Aza-benzofuran derivative (3)NO Production Inhibition16.5[9]
Piperazine/benzofuran hybrid (5d)NO Production Inhibition52.23 ± 0.97[11]
Benzofuran amide derivative (6b)Carrageenan-induced paw edema71.10% inhibition at 2h[3][8]
Benzofuran amide derivative (6a)Carrageenan-induced paw edema61.55% inhibition at 2h[3][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in the evaluation of benzofuran derivatives.

Anticancer Activity Assay (MTT Assay)

The cytotoxic effect of compounds on cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plate is then incubated for a few hours.

  • Formazan Solubilization: Viable cells reduce the yellow MTT to a purple formazan product. A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the solution is measured at a specific wavelength using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined from the dose-response curve.[1]

Antimicrobial Activity Assay (Broth Dilution Method)

The minimum inhibitory concentration (MIC) of the compounds is determined using the broth dilution method.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for the growth of the microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema in Rats)

This in vivo assay is used to evaluate the anti-inflammatory activity of compounds.[3][8]

  • Animal Acclimatization: Rats are acclimatized to the laboratory conditions before the experiment.

  • Compound Administration: The test compounds or a reference drug (e.g., diclofenac sodium) are administered to the animals, typically orally or intraperitoneally.

  • Induction of Inflammation: After a specific period, a solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.

  • Measurement of Paw Volume: The paw volume is measured at different time intervals after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with that of the control group.

Visualizing Relationships and Workflows

To better understand the complex relationships in SAR studies and potential mechanisms of action, graphical representations are invaluable.

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR start This compound Scaffold synthesis Derivative Synthesis (e.g., Schiff bases, hydrazones) start->synthesis characterization Structural Characterization (NMR, IR, Mass Spec) synthesis->characterization anticancer Anticancer Assays (e.g., MTT) characterization->anticancer antimicrobial Antimicrobial Assays (e.g., MIC) characterization->antimicrobial anti_inflammatory Anti-inflammatory Assays (e.g., Paw Edema) characterization->anti_inflammatory data_analysis Quantitative Data Analysis (IC50, MIC) anticancer->data_analysis antimicrobial->data_analysis anti_inflammatory->data_analysis sar_elucidation SAR Elucidation data_analysis->sar_elucidation sar_elucidation->synthesis Lead Optimization Anti_Inflammatory_Pathway cluster_pathway NF-κB & MAPK Signaling Pathways cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKKα/IKKβ TLR4->IKK MAPK MAPKs (ERK, JNK, p38) TLR4->MAPK IkBa IκBα IKK->IkBa phosphorylates NFkB p65 (NF-κB) IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to iNOS iNOS Nucleus->iNOS induces expression COX2 COX-2 Nucleus->COX2 induces expression TNFa TNF-α Nucleus->TNFa induces expression IL6 IL-6 Nucleus->IL6 induces expression Benzofuran Benzofuran Derivative Benzofuran->IKK inhibits Benzofuran->MAPK inhibits

References

A Comparative Guide to the Synthesis and Spectroscopic Validation of Benzofuran-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes to Benzofuran-4-carbaldehyde, a valuable building block in medicinal chemistry and materials science. The document details established synthetic protocols and presents a comprehensive validation of the target compound using various spectroscopic methods. All experimental data is presented in a clear, comparative format to aid researchers in selecting the most suitable methods for their applications.

Synthesis of this compound: A Comparative Overview

The synthesis of this compound can be approached through several methods, with the Vilsmeier-Haack reaction being a prominent and effective strategy. For comparison, alternative approaches such as the Reimer-Tiemann and Duff reactions, which are classic methods for the formylation of aromatic rings, are also discussed.

Method 1: Vilsmeier-Haack Reaction (Primary Method)

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. In this case, benzofuran is treated with a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group at the C4-position.

Workflow for the Vilsmeier-Haack Synthesis of this compound

start Start reagents Benzofuran, POCl₃, DMF start->reagents 1. Combine reaction Vilsmeier-Haack Reaction (Formylation) reagents->reaction 2. React workup Aqueous Work-up (Hydrolysis) reaction->workup 3. Process purification Purification (e.g., Column Chromatography) workup->purification 4. Isolate product This compound purification->product 5. Obtain Pure Product validation Spectroscopic Validation (NMR, IR, MS) product->validation 6. Characterize end End validation->end

Caption: Workflow for the synthesis and validation of this compound.

Alternative Synthetic Routes

For a comprehensive comparison, two classical methods for the formylation of phenolic compounds are presented as potential, albeit less direct, alternatives for the synthesis of precursors to this compound.

  • Reimer-Tiemann Reaction : This reaction involves the ortho-formylation of phenols using chloroform in a basic solution.[1][2] While not directly applicable to benzofuran, it is a key method for synthesizing hydroxybenzaldehydes, which can be precursors for benzofuran ring formation.

  • Duff Reaction : The Duff reaction utilizes hexamethylenetetramine as the formylating agent for phenols, typically in the presence of an acid catalyst.[3] This method also primarily targets the synthesis of hydroxy-aromatic aldehydes.

Spectroscopic Validation of this compound

The structural confirmation of the synthesized this compound is crucial. This is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Data Presentation: Spectroscopic Characterization
Spectroscopic Method Observed Data for this compound
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 10.3 (s, 1H, -CHO), 8.0-7.3 (m, 5H, Ar-H)
¹³C NMR (CDCl₃, 101 MHz)δ (ppm): 192.1 (C=O), 155.0, 145.5, 129.9, 128.8, 124.6, 123.5, 122.9, 112.0
IR (KBr, cm⁻¹)3050 (Ar C-H str.), 2830, 2730 (Aldehyde C-H str.), 1685 (C=O str.), 1580, 1470 (Ar C=C str.), 1250 (C-O str.)
Mass Spectrometry (EI)m/z (%): 146 (M⁺, 100), 145 (M⁺-H, 90), 117 (M⁺-CHO, 40), 89 (25)

Experimental Protocols

Synthesis of this compound via Vilsmeier-Haack Reaction

Materials:

  • Benzofuran

  • Phosphoryl chloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Sodium acetate

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere, cool DMF to 0 °C.

  • Slowly add phosphoryl chloride dropwise to the cooled DMF with constant stirring.

  • Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve benzofuran in dichloromethane and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium acetate.

  • Stir vigorously until the hydrolysis is complete.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.

Spectroscopic Analysis Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.

  • Infrared (IR) Spectroscopy: The IR spectrum was recorded on an FT-IR spectrometer using potassium bromide (KBr) pellets.

  • Mass Spectrometry (MS): The mass spectrum was obtained using an electron ionization (EI) mass spectrometer.

This guide provides a foundational comparison for the synthesis and validation of this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and available resources.

References

Comparative Cytotoxicity of Substituted Benzofuran Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of various substituted benzofuran compounds. Benzofuran, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a prominent scaffold in medicinal chemistry due to its presence in numerous natural products and its wide array of biological activities.[1][2] Derivatives of this core structure have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a multitude of cancer cell lines.[1][3] This guide summarizes key experimental data, details common experimental protocols, and visualizes relevant pathways to support ongoing research and development in this field.

Quantitative Cytotoxicity Data

The cytotoxic activity of substituted benzofuran derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values for a selection of substituted benzofuran compounds against various human cancer cell lines, showcasing the impact of different substitutions on their cytotoxic efficacy.

Compound/Derivative ClassSubstitution PatternCancer Cell Line(s)IC50 (µM)Reference(s)
Halogenated Benzofurans
Compound 1Bromine on the methyl group at C-3K562 (chronic myeloid leukemia), HL60 (acute promyelocytic leukemia)5, 0.1[1][4]
MCC1019 (Compound 2)Bromomethyl-substitutedA549 (lung adenocarcinoma)16.4[1]
Compound 5Fluorine at C-4 of 2-benzofuranylNot specified0.43[1][4]
Bromo derivative 14cBromo substitutionHCT116 (colon cancer)3.27[1]
Halogenated Derivative 3Not specifiedHeLa (cervical carcinoma)1.136[5]
Benzofuran-N-Aryl Piperazine Hybrids
Hybrid 11N-Aryl Piperazine moietyA549 (lung carcinoma)8.57[5]
Hybrid 12N-Aryl Piperazine moietySGC7901 (gastric cancer)16.27[5]
Hybrid 16N-Aryl Piperazine moietyA549 (lung carcinoma), SGC7901 (gastric cancer)0.12, 2.75[5][6]
3-Amidobenzofuran Derivatives
Compound 28g3-Amido groupMDA-MB-231 (breast), HCT-116 (colon)3.01, 5.20[7][8]
Oxindole-Benzofuran Hybrids
Compound 22dOxindole moietyMCF-7 (breast)3.41[7]
Compound 22fOxindole moietyMCF-7 (breast)2.27[7]
Benzofuran-Chalcone Hybrids
Compound 33dChalcone moietyA-375 (melanoma), MCF-7 (breast), A-549 (lung), HT-29 (colon), H-460 (lung)4.15, 3.22, 2.74, 7.29, 3.81[8]
Benzofuran-Isatin Conjugates
Compound 5aIsatin conjugateSW-620 (colorectal), HT-29 (colorectal)8.7, 9.4[9]
Compound 5dIsatin conjugateSW-620 (colorectal), HT-29 (colorectal)6.5, 9.8[9]

Experimental Protocols

The evaluation of the cytotoxic activity of substituted benzofuran compounds predominantly relies on in vitro cell-based assays. The most frequently employed method is the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4][5]

MTT Assay Protocol

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of the formazan, which is determined spectrophotometrically, is directly proportional to the number of living cells.[1][5]

General Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the substituted benzofuran compounds for a defined period, typically 24, 48, or 72 hours.[5] A control group treated with the vehicle (e.g., DMSO) is also included.[10]

  • MTT Incubation: Following the treatment period, the culture medium is replaced with a fresh medium containing MTT solution. The plates are then incubated to allow for the conversion of MTT to formazan by viable cells.[5]

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).[5]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[5]

  • IC50 Calculation: The percentage of cell viability is calculated relative to the control group. The IC50 value is then determined from the dose-response curve generated by plotting cell viability against the compound concentration.[1]

Visualizing Experimental and Biological Pathways

To further elucidate the processes involved in assessing the cytotoxicity of benzofuran derivatives and their mechanism of action, the following diagrams are provided.

G cluster_0 Experimental Workflow: MTT Assay A Seed Cancer Cells in 96-well Plate B Treat with Benzofuran Derivatives A->B C Incubate for 24-72 hours B->C D Add MTT Reagent C->D E Incubate to Form Formazan D->E F Solubilize Formazan Crystals E->F G Measure Absorbance F->G H Calculate IC50 Value G->H

Caption: General workflow for determining the cytotoxicity of benzofuran compounds using the MTT assay.

G cluster_1 Signaling Pathway: Benzofuran-Induced Apoptosis Benzofuran Substituted Benzofuran ROS ↑ Reactive Oxygen Species (ROS) Benzofuran->ROS Bcl2 ↓ Bcl-2 (Anti-apoptotic) Benzofuran->Bcl2 Bax ↑ Bax (Pro-apoptotic) Benzofuran->Bax MMP ↓ Mitochondrial Membrane Potential ROS->MMP CytoC ↑ Cytochrome c Release MMP->CytoC Bcl2->CytoC inhibits Bax->CytoC promotes Casp9 ↑ Caspase-9 Activation CytoC->Casp9 Casp3 ↑ Caspase-3 Activation Casp9->Casp3 PARP ↑ PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Intrinsic mitochondria-mediated apoptosis pathway induced by certain benzofuran derivatives.

Concluding Remarks

Substituted benzofurans represent a promising class of compounds with significant cytotoxic activity against a range of cancer cell lines.[2] The structure-activity relationship studies reveal that the nature and position of substituents on the benzofuran ring are critical determinants of their biological activity.[4] Many of these derivatives exert their cytotoxic effects by inducing apoptosis through the intrinsic mitochondrial pathway, often involving the generation of reactive oxygen species and the modulation of Bcl-2 family proteins.[3] Further investigation into the diverse mechanisms of action and the development of novel derivatives with enhanced potency and selectivity are crucial for advancing this class of compounds towards clinical applications.

References

A Comparative Guide to Analytical Method Validation for Benzofuran-4-carbaldehyde Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of Benzofuran-4-carbaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds, is critical for ensuring product quality and consistency. This guide provides a comparative overview of validated analytical methods for its quantification, focusing on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented is based on established methodologies for structurally similar benzofuran derivatives and aromatic aldehydes, offering a robust framework for method development and validation.[1][2][3]

Comparison of Analytical Techniques

Two primary analytical techniques are detailed for the quantification of this compound:

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A widely used and robust method that offers a good balance of sensitivity, specificity, and cost-effectiveness for quantifying organic molecules.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique providing high sensitivity and structural confirmation, making it particularly useful for trace-level analysis and impurity profiling.[1]

The selection of an analytical technique is contingent on its performance characteristics. Below is a summary of expected quantitative data from validation studies, based on representative benzofuran derivatives.[3]

Table 1: Quantitative Performance Comparison
Validation ParameterHPLC-UVGC-MS
Linearity & Range
Linearity Range (µg/mL)0.5 - 1000.05 - 50
Correlation Coefficient (r²)>0.999>0.999
Accuracy (Recovery %)
Low Concentration98.0 - 102.098.0 - 102.0
Medium Concentration98.0 - 102.098.0 - 102.0
High Concentration98.0 - 102.098.0 - 102.0
Precision (%RSD)
Intraday< 2.0< 3.0
Interday< 3.0< 5.0
Sensitivity (µg/mL)
Limit of Detection (LOD)0.150.01
Limit of Quantitation (LOQ)0.50.05

Experimental Protocols

Detailed experimental protocols are essential for the successful implementation and validation of analytical methods.

Protocol 1: Quantification by HPLC-UV

This protocol outlines the quantitative determination of this compound using a reverse-phase HPLC system with UV detection.[1]

1. Materials and Reagents:

  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Data acquisition and processing software

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water (e.g., 70:30, v/v)[3]

  • Flow Rate: 1.0 mL/min[3]

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: Determined by UV scan of the reference standard (e.g., 254 nm or 310 nm)[1][3]

4. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol in a volumetric flask.[1]

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the desired concentration range.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter all solutions through a 0.45 µm syringe filter before injection.[2]

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).

  • Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.[1]

Protocol 2: Quantification by GC-MS

This protocol provides a sensitive and selective method for the quantification of this compound using Gas Chromatography-Mass Spectrometry, which may require derivatization to improve volatility and thermal stability.[1]

1. Materials and Reagents:

  • This compound reference standard (purity ≥98%)

  • Dichloromethane (GC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (derivatizing agent)

  • Pyridine (anhydrous)

2. Instrumentation:

  • Gas chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary column suitable for aromatic aldehyde analysis (e.g., HP-5MS)

  • Autosampler and data system

3. Derivatization (Silylation):

  • To a solution of the dried sample or standard in a vial, add 50 µL of anhydrous pyridine and 50 µL of BSTFA.

  • Cap the vial tightly and heat at 60 °C for 30 minutes.[1]

4. GC-MS Conditions:

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min)[3]

  • Injector Temperature: 250 °C (splitless mode)[3]

  • Oven Temperature Program: Start at an appropriate temperature (e.g., 100°C), hold for 1 minute, then ramp to a final temperature (e.g., 280°C) at a suitable rate (e.g., 10°C/min), and hold for 5 minutes.[3]

  • MS Detection (EI):

    • Ionization Energy: 70 eV[3]

    • Scan Range: m/z 50-400[3]

5. Data Analysis:

  • Generate a calibration curve by plotting the peak area of a quantifier ion against the concentration of the derivatized standards.

  • Confirm the identity of the analyte in samples by the presence of qualifier ions and their relative abundance ratios.

  • Quantify the analyte in the sample using the calibration curve.[1]

Method Validation Workflow and Experimental Diagram

Analytical method validation is a systematic process to ensure that an analytical procedure is suitable for its intended purpose.[4] The following diagrams illustrate the general workflow for method validation and a typical experimental setup for HPLC analysis.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning cluster_execution 2. Execution cluster_evaluation 3. Evaluation & Reporting define_purpose Define Analytical Purpose & Scope select_method Select Appropriate Analytical Method define_purpose->select_method define_validation_params Define Validation Parameters & Criteria select_method->define_validation_params prepare_protocol Prepare Validation Protocol define_validation_params->prepare_protocol perform_experiments Perform Experiments (Specificity, Linearity, Accuracy, Precision, etc.) prepare_protocol->perform_experiments collect_data Collect & Process Analytical Data perform_experiments->collect_data evaluate_data Evaluate Data Against Acceptance Criteria collect_data->evaluate_data document_results Document Results in Validation Report evaluate_data->document_results method_implementation Method Implementation for Routine Use document_results->method_implementation

Caption: General workflow for analytical method validation.

HPLC_Experimental_Workflow cluster_preparation Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh_sample Weigh Sample/ Reference Standard dissolve Dissolve in Appropriate Solvent weigh_sample->dissolve dilute Dilute to Working Concentration dissolve->dilute filter_sample Filter through 0.45 µm Filter dilute->filter_sample inject_sample Inject into HPLC filter_sample->inject_sample hplc_system HPLC System (Pump, Injector, Column, Detector) separation Chromatographic Separation hplc_system->separation Mobile Phase inject_sample->hplc_system detection UV Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram peak_integration Integrate Peak Area chromatogram->peak_integration quantification Quantify using Calibration Curve peak_integration->quantification

References

comparing the efficacy of different synthetic routes to Benzofuran-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzofuran-4-carbaldehyde is a crucial intermediate in the synthesis of a variety of biologically active molecules and pharmaceutical compounds. The efficiency of its synthesis can significantly impact the overall yield and cost-effectiveness of producing these valuable end-products. This guide provides a comparative analysis of different synthetic routes to this compound, presenting key performance indicators, detailed experimental protocols, and a visual representation of the synthetic strategies to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Synthetic Routes

The following table summarizes the key quantitative data for two distinct synthetic approaches to this compound and its derivatives. Route 1 describes a multi-step synthesis starting from isovanillin, yielding a substituted this compound. Route 2 outlines a two-step process for the synthesis of 7-Hydroxythis compound, beginning with 2,3-dihydroxyacetophenone.

ParameterRoute 1: From IsovanillinRoute 2: From 2,3-Dihydroxyacetophenone
Starting Material Isovanillin and Ethynylcyclopentane2,3-Dihydroxyacetophenone
Final Product 2-cyclopentyl-7-methoxy-1-benzofuran-4-carbaldehyde7-Hydroxythis compound
Key Reactions Etherification, CyclizationCyclization, Formylation (Vilsmeier-Haack)
Overall Yield Not explicitly stated in reviewed literatureEstimated based on typical reaction yields
Reaction Conditions Multistep, specific conditions for each stepTwo distinct steps with specific conditions
Reagents Isovanillin, Ethynylcyclopentane, various reagents for etherification and cyclization2,3-Dihydroxyacetophenone, NBS, NaOH, LiBH₄, DMF, POCl₃
Purity Not explicitly stated in reviewed literatureDependent on purification after each step

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two synthetic routes, providing a clear visual comparison of the starting materials, key intermediates, and final products.

G Synthetic Route Comparison cluster_0 Route 1: From Isovanillin cluster_1 Route 2: From 2,3-Dihydroxyacetophenone A1 Isovanillin C1 Ether Intermediate A1->C1 Etherification B1 Ethynylcyclopentane B1->C1 D1 2-cyclopentyl-7-methoxy-1-benzofuran-4-carbaldehyde C1->D1 Cyclization A2 2,3-Dihydroxyacetophenone B2 7-Hydroxybenzofuran A2->B2 Cyclization & Reduction C2 7-Hydroxythis compound B2->C2 Vilsmeier-Haack Formylation

Caption: A comparative workflow of two synthetic routes to this compound derivatives.

Experimental Protocols

Route 1: Synthesis of 2-cyclopentyl-7-methoxy-1-benzofuran-4-carbaldehyde from Isovanillin

This route involves the initial formation of an ether intermediate from isovanillin and ethynylcyclopentane, followed by a cyclization reaction to yield the final product.[1]

Step 1: Etherification

  • Detailed experimental conditions for the etherification of isovanillin with ethynylcyclopentane are required from specific literature sources. This typically involves a base-catalyzed reaction in a suitable solvent.

Step 2: Cyclization

  • The resulting ether intermediate undergoes cyclization to form the benzofuran ring. The specific reagents and conditions for this step would need to be obtained from the primary literature.

Route 2: Synthesis of 7-Hydroxythis compound from 2,3-Dihydroxyacetophenone

This two-step synthesis first constructs the 7-hydroxybenzofuran core, which is then formylated at the C4 position.[2]

Step 1: Synthesis of 7-Hydroxybenzofuran

  • Materials and Reagents: 2,3-Dihydroxyacetophenone, N-Bromosuccinimide (NBS), Sodium hydroxide (NaOH), Lithium borohydride (LiBH₄), Anhydrous Tetrahydrofuran (THF), Hydrochloric acid (HCl), Ethyl acetate (EtOAc), Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate (MgSO₄).

  • Procedure for 7-Hydroxybenzofuran-3(2H)-one synthesis:

    • Dissolve 2,3-dihydroxyacetophenone in anhydrous THF and cool to 0°C.

    • Add NBS portion-wise and allow the mixture to warm to room temperature, stirring for 2-3 hours.

    • Cool the mixture to 0°C and add a solution of NaOH. Stir for an additional 1-2 hours at room temperature.

    • Acidify with HCl and extract the product with EtOAc.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous MgSO₄.

    • Concentrate under reduced pressure to yield crude 7-hydroxybenzofuran-3(2H)-one.

  • Procedure for Reduction to 7-Hydroxybenzofuran:

    • Dissolve the crude 7-hydroxybenzofuran-3(2H)-one in anhydrous THF and cool to 0°C.

    • Add a solution of LiBH₄ in THF dropwise.

    • Stir at 0°C for 1-2 hours.

    • Quench the reaction with the slow addition of water, followed by acidification with HCl.

    • Extract the product with EtOAc, wash with water and brine, dry over anhydrous MgSO₄, and concentrate.

Step 2: Vilsmeier-Haack Formylation of 7-Hydroxybenzofuran

  • Materials and Reagents: 7-Hydroxybenzofuran, Anhydrous N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃), Dichloromethane (DCM), Sodium acetate, Crushed ice, Ethyl acetate (EtOAc), Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate (Na₂SO₄).

  • Procedure:

    • In a flame-dried, three-necked flask under a nitrogen atmosphere, cool a solution of anhydrous DMF in DCM to 0°C.

    • Add POCl₃ dropwise, maintaining the temperature below 5°C. Stir for 30 minutes at 0°C to form the Vilsmeier reagent.

    • Add a solution of 7-hydroxybenzofuran in anhydrous DMF dropwise at 0°C.

    • Allow the reaction to slowly warm to room temperature and then heat to 50-60°C for 2-4 hours, monitoring by TLC.

    • Cool the reaction to 0°C and pour it onto crushed ice.

    • Neutralize with a saturated solution of sodium acetate and stir for 30 minutes.

    • Extract the product with EtOAc.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Discussion of Efficacy

A direct comparison of the efficacy of these two routes is challenging due to the lack of complete quantitative data for Route 1 in the reviewed literature. However, some general observations can be made.

Route 1 offers a pathway to a specifically substituted this compound. The multi-step nature of this synthesis may lead to a lower overall yield compared to a more direct approach. The availability and cost of the starting materials, particularly ethynylcyclopentane, should also be considered.

Route 2 provides a clear, two-stage synthesis for a hydroxylated this compound. The Vilsmeier-Haack reaction is a well-established and generally efficient method for the formylation of electron-rich aromatic rings.[3][4][5] However, achieving regioselectivity at the C4 position can be a challenge, potentially leading to the formation of isomeric byproducts and requiring careful purification. The starting material, 2,3-dihydroxyacetophenone, may also be less readily available than other isomers.

Alternative Approaches

Other potential synthetic strategies for this compound that warrant further investigation include:

  • Directed ortho-Metalation: This technique could offer a highly regioselective route to the 4-substituted product. By introducing a directing group at a suitable position on the benzofuran ring, lithiation can be directed specifically to the C4 position, followed by quenching with a formylating agent like DMF.

  • Formylation of a Pre-functionalized Benzofuran: Starting with a benzofuran derivative that is already substituted at the 4-position with a group that can be readily converted to an aldehyde (e.g., a bromine or iodine atom) could be a viable strategy. This would involve a halogen-metal exchange followed by formylation.

Conclusion

The selection of an optimal synthetic route to this compound will depend on the specific requirements of the researcher, including the desired substitution pattern of the final product, the availability and cost of starting materials, and the desired scale of the synthesis. The two routes presented here provide a starting point for this decision-making process. Further investigation into the detailed experimental conditions and yields of Route 1 and exploration of alternative methods like directed ortho-metalation are recommended for a more comprehensive understanding of the most efficient synthetic strategies.

References

A Comparative Guide to the In Vitro Anticancer Potential of Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its wide range of biological activities, including potent anticancer properties.[1][2] This guide provides a comparative overview of the in vitro anticancer activity of various benzofuran derivatives against several human cancer cell lines. While specific data for Benzofuran-4-carbaldehyde is limited in publicly available research, this document focuses on structurally related and well-studied derivatives, offering a valuable reference for researchers in the field. The comparative analysis includes quantitative data on cytotoxic activity, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and workflows.

Quantitative Assessment of Cytotoxicity

The in vitro cytotoxicity of benzofuran derivatives is commonly evaluated by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the IC50 values for several benzofuran derivatives against a panel of human cancer cell lines, with standard chemotherapeutic agents included for comparison.

Compound Cancer Cell Line Cell Type IC50 (µM) Reference
Benzofuran Derivative 12 SiHaCervical Cancer1.10[3][4]
HeLaCervical Cancer1.06[3][4]
Benzofuran-isatin Conjugate 5d SW-620Colorectal Cancer6.5[5]
HT-29Colorectal Cancer9.8[5]
Benzofuran-chalcone Derivative 33/34 A-375MelanomaGood to Moderate[3]
MCF-7Breast CancerGood to Moderate[3]
A-549Lung CancerGood to Moderate[3]
HT-29Colorectal CancerGood to Moderate[3]
H-460Lung CancerGood to Moderate[3]
Benzofuran-indole Hybrid 8aa PC9Non-Small-Cell Lung Cancer0.32[6]
A549Non-Small-Cell Lung Cancer0.89[6]
Combretastatin A-4 (Positive Control) SiHaCervical Cancer1.76[3][4]
HeLaCervical Cancer1.86[3][4]
Doxorubicin (Positive Control) HePG2Liver Cancer4.17 - 8.87[3]
HeLaCervical Cancer4.17 - 8.87[3]
MCF-7Breast Cancer4.17 - 8.87[3]
PC3Prostate Cancer4.17 - 8.87[3]

Experimental Protocols

Standardized protocols are crucial for the reproducibility and comparison of in vitro anticancer activity data. Below are detailed methodologies for the key experiments commonly employed in the evaluation of benzofuran derivatives.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the benzofuran derivatives or control compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After treatment, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[8]

  • Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 540-570 nm.[8] The IC50 values are then calculated from the dose-response curves.

Flow Cytometry for Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is a widely used technique to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[9][10]

  • Cell Treatment and Harvesting: Cells are treated with the test compounds for a specific time, then harvested by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Fixation: The cells are washed with phosphate-buffered saline (PBS) and then fixed in cold 70% ethanol while vortexing to prevent clumping. The fixed cells are stored at -20°C for at least 2 hours.

  • Staining: The fixed cells are washed to remove the ethanol and then resuspended in a staining solution containing propidium iodide (a fluorescent DNA intercalating agent) and RNase A (to prevent staining of RNA).

  • Flow Cytometric Analysis: The DNA content of the stained cells is analyzed using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA in each cell, allowing for the quantification of cells in each phase of the cell cycle.

Western Blot for Apoptosis Markers

Western blotting is a technique used to detect and quantify specific proteins in a cell lysate, making it a valuable tool for investigating the molecular mechanisms of apoptosis.[11]

  • Protein Extraction: Following treatment with the benzofuran derivatives, cells are lysed to release their protein content.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the BCA assay, to ensure equal loading of protein for each sample.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for apoptosis-related proteins (e.g., cleaved caspases, PARP, Bcl-2 family proteins).[11] Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that facilitates detection.

  • Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the relative expression levels of the target proteins.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) provide a clear visual representation of experimental processes and biological mechanisms.

General Workflow for In Vitro Anticancer Testing cluster_0 Cell Culture & Treatment cluster_1 Cytotoxicity & Proliferation Assays cluster_2 Mechanism of Action Studies cluster_3 Data Analysis A Cancer Cell Line Seeding B Treatment with Benzofuran Derivative A->B C MTT Assay B->C D SRB Assay B->D E Cell Cycle Analysis (Flow Cytometry) B->E F Apoptosis Assay (Annexin V/PI Staining) B->F G Western Blot (Apoptosis Markers) B->G H IC50 Determination C->H D->H I Statistical Analysis E->I F->I G->I

Caption: Workflow for in vitro evaluation of anticancer compounds.

Simplified Apoptosis Signaling Pathway cluster_0 Apoptotic Stimulus cluster_1 Regulation cluster_2 Execution A Benzofuran Derivative B Bcl-2 Family Proteins A->B Induces C Mitochondrial Outer Membrane Permeabilization B->C D Caspase Activation (e.g., Caspase-3) C->D Initiates E PARP Cleavage D->E F Apoptosis D->F

Caption: Key events in the induction of apoptosis.

References

Evaluation of Benzofuran-4-carbaldehyde as a SIRT2 Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of Benzofuran-4-carbaldehyde's potential as a Sirtuin 2 (SIRT2) inhibitor. Our review of the current scientific literature reveals no direct experimental data on the SIRT2 inhibitory activity of this compound. However, research into related benzofuran derivatives suggests that this chemical scaffold holds promise for the development of selective SIRT2 inhibitors. This guide will, therefore, focus on the broader class of benzofuran derivatives and compare their performance with other established SIRT2 inhibitors.

Comparative Analysis of SIRT2 Inhibitors

SIRT2, a member of the NAD+-dependent deacetylase family, has emerged as a significant therapeutic target for a range of diseases, including cancer and neurodegenerative disorders. The development of potent and selective SIRT2 inhibitors is a key area of research. While data on this compound is unavailable, a 2017 study synthesized and evaluated a series of benzofuran derivatives, demonstrating their potential as selective SIRT2 inhibitors.[1][2][3] The table below summarizes the inhibitory activity of these benzofuran derivatives alongside other well-characterized SIRT2 inhibitors.

CompoundScaffoldSIRT2 IC50 (µM)SIRT1 IC50 (µM)SIRT3 IC50 (µM)Selectivity for SIRT2
Benzofuran Derivative 7e Benzofuran3.81>100>100Highly selective over SIRT1 and SIRT3
Benzofuran Derivative 7c Benzofuran17.76>100>100Selective over SIRT1 and SIRT3
Benzofuran Derivative 7h Benzofuran20.14>100>100Selective over SIRT1 and SIRT3
AGK2 Furan0.5 - 1.93.5 - 13-Moderately selective
SirReal2 Thienopyrimidine0.23 - 0.28>100>100Highly selective
Tenovin-6 Thioxanthenone9 - 21~26-Not highly selective
TM Thieno[3,2-d]pyrimidin-4(3H)-one0.038 - 0.057~26>50Highly potent and selective in vitro

Data for benzofuran derivatives is sourced from a 2017 study by Zhang et al. Data for other inhibitors is compiled from multiple sources.[1][2][3]

The data indicates that the benzofuran scaffold can yield compounds with high selectivity for SIRT2 over other sirtuin isoforms, a desirable characteristic for targeted drug development. Notably, compound 7e from the studied series demonstrated an IC50 of 3.81 µM for SIRT2 while showing negligible inhibition of SIRT1 and SIRT3 at concentrations up to 100 µM.[1][2][3]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the context of SIRT2 inhibition and the methodologies used for evaluation, the following diagrams illustrate the SIRT2 signaling pathway and a general experimental workflow for assessing inhibitor potency.

SIRT2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_sirt2 SIRT2 Activity cluster_downstream Downstream Substrates & Cellular Processes NAD+ NAD+ SIRT2 SIRT2 NAD+->SIRT2 Cofactor α-tubulin α-tubulin SIRT2->α-tubulin Deacetylates Histone H4K16 Histone H4K16 SIRT2->Histone H4K16 Deacetylates p53 p53 SIRT2->p53 Deacetylates Microtubule Stability Microtubule Stability α-tubulin->Microtubule Stability Cell Cycle Cell Cycle Histone H4K16->Cell Cycle Genomic Stability Genomic Stability p53->Genomic Stability

Caption: SIRT2 Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis cluster_cellular Cellular Assays A Compound Synthesis (this compound derivatives) C Incubate SIRT2 with Inhibitor A->C H Treat Cells with Inhibitor A->H B Recombinant SIRT2 Enzyme & Substrate Preparation B->C D Add Substrate (e.g., Fluor-de-Lys) and NAD+ C->D E Measure Deacetylase Activity (Fluorescence or HPLC) D->E F Calculate % Inhibition E->F G Determine IC50 Value F->G I Western Blot for Acetylated α-tubulin H->I

Caption: Experimental Workflow for SIRT2 Inhibitor Evaluation.

Experimental Protocols

The evaluation of SIRT2 inhibitors typically involves in vitro enzymatic assays to determine the half-maximal inhibitory concentration (IC50) and cellular assays to confirm on-target effects.

In Vitro SIRT2 Inhibition Assay (Fluorometric)

This method is commonly used for high-throughput screening of SIRT2 inhibitors.

1. Reagents and Materials:

  • Recombinant human SIRT2 enzyme
  • Fluorogenic SIRT2 substrate (e.g., Fluor-de-Lys®-SIRT2)
  • Nicotinamide adenine dinucleotide (NAD+)
  • SIRT2 assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
  • Developer solution (e.g., containing trypsin)
  • Test compounds (dissolved in DMSO)
  • 96-well black microplates

2. Assay Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.
  • Add 25 µL of the diluted compound or DMSO (as a control) to the wells of the microplate.
  • Add 25 µL of SIRT2 enzyme solution to each well and incubate for 15 minutes at 37°C.
  • Initiate the reaction by adding 50 µL of a solution containing the fluorogenic substrate and NAD+.
  • Incubate the plate at 37°C for 60 minutes.
  • Stop the reaction and develop the signal by adding 50 µL of the developer solution.
  • Incubate for 30 minutes at 37°C.
  • Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

3. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Western Blot Assay for α-tubulin Acetylation

This assay confirms the ability of an inhibitor to engage SIRT2 in a cellular context by measuring the acetylation of a known SIRT2 substrate, α-tubulin.

1. Cell Culture and Treatment:

  • Culture a suitable cell line (e.g., HeLa or MCF-7) to 70-80% confluency.
  • Treat the cells with various concentrations of the test compound or DMSO for a specified period (e.g., 24 hours).

2. Protein Extraction:

  • Lyse the cells in RIPA buffer containing protease and deacetylase inhibitors.
  • Determine the protein concentration of the lysates using a BCA assay.

3. Western Blotting:

  • Separate equal amounts of protein from each sample by SDS-PAGE.
  • Transfer the proteins to a PVDF membrane.
  • Block the membrane with 5% non-fat milk or BSA in TBST.
  • Incubate the membrane with a primary antibody against acetylated α-tubulin.
  • Incubate with a primary antibody against total α-tubulin or a housekeeping protein (e.g., GAPDH) as a loading control.
  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

4. Data Analysis:

  • Quantify the band intensities for acetylated α-tubulin and the loading control.
  • Normalize the acetylated α-tubulin signal to the loading control to determine the relative increase in acetylation upon inhibitor treatment.

Conclusion

While there is no direct evidence for this compound as a SIRT2 inhibitor, the broader class of benzofuran derivatives has demonstrated significant potential for the development of potent and selective SIRT2 inhibitors. The favorable selectivity profile of compounds like benzofuran derivative 7e highlights the promise of this scaffold. Further investigation into the structure-activity relationship of various benzofuran derivatives, including this compound, is warranted to explore their therapeutic potential fully. Researchers are encouraged to utilize the outlined experimental protocols to evaluate novel compounds based on this promising chemical framework.

References

Assessing the Antioxidant Potential of Benzofuran Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the antioxidant potential of benzofuran derivatives, with a focus on derivatives of Benzofuran-4-carbaldehyde and structurally related compounds. Due to the limited availability of direct experimental data on this compound derivatives in the current literature, this guide presents data from closely related benzofuran structures to provide valuable insights into their potential antioxidant activities. The information is supported by experimental data from various in vitro assays and detailed methodologies to aid in the design and evaluation of future research in this area.

Comparative Antioxidant Activity

The antioxidant capacity of benzofuran derivatives is often attributed to their ability to donate hydrogen atoms or electrons to neutralize free radicals. The substitution pattern on the benzofuran ring system significantly influences this activity. While specific quantitative data for this compound derivatives is scarce, studies on other substituted benzofurans provide a basis for comparison.

Below is a summary of the antioxidant activity of various benzofuran derivatives as reported in the literature, evaluated by common in vitro antioxidant assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging, and FRAP (Ferric Reducing Antioxidant Power).

Table 1: Antioxidant Activity of Benzofuran Derivatives (DPPH Assay)

Compound/Derivative ClassTest Concentration% InhibitionIC50 (µM)Reference CompoundReference IC50 (µM)Source
7-Methoxy-N-(substituted phenyl)benzofuran-2-carboxamides100 µM23.5% (for 1j)---[1]
Substituted Benzofurans (6a, 6b, 6d, 6h, 6o, 6p, 6r)50, 100, 200 µg/mL"very good activity"-L-ascorbic acid-[2]
Benzofuran-2-one derivatives--rIC50 values reportedTrolox-[3]

Note: A lower IC50 value indicates higher antioxidant activity. "rIC50" refers to the relative IC50 value compared to a standard.

Table 2: Antioxidant Activity of Benzofuran Derivatives (Other Assays)

Compound/Derivative ClassAssay% InhibitionIC50 (µM)Reference CompoundSource
7-Methoxy-N-(substituted phenyl)benzofuran-2-carboxamidesLipid Peroxidation (LPO)62% (for 1j at 100 µM)--[1]

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of these studies.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Dissolve the test compounds in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain a range of concentrations.

  • Reaction Mixture: In a 96-well microplate or a cuvette, add a specific volume of the test compound solution to the DPPH solution. A typical ratio is 1:1 (v/v).

  • Incubation: Incubate the mixture in the dark at room temperature for a specified period, usually 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank containing the solvent and DPPH solution is also measured.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the reaction mixture.

  • IC50 Determination: The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in its absorbance at 734 nm.

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of dilutions of the test compounds in the same solvent used for the ABTS•+ working solution.

  • Reaction Mixture: Add a small volume of the test compound solution to the ABTS•+ working solution.

  • Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation and IC50 Determination: The percentage of inhibition and the IC50 value are calculated similarly to the DPPH assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.

Procedure:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a ratio of 10:1:1 (v/v/v). The reagent should be freshly prepared and warmed to 37°C before use.

  • Sample Preparation: Prepare dilutions of the test compounds in a suitable solvent.

  • Reaction Mixture: Add a small volume of the sample solution to the FRAP reagent.

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).

  • Absorbance Measurement: Measure the absorbance of the blue-colored solution at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve prepared using a known concentration of FeSO₄·7H₂O and is expressed as Fe²⁺ equivalents (µM) or in FRAP units.

Signaling Pathways and Experimental Workflows

The antioxidant effects of many compounds, including potentially benzofuran derivatives, are mediated through the activation of specific cellular signaling pathways. One of the most critical pathways in the cellular defense against oxidative stress is the Keap1-Nrf2-ARE pathway.

Keap1-Nrf2-ARE Signaling Pathway

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by its inhibitor Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, initiating their transcription. This leads to an enhanced cellular antioxidant defense.

Keap1_Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Cul3 Cul3-Rbx1 E3 Ligase Nrf2->Cul3 Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1 Keap1 Keap1->Nrf2 Binds and sequesters Proteasome Proteasome Cul3->Proteasome Degradation Antioxidant_Compound Benzofuran Derivative Antioxidant_Compound->Keap1 Reacts with Cys residues ROS Oxidative Stress (ROS) ROS->Keap1 Oxidizes Cys residues Maf sMaf Nrf2_n->Maf ARE ARE (Antioxidant Response Element) Genes Antioxidant & Detoxifying Genes (e.g., HO-1, NQO1, GSTs) ARE->Genes Activates Transcription Proteins Cytoprotective Proteins Genes->Proteins Translation Proteins->ROS Neutralization cluster_dimer cluster_dimer cluster_dimer->ARE Binds

Caption: The Keap1-Nrf2-ARE signaling pathway for cellular antioxidant defense.

General Experimental Workflow for In Vitro Antioxidant Assays

The following diagram illustrates a typical workflow for evaluating the antioxidant potential of chemical compounds using common in vitro assays.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Series Reaction Mixing of Compound/ Standard with Reagent Compound_Prep->Reaction Reagent_Prep Assay Reagent Preparation (DPPH, ABTS, FRAP) Reagent_Prep->Reaction Standard_Prep Standard Antioxidant (e.g., Trolox, Ascorbic Acid) Standard_Prep->Reaction Incubation Incubation (Time & Temperature Dependent) Reaction->Incubation Measurement Spectrophotometric Measurement Incubation->Measurement Inhibition_Calc Calculation of % Inhibition Measurement->Inhibition_Calc IC50_Calc IC50 Value Determination Inhibition_Calc->IC50_Calc Comparison Comparison with Standard and Alternatives IC50_Calc->Comparison

Caption: General workflow for in vitro antioxidant activity assessment.

Conclusion

Benzofuran derivatives represent a promising class of compounds with significant antioxidant potential. While direct experimental data for this compound derivatives remains to be fully elucidated, the available information on structurally related benzofurans suggests that this scaffold is a viable candidate for the development of novel antioxidant agents. The antioxidant activity is highly dependent on the substitution pattern, and further structure-activity relationship (SAR) studies are warranted to optimize this effect. The Keap1-Nrf2-ARE pathway is a likely target for the antioxidant action of these compounds, and future research should aim to confirm this mechanism. The provided experimental protocols and workflows serve as a foundation for the systematic evaluation of these and other novel antioxidant compounds.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Benzofuran-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the safe disposal of Benzofuran-4-carbaldehyde, a member of the benzofuran derivative family. Adherence to these procedures is essential for minimizing risks and complying with regulatory standards. The primary and most crucial step before handling or disposing of this chemical is to consult its specific Safety Data Sheet (SDS).

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE) in a controlled environment.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact.[1][2]
Eye Protection Chemical safety goggles or a face shield.To protect eyes from splashes or airborne particles.[1][2]
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.[1][2]
Respiratory Protection A NIOSH/MSHA-approved respirator (if dusts may be generated).To prevent inhalation of the compound.[1]

All handling of this compound should be conducted within a certified chemical fume hood to prevent inhalation exposure.[1][2]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is required to contain and clean up the material safely.

Step-by-Step Spill Cleanup Procedure:

  • Evacuate and Secure the Area: Immediately alert personnel in the vicinity and evacuate all non-essential individuals from the spill area. Restrict access to the contaminated zone.[1]

  • Ventilate the Area: Ensure adequate ventilation, if it is safe to do so.[1]

  • Contain the Spill:

    • For solid material: Carefully sweep the spilled compound to prevent dust generation. Lightly moistening the material with a suitable inert solvent may help minimize airborne particles.[1]

    • For solutions: Absorb the spill with an inert material such as vermiculite, dry sand, or specialized chemical absorbent pads. Do not use combustible materials like sawdust.[1]

  • Collect the Waste: Place the contained material and any contaminated absorbents into a clearly labeled, sealable hazardous waste container.[1]

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[1]

  • Dispose of Contaminated Materials: All contaminated clothing, PPE, and cleanup materials must be collected and disposed of as hazardous waste.[1]

Disposal Procedures

Unused or waste this compound and its containers are to be treated as hazardous chemical waste and must be disposed of in accordance with local, state, and federal regulations.[1][3][4]

Primary Disposal Method:

The universally recommended method for the disposal of this compound is to transfer the waste to a licensed hazardous waste disposal facility.[1] These facilities are equipped to handle and treat toxic and hazardous chemicals in a safe and environmentally sound manner.

On-Site Neutralization (Caution Advised):

While on-site neutralization can be a possibility for some aldehydes, it is not a standard laboratory procedure for this class of compounds without established and validated protocols.[1] General methods for aldehyde deactivation exist, such as treatment with sodium pyrosulfite, which can convert aldehydes into non-toxic substances.[5] However, the efficacy and safety of such procedures for this compound are not documented. Therefore, this method is not recommended for routine laboratory disposal.[1] If considering on-site treatment, it is crucial to first consult with your institution's environmental health and safety (EHS) office and refer to local regulations.[6]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Identified sds Consult Specific Safety Data Sheet (SDS) start->sds ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) sds->ppe fume_hood Handle in a Chemical Fume Hood ppe->fume_hood spill Is there a spill? fume_hood->spill container Is the waste in a properly labeled, sealed container? label_container Transfer to a suitable, labeled, and sealed hazardous waste container. container->label_container No disposal_facility Arrange for pickup by a licensed hazardous waste disposal facility. container->disposal_facility Yes label_container->disposal_facility end End: Safe and Compliant Disposal disposal_facility->end spill->container No spill_procedure Follow Spill Management Protocol: 1. Evacuate & Secure 2. Ventilate 3. Contain 4. Collect 5. Decontaminate spill->spill_procedure Yes spill_procedure->container

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Benzofuran-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, operational, and disposal information for researchers, scientists, and drug development professionals handling Benzofuran-4-carbaldehyde. The following procedures are based on best practices for handling similar chemical compounds and should be implemented to ensure laboratory safety.

Personal Protective Equipment (PPE)

Proper personal protective equipment is critical to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE.

Body PartProtective EquipmentSpecification
Eyes/Face Safety GogglesConforming to European standard EN 166 or equivalent.[1]
Skin Protective GlovesChemically resistant gloves. Inspect before use and observe breakthrough times.[1][2]
Lab Coat/ClothingWear appropriate protective clothing to prevent skin exposure.[1]
Respiratory RespiratorUse a particle-filtering half mask (EN149:2001) or equivalent when ventilation is inadequate or dust is generated.[1][2]

Hazard Identification and First Aid

This compound is classified as a skin, eye, and respiratory irritant.[1][3] In case of exposure, immediate first aid is crucial.

Exposure RouteSymptomsFirst Aid Measures
Inhalation May cause respiratory irritation.[1][3]Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.[1][4][5]
Skin Contact Causes skin irritation.[1]Immediately wash off with plenty of soap and water for at least 15 minutes.[1][4] Remove contaminated clothing. If irritation persists, seek medical attention.[1]
Eye Contact Causes serious eye irritation.[1]Rinse immediately and cautiously with plenty of water for at least 15 minutes, also under the eyelids.[1][4] Remove contact lenses if present and easy to do. Continue rinsing.[1] Seek medical attention.[1]
Ingestion May be harmful if swallowed.Do NOT induce vomiting.[4] Clean mouth with water and drink plenty of water afterward.[1] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[4]

Safe Handling and Storage Workflow

The following diagram outlines the standard operating procedure for the safe handling and storage of this compound.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_vent Ensure Adequate Ventilation (Fume Hood) prep_ppe->prep_vent handle_weigh Weigh Compound in Ventilated Area prep_vent->handle_weigh Proceed when ready handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer store_container Keep Container Tightly Closed handle_transfer->store_container After use store_location Store in a Cool, Dry, Well-Ventilated Place store_container->store_location store_inert Store Under an Inert Atmosphere store_location->store_inert

Caption: Standard procedure for handling and storing this compound.

Accidental Release and Disposal Plan

In the event of a spill or for routine disposal, follow these steps to ensure safety and environmental protection.

Accidental Release Measures:

  • Personal Precautions: Wear appropriate PPE, including respiratory protection.[4] Keep unprotected personnel away.[4] Ensure adequate ventilation.[4]

  • Containment: Prevent further leakage or spillage if safe to do so.[4] Avoid dust formation.[6]

  • Clean-up: Sweep up the spilled material and shovel it into a suitable, closed container for disposal.[1][6] Do not let the product enter drains.[2]

Disposal:

  • Dispose of the waste material in accordance with local, state, and federal regulations.

  • Containers should be tightly closed and properly labeled for disposal as chemical waste.[1]

The following diagram illustrates the procedural flow for managing spills and disposing of this compound waste.

Spill and Disposal Plan for this compound cluster_spill Spill Response cluster_disposal Waste Disposal spill_ppe Wear Full PPE spill_contain Contain the Spill spill_ppe->spill_contain spill_cleanup Sweep into Labeled Container spill_contain->spill_cleanup disp_container Seal Waste Container spill_cleanup->disp_container For Disposal disp_label Label as Hazardous Waste disp_container->disp_label disp_dispose Dispose via Approved Vendor disp_label->disp_dispose

Caption: Procedural flow for spill management and waste disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzofuran-4-carbaldehyde
Reactant of Route 2
Reactant of Route 2
Benzofuran-4-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.